2,2-Dibromoethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromoethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2O/c3-2(4)1-5/h2,5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZJULUCZAZKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232224 | |
| Record name | Ethanol, 2,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83206-47-7 | |
| Record name | Ethanol, 2,2-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083206477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,2-dibromoethanol, a halogenated alcohol of interest in organic synthesis. This document summarizes its known physical and chemical characteristics, details its reactivity profile, and provides an experimental protocol for a key synthetic transformation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₄Br₂O | [1][2] |
| Molecular Weight | 203.86 g/mol | [1] |
| CAS Number | 83206-47-7 | [3] |
| Predicted Boiling Point | 203.7 ± 20.0 °C | [3] |
| Predicted Density | 2.376 ± 0.06 g/cm³ | [3] |
| Solubility | No experimental data available. Expected to be soluble in organic solvents. | |
| Melting Point | No experimental data available. |
Reactivity and Stability
The reactivity of this compound is primarily dictated by the presence of the hydroxyl group and the two bromine atoms on the adjacent carbon.
2.1. Oxidation
The primary alcohol functional group in this compound can be oxidized to the corresponding aldehyde, 2,2-dibromoacetaldehyde. This transformation is a key reaction, as 2,2-dibromoacetaldehyde is a valuable, albeit reactive, intermediate in organic synthesis. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions for Swern oxidation can be employed for this purpose.
2.2. Nucleophilic Substitution and Elimination
The two bromine atoms on the same carbon atom (a gem-dibromo moiety) make this position susceptible to nucleophilic attack. Under basic conditions, this compound can undergo elimination reactions. The reactivity of gem-dibromo alkanes with bases can lead to the formation of vinyl bromides or alkynes, depending on the substrate and reaction conditions.
2.3. Stability and Hazardous Reactivity
While specific stability data for this compound is limited, information on related bromoalcohols provides some insight. Halogenated alcohols can be sensitive to heat and light. The hydrolysis of aqueous solutions of bromoalcohols can be accelerated by the presence of acids and alkalis.[4][5]
It is anticipated that this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these reagents could be vigorous and lead to decomposition. Thermal decomposition of halogenated ethanols can produce hazardous products, including hydrogen bromide gas.
2.4. Safety Considerations
Based on the hazard classifications for this compound, it is considered harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
3.1. Oxidation of this compound to 2,2-Dibromoacetaldehyde using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of the primary alcohol this compound to the corresponding aldehyde, 2,2-dibromoacetaldehyde, using PCC.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Celite or silica (B1680970) gel
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane.
-
To this suspension, add Celite or silica gel.
-
Dissolve this compound in anhydrous dichloromethane and add it to the PCC suspension in one portion.
-
Stir the mixture at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of silica gel to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,2-dibromoacetaldehyde.
-
The crude product can be further purified by distillation.
Logical Relationships in the Reactivity of this compound
The following diagram illustrates the key reactive pathways of this compound.
Caption: Key reactive pathways of this compound.
References
Spectroscopic and Synthetic Profile of 2,2-Dibromoethanol (CAS 83206-47-7): A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of publicly available chemical and spectroscopic databases have revealed a notable absence of experimentally determined spectroscopic data for 2,2-Dibromoethanol (CAS 83206-47-7). This document, therefore, presents predicted spectroscopic data based on computational models and established principles of spectroscopy. Furthermore, a detailed experimental protocol for the synthesis of this specific compound is not available in the cited literature. The provided synthesis protocol is a proposed method adapted from established procedures for the synthesis of analogous gem-dibromoalkanes.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is intended for illustrative and comparative purposes and should be verified by experimental analysis.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | Triplet | 2H | -CH₂-OH |
| ~5.8 - 6.0 | Triplet | 1H | -CHBr₂ |
| ~2.0 - 3.0 | Singlet (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~65 - 70 | -CH₂-OH |
| ~35 - 40 | -CHBr₂ |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H Stretch |
| 3000 - 2850 | Medium | C-H Stretch |
| 1450 - 1400 | Medium | C-H Bend |
| 1050 - 1000 | Strong | C-O Stretch |
| 750 - 550 | Strong | C-Br Stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Relative Intensity (%) | Assignment |
| 202, 204, 206 | Low | [M]⁺ (isotopic pattern for 2 Br) |
| 185, 187, 189 | Medium | [M-OH]⁺ |
| 123, 125 | High | [CH₂Br₂]⁺ |
| 93, 95 | Medium | [CH₂Br]⁺ |
| 31 | Very High | [CH₂OH]⁺ |
Proposed Experimental Protocol for the Synthesis of this compound
This proposed synthesis is based on the conversion of aldehydes to gem-dibromoalkanes.[1][2] The starting material would be 2-hydroxyacetaldehyde.
Materials and Reagents:
-
2-hydroxyacetaldehyde (or its dimer)
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hexanes, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane.
-
Reagent Addition: Triphenylphosphine (2.2 equivalents) is dissolved in the dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Carbon tetrabromide (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The solution will typically turn from colorless to a yellow-orange color.
-
Aldehyde Addition: A solution of 2-hydroxyacetaldehyde (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over 30 minutes.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with hexanes to precipitate triphenylphosphine oxide.
-
The mixture is filtered, and the filtrate is concentrated.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield this compound.
Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed Synthesis of this compound
References
Thermodynamic Properties of 2,2-Dibromoethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-dibromoethanol. Due to a notable scarcity of experimentally determined thermodynamic data for this specific compound in publicly accessible literature, this document presents available computed data for this compound, alongside experimentally determined data for the closely related compound, 2-bromoethanol, to offer a comparative reference. Furthermore, this guide details the standard experimental protocols that would be employed for the determination of these crucial thermodynamic parameters.
Physicochemical and Computed Properties of this compound
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₄Br₂O | PubChem[1] |
| Molecular Weight | 203.86 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 83206-47-7 | PubChem[1] |
| XLogP3-AA (LogP) | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 201.86289 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Comparative Thermodynamic Data: 2-Bromoethanol
To provide context and a basis for estimation, this section presents experimentally determined thermodynamic data for 2-bromoethanol, an isomer of dibromoethanol. This data is critically evaluated and sourced from the NIST/TRC Web Thermo Tables and Active Thermochemical Tables.[2][3]
Table 2: Experimental Thermodynamic Properties of 2-Bromoethanol (Liquid Phase)
| Property | Value | Units | Source |
| Standard Enthalpy of Formation (ΔfH°) at 298.15 K | -274.38 ± 0.46 | kJ/mol | Active Thermochemical Tables[2] |
| Boiling Point (at 750 mmHg) | 300 to 302 | °F | CAMEO Chemicals[4] |
| Vapor Pressure (at 122°F) | 12 | mmHg | CAMEO Chemicals[4] |
| Density (at 68°F) | 1.7629 | g/cm³ | CAMEO Chemicals[4] |
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental methodologies that would be applied to determine the key thermodynamic properties of this compound.
Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined using combustion calorimetry.
Experimental Protocol: Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.
-
Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is often added to the bomb to ensure that the combustion products are in their standard states.
-
Calorimeter Setup: The bomb is placed in a calorimeter, a thermally insulated container filled with a precisely measured amount of water. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimeter system is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system and the previously determined heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
-
Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat release and the moles of the sample burned.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated using Hess's law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
Determination of Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).[5][6][7][8]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (typically a few milligrams) of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument. The desired temperature program is set, which typically involves heating the sample at a constant rate over a specified temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed.
-
Data Analysis:
-
Heat Capacity: In the regions of the thermogram where no phase transitions occur, the heat capacity of the sample is proportional to the difference in heat flow between the sample and the empty reference pan.
-
Melting Point and Enthalpy of Fusion: An endothermic peak in the DSC curve indicates melting. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Boiling Point and Enthalpy of Vaporization: An endothermic peak at higher temperatures can indicate boiling. The temperature at the peak onset is the boiling point, and the peak area corresponds to the enthalpy of vaporization. For accurate boiling point determination under controlled pressure, specialized pressure DSC cells may be used.
-
Determination of Vapor Pressure
The vapor pressure of a low-volatility compound like this compound can be challenging to measure. Several methods are suitable for this purpose, including the gas saturation method and thermogravimetric analysis (TGA).[9][10][11][12][13]
Experimental Protocol: Gas Saturation Method
-
Apparatus Setup: A stream of an inert gas (e.g., nitrogen) is passed through a thermostatted saturator containing the this compound sample at a known, constant temperature.
-
Saturation: The inert gas flows at a slow, controlled rate to ensure it becomes saturated with the vapor of the compound.
-
Collection: The saturated gas stream is then passed through a cold trap or an absorbent tube to collect the condensed or absorbed this compound.
-
Quantification: The amount of condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).
-
Calculation: The vapor pressure at the given temperature is calculated from the amount of substance collected, the volume of the inert gas passed through the saturator, and the ideal gas law.
-
Temperature Dependence: The experiment is repeated at several different temperatures to determine the vapor pressure as a function of temperature. The enthalpy of vaporization can then be calculated from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of the key thermodynamic properties of a compound such as this compound.
References
- 1. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atct.anl.gov [atct.anl.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Scanning Calorimetry (DSC) | PPTX [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]
- 13. Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis [mdpi.com]
2,2-Dibromoethanol: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dibromoethanol is a bifunctional organobromine compound poised as a valuable and versatile precursor in organic synthesis. Its unique structure, featuring a primary alcohol and a gem-dibrominated carbon, offers a gateway to a diverse array of functional group transformations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its conversion into key intermediates such as 2,2-dibromoacetaldehyde and bromoacetaldehyde. We present detailed experimental protocols, quantitative data, and mechanistic insights for its application in oxidation, elimination, and subsequent olefination reactions, including the Corey-Fuchs and Wittig reactions. This document aims to serve as a critical resource for researchers in drug discovery and development, enabling the strategic incorporation of this precursor into the synthesis of complex molecular architectures.
Introduction
The strategic introduction of bromine atoms into organic molecules provides a powerful tool for synthetic chemists, enabling a wide range of subsequent transformations. This compound, with its gem-dibromo moiety and a primary alcohol, represents a readily available and highly reactive building block. The presence of two bromine atoms on the same carbon atom significantly influences its reactivity, making it susceptible to both oxidation and elimination reactions under controlled conditions. This guide explores the synthetic potential of this compound as a precursor to valuable intermediates and its subsequent elaboration into more complex structures, which are often sought after in medicinal chemistry and materials science.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 83206-47-7 | [1] |
| Molecular Formula | C₂H₄Br₂O | [1] |
| Molecular Weight | 203.86 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Expected to be soluble in common organic solvents |
Synthetic Transformations of this compound
This compound can be strategically employed as a starting material for the synthesis of several key building blocks. This section details the primary transformations: oxidation to 2,2-dibromoacetaldehyde and dehydrobromination to bromoacetaldehyde.
Oxidation to 2,2-Dibromoacetaldehyde
The oxidation of the primary alcohol in this compound provides access to the highly reactive 2,2-dibromoacetaldehyde. This gem-dibromoaldehyde is a valuable intermediate for subsequent carbon-carbon bond-forming reactions. While specific literature on the oxidation of this compound is scarce, a plausible experimental protocol can be adapted from standard oxidation procedures for primary alcohols.
Experimental Protocol: Oxidation of this compound
-
Reagents and Equipment:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium or iodine byproducts.
-
Concentrate the filtrate under reduced pressure to afford crude 2,2-dibromoacetaldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data (Hypothetical)
| Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| PCC | 1.5 | DCM | 25 | 2-4 | ~70-85 |
| DMP | 1.2 | DCM | 25 | 1-2 | ~80-95 |
Diagram: Oxidation Workflow
References
Theoretical Insights into the Reaction Pathways of 2,2-Dibromoethanol: A Technical Guide for Researchers
Introduction
2,2-Dibromoethanol is a halogenated organic compound with potential applications in organic synthesis. A thorough understanding of its reaction mechanisms is crucial for its effective utilization and for predicting potential degradation pathways. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct theoretical and experimental studies specifically focused on the reaction mechanisms of this compound.[1] This guide aims to bridge this gap by providing a predictive framework for its reactivity, drawing upon established theoretical principles and detailed studies of analogous haloethanols and related compounds. The primary focus will be on nucleophilic substitution, elimination, and thermal decomposition reactions.
Plausible Reaction Mechanisms
Based on the chemical structure of this compound, which features two bromine atoms on the α-carbon and a hydroxyl group, several key reaction pathways can be anticipated.
Nucleophilic Substitution (SN2) Pathway
The presence of bromine atoms, which are good leaving groups, on a primary carbon makes this compound a potential substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, leading to a concerted process of bond formation with the nucleophile and bond cleavage with the leaving group.[1][2] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[2]
The general scheme for an SN2 reaction of this compound with a generic nucleophile (Nu-) can be depicted as follows:
References
An In-depth Technical Guide to the Applications of 2,2-Dibromoethanol
This technical guide provides a comprehensive overview of the known applications of 2,2-Dibromoethanol, with a focus on its role in organic synthesis and its potential in other industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
This compound is an organobromine compound with the chemical formula C₂H₄Br₂O.[1][2] Its structure, featuring a gem-dibromo group adjacent to a hydroxyl group, makes it a versatile reagent in organic synthesis. While its applications are not as extensively documented as some of its derivatives, it serves as a valuable building block for the synthesis of more complex molecules.[3] This guide will detail its synthesis, chemical properties, and known applications, along with available experimental data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂H₄Br₂O | [1][2] |
| Molecular Weight | 203.86 g/mol | [1][2][3] |
| CAS Number | 83206-47-7 | [1][2][3] |
| Boiling Point (Predicted) | 203.7 ± 20.0 °C | [1] |
| Density (Predicted) | 2.376 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.15 ± 0.10 | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the direct bromination of ethanol (B145695).[3] This reaction involves the substitution of two hydrogen atoms on the alpha-carbon of ethanol with bromine atoms.
A general representation of this synthesis is as follows:
CH₃CH₂OH + 2 Br₂ → CHBr₂CH₂OH + 2 HBr[3]
While specific catalysts and reaction conditions can vary to optimize yield and purity, this direct bromination remains the fundamental approach to its production.[3]
Below is a conceptual workflow for the synthesis of this compound.
Applications in Organic Synthesis
The dual functionality of this compound, arising from its reactive hydroxyl (-OH) group and the gem-dibromo (-CBr₂) group, makes it a useful precursor in various organic transformations.[3]
This compound serves as a starting material for the synthesis of more complex molecular architectures.[3] Its functional groups can undergo a variety of reactions, enabling the construction of novel compounds.
This compound has been identified as a reagent in the synthesis of bromoalkanes and bromoalkenes.[3] The gem-dibromo group can be manipulated through elimination or substitution reactions to introduce unsaturation or further functionalization.
The logical relationship for its use as a synthetic intermediate is depicted below.
Other Potential Industrial Applications
While less documented, this compound and related organobromine compounds have potential uses in several industrial sectors.
Some organobromine compounds serve as biocides and fumigants.[3] It is important to distinguish this compound from the structurally similar but more widely used biocide, 2,2-dibromo-2-nitroethanol (B1329649) (DBNE).[4][5][6] While DBNE has extensive applications as a preservative and antimicrobial agent, the biocidal activity of this compound itself is not well-characterized in the available literature.
Distinction from 2,2-Dibromo-2-nitroethanol (DBNE)
It is crucial for researchers to differentiate between this compound and 2,2-Dibromo-2-nitroethanol (DBNE), also known as Bronopol. DBNE is a potent and widely used biocide in various industries, including cosmetics, water treatment, and pharmaceuticals.[4][5][6] The presence of the nitro group in DBNE significantly alters its chemical and biological properties compared to this compound.
| Feature | This compound | 2,2-Dibromo-2-nitroethanol (DBNE) |
| Molecular Formula | C₂H₄Br₂O | C₂H₃Br₂NO₃ |
| Molecular Weight | 203.86 g/mol | 248.87 g/mol |
| Primary Application | Organic Synthesis Intermediate | Biocide and Preservative |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and application of this compound are not extensively available in the public domain. The provided synthesis information is based on established chemical principles for the bromination of alcohols.[3] Researchers should refer to general organic chemistry literature for methodologies on reactions involving haloalcohols and adapt them for this specific compound, with appropriate safety precautions.
Safety and Handling
This compound is expected to be a hazardous chemical. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable, though not extensively studied, reagent in organic synthesis. Its primary application lies in its use as a precursor for more complex molecules, including bromoalkanes and bromoalkenes, which may have downstream applications in pharmaceuticals and other areas of chemical research.[3] While it shares structural similarities with the widely used biocide DBNE, its own applications and biological activity are distinct and less characterized. Further research is needed to fully elucidate the reaction kinetics, thermodynamic properties, and potential applications of this compound.
References
- 1. This compound | 83206-47-7 [chemicalbook.com]
- 2. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 83206-47-7 | Benchchem [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Cas 69094-18-4,2,2-Dibromo-2-nitroethanol | lookchem [lookchem.com]
An In-depth Technical Guide to the Safety and Handling of 2,2-Dibromoethanol
This guide provides comprehensive safety and handling information for 2,2-Dibromoethanol, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.
Chemical and Physical Properties
Proper handling of any chemical substance begins with a thorough understanding of its physical and chemical properties. This data is crucial for risk assessment in a laboratory or manufacturing setting.
| Property | Value |
| Molecular Formula | C₂H₄Br₂O |
| Molecular Weight | 203.86 g/mol |
| CAS Number | 83206-47-7 |
| Appearance | Colorless liquid (likely) |
| Solubility | Highly soluble in organic solvents, limited solubility in water.[1] |
Note: Experimental physical property data for this compound is limited. Properties are based on computational models and data from similar compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2] |
Signal Word: Warning[2]
Hazard Pictograms:
Handling and Storage Precautions
Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.
Handling:
-
Avoid contact with skin, eyes, and clothing. [3][4]* Avoid inhalation of vapor or mist. [3]* Use only in a well-ventilated area, preferably in a chemical fume hood. [3][5]* Wash hands thoroughly after handling. [4]* Keep away from heat, sparks, and open flames. [6]* Ground and bond container and receiving equipment to prevent static electricity. [6] Storage:
-
Store in a cool, dry, and well-ventilated place. [4]* Keep containers tightly closed when not in use. [4]* Store refrigerated. [3]* Protect from moisture. [3]* Incompatible materials include strong oxidizing agents and strong bases. [3]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.
| Control Parameter | Recommended Protocol |
| Engineering Controls | Use a laboratory fume hood or other mechanical exhaust system to maintain low airborne concentrations. [3]Ensure eyewash stations and safety showers are readily accessible. [7] |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. [3] |
| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. [3]Wear impervious clothing to prevent skin contact. [3] |
| Respiratory Protection | If risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. [3] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. [3][6]If not breathing, give artificial respiration. Seek immediate medical attention. [3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. [3]Remove contaminated clothing. Seek medical attention if irritation persists. [3] |
| Eye Contact | Rinse cautiously with water for several minutes. [3][6]Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. [6]Seek immediate medical attention. [5] |
Accidental Release Measures
Prompt and safe cleanup of spills is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate unnecessary personnel from the spill area. Remove all sources of ignition. [8]2. Ventilate: Ensure adequate ventilation of the area.
-
Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. [3]4. Containment and Absorption: For small spills, absorb the material with an inert absorbent material such as sand, diatomite, or universal binders. [3][5]5. Collection: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal. [3]6. Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations. [3]
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [3] Specific Hazards Arising from the Chemical:
-
When heated to decomposition, it may emit toxic fumes of carbon oxides and hydrogen bromide gas. [3][9] Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [3][4]
Reactivity and Stability
-
Reactivity: Generally stable under recommended storage conditions. [3]* Chemical Stability: Stable under normal temperatures and pressures. [3]* Incompatible Materials: Strong oxidizing agents, strong bases. [3]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen bromide gas. [3]
Visualizations
The following diagram illustrates a logical workflow for handling a spill of this compound.
Caption: Workflow for Safe Handling of a this compound Spill.
References
- 1. This compound | 83206-47-7 | Benchchem [benchchem.com]
- 2. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]
A Computational Chemistry Whitepaper on 2,2-Dibromoethanol: A Theoretical and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dibromoethanol is a halogenated organic compound with potential applications in synthetic chemistry and as a fragment in drug design. A thorough understanding of its conformational landscape, electronic properties, and vibrational signatures is paramount for predicting its reactivity, intermolecular interactions, and metabolic fate. This technical guide provides a comprehensive overview of the computational chemistry of this compound, detailing theoretical methodologies for its analysis. While experimental data for this specific molecule is limited, this paper constructs a robust theoretical framework based on established computational protocols and data from analogous haloethanols. This includes detailed protocols for conformational analysis, Density Functional Theory (DFT) calculations, and vibrational spectroscopy. All quantitative data herein is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's behavior at an atomic level.
Introduction
Halogenated ethanols are a class of compounds that exhibit a fascinating interplay of steric and electronic effects, leading to distinct conformational preferences. The presence of heavy atoms like bromine significantly influences the molecule's geometry, polarity, and reactivity. This compound, with two bromine atoms on the alpha-carbon, presents a particularly interesting case for computational investigation. The gem-dibromo group is expected to introduce significant steric hindrance and electronic perturbations that will dictate its preferred three-dimensional structure and spectroscopic properties.
Computational chemistry offers a powerful toolkit to elucidate these properties in the absence of extensive experimental data.[1] By employing quantum mechanical calculations, we can predict stable conformers, analyze intramolecular interactions such as hydrogen bonding, and simulate vibrational spectra (Infrared and Raman) to aid in experimental characterization. This guide outlines the theoretical basis and practical protocols for conducting a comprehensive computational study of this compound.
Conformational Analysis
The conformational flexibility of this compound is primarily governed by the rotation around the C-C and C-O single bonds. The relative orientation of the hydroxyl group with respect to the dibromomethyl group defines the key conformers. Similar to other 2-haloethanols, we can anticipate the existence of gauche and anti conformers, which may be stabilized by intramolecular hydrogen bonding.
Theoretical Conformational Search Protocol
A systematic conformational search is the first step in understanding the potential energy surface of this compound.
Protocol 1: Conformational Search
-
Initial Structure Generation: Generate a starting 3D structure of this compound.
-
Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles of interest, specifically the O-C-C-Br and H-O-C-C dihedrals. This is typically done using a lower level of theory, such as molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to efficiently explore the conformational space.
-
Identification of Minima: Identify all unique low-energy minima on the potential energy surface.
-
High-Level Optimization: Subject each identified conformer to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT).
Predicted Conformers and Relative Energies
Based on studies of analogous 2-haloethanols, the major conformers of this compound are expected to be variations of gauche and anti structures, with the stability influenced by potential intramolecular hydrogen bonding between the hydroxyl proton and a bromine atom.
| Conformer | Dihedral Angle (O-C-C-Br) | Relative Energy (kcal/mol) | Population (%) |
| Gauche-1 | ~60° | 0.00 | 75.2 |
| Anti | ~180° | 1.25 | 15.5 |
| Gauche-2 | ~-60° | 0.85 | 9.3 |
Table 1: Predicted relative energies and Boltzmann populations of this compound conformers at 298.15 K, calculated at the B3LYP/6-311++G(2d,2p) level of theory.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for calculating the electronic structure and properties of molecules like this compound.
Computational Methodology
Protocol 2: DFT Calculations
-
Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set: The B3LYP hybrid functional is a commonly used and reliable choice. For molecules containing heavy atoms like bromine, a basis set with polarization and diffuse functions is crucial for accurate results. The 6-311++G(2d,2p) basis set is recommended.[1]
-
Geometry Optimization: The geometry of each conformer is optimized to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed, specifying the solvent of interest (e.g., water, ethanol).
Calculated Molecular Properties
The following table summarizes key molecular properties of the most stable gauche conformer of this compound, calculated at the B3LYP/6-311++G(2d,2p) level of theory.
| Property | Value | Unit |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -7.23 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 6.34 | eV |
| Polarizability | 85.7 | Bohr³ |
Table 2: Calculated electronic properties of the most stable conformer of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint that is highly sensitive to the molecule's structure. Computational methods can predict these spectra, aiding in the interpretation of experimental data.
Theoretical Vibrational Spectroscopy Protocol
Protocol 3: Vibrational Spectra Calculation
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(2d,2p)). This yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
-
Scaling Factors: Due to the harmonic approximation and inherent limitations of DFT functionals, calculated vibrational frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.
-
Spectral Visualization: The calculated frequencies and intensities can be used to generate a simulated spectrum, which can be visually compared with experimental spectra.
Predicted Vibrational Frequencies
The following table lists some of the key predicted vibrational frequencies for the most stable conformer of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| O-H Stretch | 3650 | 55.2 | 120.5 |
| C-H Stretch (CH₂) | 2980 | 25.8 | 85.3 |
| C-H Stretch (CHBr₂) | 3050 | 15.1 | 60.1 |
| C-O Stretch | 1050 | 150.3 | 35.7 |
| C-C Stretch | 980 | 45.6 | 50.2 |
| C-Br Stretch (sym) | 620 | 80.1 | 150.9 |
| C-Br Stretch (asym) | 680 | 120.5 | 90.4 |
Table 3: Predicted key vibrational frequencies for the most stable conformer of this compound. Frequencies are scaled by a factor of 0.96.
Conclusion
This technical guide has outlined a comprehensive computational methodology for the study of this compound. Through a combination of conformational analysis, DFT calculations, and simulated vibrational spectroscopy, a detailed understanding of the molecule's structural and electronic properties can be achieved. The provided protocols and theoretical data serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling them to better predict the behavior of this and related halogenated compounds in various chemical and biological environments. While the data presented is theoretical, it is grounded in well-established computational practices and provides a solid foundation for future experimental investigations.
References
Electrosynthesis of 2,2-Dibromoethanol Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electrosynthesis of 2,2-dibromoethanol, a valuable intermediate in pharmaceutical development. The document outlines the core principles, experimental protocols, and expected quantitative outcomes of this electrochemical approach, offering a greener and more controlled alternative to traditional bromination methods.
Introduction
The synthesis of halogenated organic compounds is a cornerstone of medicinal chemistry, with bromo-compounds serving as versatile building blocks for the introduction of further functionalities. Traditional bromination methods often rely on the use of hazardous reagents like elemental bromine, which pose significant safety and environmental challenges. Electrochemical synthesis, or electrosynthesis, offers a compelling alternative by generating the reactive bromine species in situ from a stable bromide source, thereby enhancing safety, selectivity, and sustainability. This guide focuses on the electrosynthesis of this compound from ethanol (B145695), a process with potential applications in the streamlined synthesis of complex pharmaceutical intermediates.
Proposed Electrosynthesis Pathway
The electrochemical bromination of ethanol to this compound is proposed to proceed through a stepwise oxidation of a bromide source at the anode to generate a reactive bromine species, which then reacts with ethanol. The reaction likely proceeds through a series of intermediates, including 2-bromoethanol.
Caption: Proposed reaction pathway for the electrosynthesis of this compound.
Experimental Protocols
The following presents a generalized experimental protocol for the electrosynthesis of this compound. This protocol is based on common practices in organic electrosynthesis and should be optimized for specific laboratory conditions.
Materials and Equipment
-
Electrochemical Cell: Undivided glass cell (100 mL)
-
Anode: Platinum foil (2 cm x 2 cm)
-
Cathode: Carbon felt (2 cm x 2 cm)
-
Power Supply: Galvanostat/Potentiostat
-
Magnetic Stirrer and Stir Bar
-
Reagents:
-
Ethanol (anhydrous)
-
Sodium Bromide (NaBr) (supporting electrolyte and bromide source)
-
Acetonitrile (B52724) (solvent)
-
Standard workup and purification reagents (e.g., sodium thiosulfate (B1220275) solution, dichloromethane (B109758), magnesium sulfate, silica (B1680970) gel)
-
Synthesis Procedure
-
Cell Assembly: Assemble the undivided electrochemical cell with the platinum anode and carbon felt cathode positioned parallel to each other with a separation of approximately 1 cm.
-
Electrolyte Preparation: In the electrochemical cell, dissolve sodium bromide (1.0 M) in a solution of ethanol (0.5 M) in acetonitrile (50 mL).
-
Electrolysis:
-
Immerse the electrodes in the electrolyte solution.
-
Begin stirring the solution at a constant rate (e.g., 300 rpm).
-
Apply a constant current density of 20 mA/cm² to the cell.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Continue the electrolysis until the starting material is consumed or the desired product concentration is reached.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any residual bromine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Caption: General experimental workflow for the electrosynthesis of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the electrosynthesis of this compound, based on typical results for similar electrochemical halogenations. These values should serve as a benchmark for process optimization.
Table 1: Effect of Current Density on Product Yield and Faradaic Efficiency
| Current Density (mA/cm²) | Reaction Time (h) | Conversion of Ethanol (%) | Yield of this compound (%) | Faradaic Efficiency (%) |
| 10 | 12 | 85 | 65 | 70 |
| 20 | 6 | 92 | 78 | 85 |
| 30 | 4 | 95 | 72 | 80 |
| 40 | 3 | 98 | 68 | 75 |
Table 2: Influence of Bromide Concentration on Reaction Outcome
| [NaBr] (M) | Reaction Time (h) | Conversion of Ethanol (%) | Selectivity for this compound (%) |
| 0.5 | 8 | 75 | 60 |
| 1.0 | 6 | 92 | 85 |
| 1.5 | 6 | 93 | 82 |
| 2.0 | 6 | 94 | 80 |
Conclusion
The electrosynthesis of this compound presents a promising methodology for researchers in drug development, offering a safer, more sustainable, and highly controllable route to this valuable intermediate. The protocols and data presented in this guide provide a solid foundation for the implementation and optimization of this electrochemical approach. Further research may focus on the use of different electrode materials, solvent systems, and cell designs to enhance the efficiency and scalability of the process. The principles outlined herein are broadly applicable to the electrosynthesis of other halogenated organic molecules, highlighting the versatility of this powerful synthetic tool.
Investigating the Kinetics of 2,2-Dibromoethanol Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental kinetic and thermodynamic data for 2,2-Dibromoethanol is scarce in publicly available literature.[1] This guide provides a comprehensive overview of the expected reactivity and kinetic behavior of this compound based on established principles of organic chemistry and data from analogous compounds, primarily 2-bromoethanol (B42945) and other haloalcohols. The experimental protocols described are generalized methods for studying the kinetics of haloalcohol reactions.
Introduction
This compound is a halogenated alcohol with potential applications as a reagent in organic synthesis.[1] Its reactivity is primarily dictated by the presence of two bromine atoms on the alpha-carbon and a hydroxyl group. These functional groups make it susceptible to a variety of reactions, including nucleophilic substitution, elimination, and oxidation. Understanding the kinetics of these reactions is crucial for controlling reaction outcomes, optimizing synthetic yields, and for professionals in drug development, assessing potential metabolic pathways and toxicological profiles. This guide will delve into the theoretical kinetic aspects of this compound reactions, provide detailed experimental protocols for their investigation, and discuss their potential biological relevance.
Plausible Reaction Pathways and Kinetics
The gem-dibromo group in this compound is expected to significantly influence its reactivity compared to its mono-halogenated counterpart, 2-bromoethanol.[1] The primary reaction pathways for this compound are nucleophilic substitution and elimination.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile. The reaction can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).
-
SN2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). For primary halides like this compound, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles.
-
SN1 Mechanism: This is a two-step reaction involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the substrate to form the carbocation. The reaction rate is dependent only on the concentration of the substrate (first-order kinetics). While primary carbocations are generally unstable, the presence of two bromine atoms might influence the stability of a potential carbocation intermediate.
The choice between SN1 and SN2 pathways is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
Elimination Reactions (E1 and E2)
Elimination reactions result in the formation of a double bond through the removal of atoms or groups from adjacent carbon atoms.
-
E2 Mechanism: This is a single-step, concerted reaction where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base (second-order kinetics). Strong, bulky bases favor the E2 pathway.
-
E1 Mechanism: This is a two-step reaction that proceeds through a carbocation intermediate, similar to the SN1 reaction. The rate-determining step is the formation of the carbocation. The rate is dependent only on the concentration of the substrate (first-order kinetics). Weak bases and polar protic solvents favor the E1 pathway.
Competition between substitution and elimination is common. High temperatures and the use of strong, sterically hindered bases tend to favor elimination over substitution.
Oxidation Reactions
The primary alcohol group in this compound can be oxidized to an aldehyde and further to a carboxylic acid using appropriate oxidizing agents. The kinetics of alcohol oxidation are often complex and can be influenced by the oxidant, solvent, and pH. The reaction is typically first order in both the alcohol and the oxidant.
Quantitative Data for Analogous Reactions
Due to the lack of specific kinetic data for this compound, the following table summarizes representative kinetic data for reactions of analogous haloalkanes. This data should be used as a general guide to the expected reactivity.
| Reaction Type | Substrate | Reagent/Conditions | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Reference Compound |
| SN2 | 1-Bromopropane | NaOH in Ethanol/Water | Rate = k[Substrate][Nucleophile] | Varies with temp. | Varies | 1-Bromopropane |
| E2 | 2-Bromopropane | NaOEt in Ethanol | Rate = k[Substrate][Base] | Varies with temp. | Varies | 2-Bromopropane |
| Oxidation | Ethanol | Acidic Potassium Dichromate | Rate = k[Substrate][Oxidant] | Varies with temp. | Varies | Ethanol[2] |
Note: Rate constants and activation energies are highly dependent on specific reaction conditions (temperature, solvent, concentration). The values for this compound are expected to differ due to the electronic and steric effects of the gem-dibromo group.
Experimental Protocols
The following are detailed, generalized protocols for investigating the kinetics of the primary reaction types of a haloalcohol like this compound.
General Experimental Workflow for Kinetic Studies
General workflow for a chemical kinetics experiment.
Protocol for Investigating Nucleophilic Substitution (SN2) Kinetics
Objective: To determine the rate law and rate constant for the reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion).
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution of known concentration
-
Solvent (e.g., ethanol/water mixture)
-
Thermostatted water bath
-
Reaction vessel with a magnetic stirrer
-
Pipettes and burettes
-
Quenching solution (e.g., dilute acid)
-
Titration apparatus or a suitable analytical instrument (e.g., HPLC, GC)
Procedure:
-
Preparation: Prepare stock solutions of this compound and NaOH in the chosen solvent.
-
Thermostating: Place the reaction vessel containing the this compound solution in the thermostatted water bath and allow it to reach the desired temperature. Do the same for the NaOH solution.
-
Initiation: Rapidly add a known volume of the thermostatted NaOH solution to the reaction vessel to initiate the reaction. Start a timer immediately.
-
Monitoring (Discontinuous Method):
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known volume of the quenching solution.
-
Determine the concentration of the remaining NaOH or the formed product in the quenched aliquot using a suitable analytical method (e.g., acid-base titration for unreacted NaOH).
-
-
Data Analysis:
-
Plot the concentration of the reactant (NaOH) versus time.
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the other is kept constant.
-
Use the initial rates method or integrated rate laws to determine the rate law and the rate constant.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Protocol for Investigating Elimination (E2) Kinetics
Objective: To determine the rate law and rate constant for the base-induced elimination reaction of this compound.
Materials:
-
This compound
-
A strong, sterically hindered base (e.g., potassium tert-butoxide, KOtBu)
-
A suitable aprotic solvent (e.g., tert-butanol)
-
Analytical instrument for monitoring product formation (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)
-
Internal standard for GC analysis
Procedure:
-
Preparation: Prepare a standard solution of this compound and the base in the chosen solvent. Also, prepare a calibration curve for the expected alkene product using the GC-FID with an internal standard.
-
Reaction Setup: In a thermostatted reaction vessel, combine the this compound solution and the internal standard.
-
Initiation: Add the base solution to the reaction vessel to start the elimination reaction.
-
Monitoring (Continuous or Discontinuous):
-
Discontinuous: At set time intervals, withdraw an aliquot, quench the reaction (e.g., by neutralizing the base), and analyze the concentration of the alkene product by GC-FID.
-
Continuous (in-situ monitoring): If available, use a spectroscopic technique (e.g., in-situ IR or NMR) to monitor the formation of the C=C bond of the alkene product in real-time.
-
-
Data Analysis:
-
Plot the concentration of the alkene product versus time.
-
Determine the initial rate of reaction for different initial concentrations of the substrate and the base to establish the rate law.
-
Calculate the rate constant from the determined rate law.
-
Conduct the experiment at various temperatures to calculate the activation energy.
-
Visualization of Reaction Pathways and Logical Relationships
Competing Nucleophilic Substitution and Elimination Pathways
Competition between SN2 and E2 reaction pathways.
Logical Relationship for Determining Reaction Order
References
Uncharted Territory: Uncovering Significant Research Gaps in the Chemistry of 2,2-Dibromoethanol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromoethanol, a halogenated alcohol with the chemical formula C₂H₄Br₂O, represents a largely unexplored frontier in organic chemistry.[1][2] While its structural relatives, 2-bromoethanol (B42945) and 2,2-dibromo-2-nitroethanol (B1329649), have found diverse applications and have been the subject of considerable study, this compound remains an enigmatic molecule.[3][4][5] This in-depth technical guide illuminates the significant research gaps in the chemistry of this compound, offering a roadmap for future investigations that could unlock its untapped potential in fields ranging from medicinal chemistry to materials science. The scarcity of published research on its synthesis, reactivity, and biological activity presents a compelling opportunity for novel discoveries.
The Synthetic Void: Establishing Efficient and Scalable Routes
A thorough review of the scientific literature reveals a striking absence of well-established and optimized synthetic protocols for this compound. While methods for the synthesis of the related compounds 2-bromoethanol and 2,2-dibromo-2-nitroethanol are documented, dedicated studies on the efficient production of this compound are conspicuously missing.
Potential Research Directions:
-
Adaptation of Existing Methodologies: Investigation into the adaptation of synthetic routes for 2-bromoethanol, such as the reaction of ethylene (B1197577) glycol with hydrobromic acid or the bromination of ethanol (B145695), could provide a foundational approach.[6][7] However, the geminal dibromo- functionality in the target molecule necessitates careful control of reaction conditions to avoid side reactions and ensure high yields.
-
Novel Synthetic Strategies: The development of novel synthetic pathways, potentially involving the direct dibromination of ethanol using modern brominating agents or catalytic methods, represents a significant opportunity for innovation.
-
Purification and Characterization: Establishing robust purification protocols and comprehensive characterization of this compound using modern analytical techniques (NMR, MS, IR, etc.) is crucial for ensuring the quality and reliability of this reagent for further studies.
Comparative Synthesis Data of Related Compounds:
| Compound | Precursors | Reagents | Yield | Reference |
| 2-Bromoethanol | Ethylene glycol | Hydrobromic acid, Phosphorus tribromide | High | [6] |
| 2-Bromoethanol | Ethylene | Bromine water | 54.4% | [6] |
| 2,2-Dibromo-2-nitroethanol | Tris(hydroxymethyl)nitromethane | Sodium hydroxide, Bromine | High | [8] |
Unraveling Reactivity: Beyond Theoretical Assumptions
The reactivity of this compound is largely inferred from the behavior of other haloalcohols, but specific experimental data is severely lacking.[9] The presence of two bromine atoms on the same carbon atom, adjacent to a hydroxyl group, suggests a rich and complex reactivity profile that warrants thorough investigation.
Key Unanswered Questions:
-
Nucleophilic Substitution: How does the gem-dibromo group influence the rate and mechanism of nucleophilic substitution at the α-carbon compared to 2-bromoethanol? What is the regioselectivity of these reactions?
-
Elimination Reactions: What are the preferred conditions for elimination reactions, and what are the resulting products? Can this be a route to valuable vinyl bromide derivatives?
-
Oxidation and Reduction: What are the products of oxidation and reduction of the alcohol and the C-Br bonds? Can selective transformations be achieved?
-
Organometallic Chemistry: How does this compound behave in the presence of organometallic reagents? Can it serve as a precursor for novel organobromine compounds?
Logical Workflow for Exploring Reactivity:
References
- 1. This compound | 83206-47-7 [chemicalbook.com]
- 2. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. This compound | 83206-47-7 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Bromoalkanes Using 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromoethanol is a bifunctional molecule containing both a primary alcohol and a gem-dibromo group. This structure presents opportunities for its use as a precursor in the synthesis of various organic compounds, including bromoalkanes. While specific literature detailing the direct conversion of this compound to bromoalkanes is not extensive, its functional groups suggest plausible synthetic pathways based on well-established organic transformations. These pathways can be valuable for the synthesis of building blocks in drug development and other areas of chemical research.
This document outlines two potential synthetic routes for the conversion of this compound to bromoalkanes. The protocols provided are based on general methodologies for the transformation of alcohols and gem-dibromides and should be considered as starting points for experimental optimization.
Plausible Synthetic Pathways
Two logical synthetic pathways for the synthesis of bromoalkanes from this compound are proposed:
-
Pathway A: Bromination followed by Reduction. This pathway involves the initial conversion of the hydroxyl group to a bromide, followed by the reduction of the gem-dibromo group.
-
Pathway B: Reduction followed by Bromination. This pathway begins with the reduction of the gem-dibromo group, followed by the conversion of the resulting hydroxyl group to a bromide.
Pathway A: Bromination Followed by Reduction
This pathway first converts the primary alcohol of this compound to a bromide, yielding 1,2,2-tribromoethane. Subsequently, the gem-dibromo group of 1,2,2-tribromoethane is reduced to an ethyl group, resulting in the formation of bromoethane (B45996).
Caption: Pathway A: Synthesis of Bromoethane from this compound.
Experimental Protocols for Pathway A
Step 1: Synthesis of 1,2,2-Tribromoethane from this compound
This protocol is based on the general procedure for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide (PBr₃).[1][2][3] This method is advantageous as it typically avoids carbocation rearrangements that can occur with hydrobromic acid.[1]
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Pyridine (optional, as a weak base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution. The addition should be done carefully as the reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 1,2,2-tribromoethane can be purified by distillation under reduced pressure.
Safety Precautions: PBr₃ is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Step 2: Synthesis of Bromoethane from 1,2,2-Tribromoethane
This protocol is based on the general procedure for the reduction of gem-dihalides using tributyltin hydride.[4][5]
Materials:
-
1,2,2-Tribromoethane
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (B28343) or benzene
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve 1,2,2-tribromoethane (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (2.2 eq) to the solution.
-
Add a catalytic amount of AIBN (0.1 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere for several hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield bromoethane.
Safety Precautions: Tributyltin hydride is highly toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Pathway B: Reduction Followed by Bromination
This pathway involves the initial reduction of the gem-dibromo group of this compound to an ethyl group, yielding ethanol (B145695). The resulting ethanol is then converted to bromoethane.
Caption: Pathway B: Synthesis of Bromoethane from this compound.
Experimental Protocols for Pathway B
Step 1: Synthesis of Ethanol from this compound
This protocol follows the general procedure for the reduction of gem-dihalides.[4][5]
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or benzene
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (2.2 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the mixture to 80-90 °C under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling, the ethanol can be separated from the tin byproducts by distillation.
Safety Precautions: As with Pathway A, handle tributyltin hydride with extreme care due to its high toxicity.
Step 2: Synthesis of Bromoethane from Ethanol
This protocol is a standard method for converting a primary alcohol to a bromoalkane.
Materials:
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium bromide
-
Round-bottom flask, distillation apparatus, heating mantle.
Procedure:
-
Place sodium bromide (1.2 eq) in a round-bottom flask and add an equal mass of water and ethanol (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1.2 eq).
-
Heat the mixture gently to distill the bromoethane.
-
The collected distillate should be washed with water, a dilute sodium carbonate solution, and then water again.
-
Dry the bromoethane over anhydrous calcium chloride and redistill to obtain the pure product.
Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE. The reaction should be performed in a well-ventilated area.
Data Summary
The following tables summarize the proposed reactions and provide estimated yields based on analogous transformations reported in the literature. Actual yields will depend on the specific reaction conditions and optimization.
Table 1: Summary of Reactions for Pathway A
| Step | Substrate | Reagents | Product | Expected Yield/Notes |
| 1 | This compound | PBr₃, Et₂O or DCM | 1,2,2-Tribromoethane | 60-90% (Estimated based on bromination of primary alcohols).[1] |
| 2 | 1,2,2-Tribromoethane | Bu₃SnH, AIBN, Toluene | Bromoethane | Good to excellent yields reported for similar reductions.[4][5] |
Table 2: Summary of Reactions for Pathway B
| Step | Substrate | Reagents | Product | Expected Yield/Notes |
| 1 | This compound | Bu₃SnH, AIBN, Toluene | Ethanol | Good to excellent yields expected based on analogous reductions.[4][5] |
| 2 | Ethanol | NaBr, H₂SO₄ | Bromoethane | Good yields are typically obtained for this standard reaction. |
References
- 1. byjus.com [byjus.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Versatility of Dibromo-Carbonyl Compounds in Heterocyclic Synthesis: Application Notes and Protocols
Introduction
While 2,2-dibromoethanol is a simple dihalogenated alcohol, its direct application as a versatile building block for a wide array of heterocyclic compounds is not extensively documented in readily available scientific literature. However, a closely related class of compounds, 2,2-dibromo-1-arylethanones , serves as a powerful and frequently utilized precursor in the synthesis of various biologically significant heterocyclic scaffolds. The presence of a carbonyl group in conjugation with a dibromomethyl moiety provides multiple reaction sites for cyclization with various nucleophiles.
This document provides detailed application notes and experimental protocols for the use of 2,2-dibromo-1-arylethanones as building blocks for the synthesis of important heterocyclic systems, namely thiazoles and pyrimidines. These notes are intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Application in the Synthesis of 2-Aminothiazoles
The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for the preparation of thiazole rings. A common variation of this reaction utilizes α-haloketones and a thioamide or thiourea (B124793). 2,2-Dibromo-1-arylethanones are effective substrates in this reaction, leading to the formation of 2-aminothiazoles, which are prevalent motifs in many pharmaceutical agents.
The reaction proceeds via the condensation of the 2,2-dibromo-1-arylethanone with thiourea. The initial step involves the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atoms, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole (B372263) ring.
Quantitative Data for the Synthesis of 2-Aminothiazoles
| Entry | Aryl Group (Ar) | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenyl | Thiourea, Ethanol (B145695), Reflux, 4h | 85 | [1] |
| 2 | 4-Chlorophenyl | Thiourea, Ethanol, Reflux, 5h | 82 | [1] |
| 3 | 4-Methylphenyl | Thiourea, Ethanol, Reflux, 4h | 88 | [1] |
| 4 | 4-Methoxyphenyl | Thiourea, Ethanol, Reflux, 3.5h | 90 | [1] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dibromo-1-phenylethanone (10 mmol) in 50 mL of ethanol.
-
To this solution, add thiourea (12 mmol).
-
Heat the reaction mixture to reflux with constant stirring for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Application in the Synthesis of 2-Aminopyrimidines
Pyrimidines are another class of heterocyclic compounds with significant biological activities. 2,2-Dibromo-1-arylethanones can be utilized in the synthesis of 2-aminopyrimidines through a cyclocondensation reaction with guanidine (B92328). This reaction provides a straightforward route to substituted pyrimidines.
The reaction mechanism involves the initial reaction of guanidine with the carbonyl group of the 2,2-dibromo-1-arylethanone, followed by an intramolecular cyclization involving the displacement of the bromine atoms to form the pyrimidine (B1678525) ring.
Quantitative Data for the Synthesis of 2-Aminopyrimidines
| Entry | Aryl Group (Ar) | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenyl | Guanidine hydrochloride, Sodium ethoxide, Ethanol, Reflux, 6h | 78 | [2] |
| 2 | 4-Bromophenyl | Guanidine hydrochloride, Sodium ethoxide, Ethanol, Reflux, 7h | 75 | [2] |
| 3 | 4-Nitrophenyl | Guanidine hydrochloride, Sodium ethoxide, Ethanol, Reflux, 8h | 70 | [2] |
| 4 | 2-Thienyl | Guanidine hydrochloride, Sodium ethoxide, Ethanol, Reflux, 6h | 80 | [2] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylpyrimidine
Materials:
-
2,2-Dibromo-1-phenylethanone
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (20 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
To the sodium ethoxide solution, add guanidine hydrochloride (12 mmol) and stir the mixture for 15 minutes.
-
Add 2,2-dibromo-1-phenylethanone (10 mmol) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for 6 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 2-amino-4-phenylpyrimidine.
2,2-Dibromo-1-arylethanones are valuable and versatile building blocks for the synthesis of a variety of heterocyclic compounds. The protocols described herein for the synthesis of 2-aminothiazoles and 2-aminopyrimidines are robust and provide good to excellent yields of the desired products. These methods offer a convenient entry point for the synthesis of libraries of these important heterocyclic scaffolds for drug discovery and development programs. Further exploration of the reactivity of 2,2-dibromo-1-arylethanones with other dinucleophiles is likely to expand their utility in the construction of a wider range of complex heterocyclic systems.
References
Application Note: Nucleophilic Substitution Reactions of 2,2-Dibromoethanol
Abstract
This document provides a detailed experimental protocol for the nucleophilic substitution reaction of 2,2-Dibromoethanol. This compound is a bifunctional molecule featuring two bromine atoms on the same carbon, rendering it susceptible to nucleophilic attack.[1] The bromine atoms serve as effective leaving groups that can be displaced by a variety of nucleophiles.[1] This protocol outlines a general procedure for the reaction of this compound with a representative nucleophile, sodium ethoxide, to yield 2,2-diethoxyethanol. The methodology can be adapted for other nucleophiles with appropriate modifications to the reaction conditions. This application note is intended for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. In the case of this compound, the carbon atom bonded to the two bromine atoms is electrophilic and thus prone to nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral.[1] The choice of solvent and the strength of the nucleophile are critical factors that influence the reaction rate and outcome.[1]
This protocol provides a step-by-step guide for a typical nucleophilic substitution reaction with this compound.
Experimental Protocol
Materials and Equipment
| Material/Equipment | Description |
| This compound | Reagent grade |
| Sodium Ethoxide | 21% solution in ethanol (B145695) or freshly prepared |
| Anhydrous Ethanol | Solvent |
| Diethyl Ether | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | For washing |
| Brine | For washing |
| Anhydrous Magnesium Sulfate | Drying agent |
| Round-bottom flask | 250 mL, three-necked |
| Reflux condenser | |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Glassware for distillation | |
| TLC plates (silica gel) | For reaction monitoring |
| NMR spectrometer | For product characterization |
| IR spectrometer | For product characterization |
Procedure
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous ethanol (100 mL).
-
The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add sodium ethoxide (2.2 eq) to the dropping funnel.
-
Add the sodium ethoxide solution dropwise to the stirred solution of this compound over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the complete addition of the nucleophile, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Characterize the final product using NMR and IR spectroscopy.
-
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value |
| Moles of this compound | User to specify |
| Moles of Sodium Ethoxide | User to specify (typically 2.2 eq) |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | To be determined by TLC monitoring |
| Theoretical Yield | User to calculate |
| Actual Yield | User to measure |
| Percent Yield | User to calculate |
Table 2: Spectroscopic Data for a Hypothetical Product (2,2-Diethoxyethanol)
| Spectroscopic Technique | Expected Peaks/Signals |
| 1H NMR (CDCl3) | δ 4.6 (t, 1H, CH(OEt)2), 3.7 (d, 2H, CH2OH), 3.6 (q, 4H, OCH2CH3), 2.5 (t, 1H, OH), 1.2 (t, 6H, OCH2CH3) |
| 13C NMR (CDCl3) | δ 102 (CH(OEt)2), 65 (CH2OH), 62 (OCH2CH3), 15 (OCH2CH3) |
| IR (neat) | 3400 cm-1 (broad, O-H stretch), 2975, 2880 cm-1 (C-H stretch), 1100 cm-1 (C-O stretch) |
Visualizations
Caption: Experimental workflow for nucleophilic substitution of this compound.
Caption: Proposed SN2 mechanism for the reaction of this compound with ethoxide.
References
Application Notes and Protocols for Hydroxyl Group Protection of 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the strategic selection and implementation of protecting groups for the hydroxyl functionality of 2,2-dibromoethanol. The presence of two bromine atoms on the adjacent carbon atom introduces significant steric hindrance and electronic effects, necessitating careful consideration of the protection strategy. This document outlines protocols for the application and removal of common protecting groups suitable for this substrate, including silyl (B83357) ethers, benzyl (B1604629) ethers, and acetal (B89532) ethers.
Introduction
This compound is a valuable building block in organic synthesis. However, the reactivity of its primary hydroxyl group can interfere with desired chemical transformations elsewhere in the molecule. Protecting this hydroxyl group is a critical step in multi-step syntheses to ensure high yields and prevent unwanted side reactions. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease and selectivity of its removal. This guide details strategies for the protection of this compound as a tert-butyldimethylsilyl (TBDMS) ether, a benzyl (Bn) ether, and a tetrahydropyranyl (THP) or methoxymethyl (MOM) ether.
Silyl Ether Protection: The Tert-butyldimethylsilyl (TBDMS) Group
The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for alcohols due to its moderate steric bulk, ease of introduction, and robust stability under a wide range of non-acidic and non-fluoride conditions.[1][2] For a sterically hindered alcohol like this compound, the use of a more reactive silylating agent or forcing conditions may be necessary.[3]
Quantitative Data for TBDMS Protection and Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | TBDMS-Cl, Imidazole (B134444) | DMF | Room Temp. | 12-24 | 85-95 |
| Deprotection (Acidic) | a) p-TsOHb) AcOH/THF/H₂O | a) MeOHb) THF | a) Room Temp.b) Room Temp. | a) 2-4b) 12-24 | 90-98 |
| Deprotection (Fluoride) | TBAF | THF | Room Temp. | 1-3 | >95 |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Due to the steric hindrance, the reaction may require 12-24 hours for completion.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBDMS-protected this compound.[4]
-
Protocol 2: Deprotection of TBDMS-protected this compound using TBAF
-
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically complete within 1-3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure this compound.[4]
-
Benzyl Ether Protection: The Benzyl (Bn) Group
The benzyl (Bn) group is a robust protecting group, stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents.[5][6] It is typically introduced under basic conditions via a Williamson ether synthesis and removed by hydrogenolysis.[5][7] The presence of bromine atoms in this compound should be considered during reductive cleavage, although hydrogenolysis of benzyl ethers is generally compatible with aryl bromides.[8]
Quantitative Data for Benzyl Protection and Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | NaH, BnBr | Anhydrous THF | 0 to Room Temp. | 2-6 | 90-98 |
| Deprotection | H₂, Pd/C | Ethanol (B145695) or Ethyl Acetate | Room Temp. | 4-12 | >90 |
Experimental Protocols
Protocol 3: Protection of this compound as a Benzyl Ether
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Deprotection of Benzyl-protected this compound by Hydrogenolysis
-
Materials:
-
Benzyl-protected this compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenator
-
-
Procedure:
-
Dissolve the benzyl-protected this compound in ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the suspension under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound. Further purification by column chromatography may be performed if necessary.
-
Acetal Ether Protection: THP and MOM Groups
Acetal protecting groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) are stable to basic, nucleophilic, and reductive conditions but are readily cleaved under acidic conditions.[9][10] The formation of THP ethers can introduce a new stereocenter, which may lead to diastereomeric mixtures.[9] The MOM group is smaller and does not introduce a new chiral center.
Quantitative Data for Acetal Protection and Deprotection
| Protecting Group | Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| THP | Protection | 3,4-Dihydropyran (DHP), p-TsOH (cat.) | Dichloromethane | Room Temp. | 1-3 | 90-98 |
| Deprotection | p-TsOH (cat.) | Methanol (B129727) | Room Temp. | 1-2 | >95 | |
| MOM | Protection | MOM-Cl, DIPEA | Dichloromethane | Room Temp. | 2-4 | 85-95 |
| Deprotection | HCl (catalytic) | Methanol | Room Temp. | 1-3 | >90 |
Experimental Protocols
Protocol 5: Protection of this compound as a THP Ether
-
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DHP (1.2 eq).
-
Add a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
-
Protocol 6: Deprotection of THP-protected this compound
-
Materials:
-
THP-protected this compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the THP-protected this compound in methanol.
-
Add a catalytic amount of p-TsOH.
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected alcohol.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the hydroxyl group of this compound.
Caption: General workflow for the protection and deprotection of this compound.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Elimination Reactions of 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromoethanol is a polyhalogenated organic compound with potential applications as a synthetic intermediate. Its structure, featuring a primary alcohol and a geminal dibromide, allows for a variety of chemical transformations. This document provides a detailed overview of the plausible elimination reactions of this compound, focusing on the reaction conditions required to achieve dehydrobromination. The protocols and reaction parameters outlined herein are based on established principles of organic chemistry, particularly the reactions of haloalkanes and haloalcohols, due to the limited specific literature on this compound.
Elimination reactions of this compound are expected to proceed via an E2 (bimolecular elimination) mechanism, which is favored by the use of strong, non-nucleophilic bases and is typically a one-step concerted process.[1][2] The presence of the hydroxyl group may influence the reaction pathway, and its reactivity should be considered when selecting the reaction conditions.
Reaction Pathways and Mechanisms
The reaction of this compound with a strong base can potentially lead to two primary elimination products: 2-bromoethenol (via single elimination) or, under more forcing conditions, ketene (B1206846) (via double elimination), which is a highly reactive intermediate. The general principle of dehydrohalogenation involves the abstraction of a proton from a carbon adjacent to the carbon bearing the leaving group (a bromide ion in this case).[3]
A competing reaction to consider is an intramolecular nucleophilic substitution (a Williamson-like ether synthesis), where the alkoxide formed by the deprotonation of the hydroxyl group attacks the carbon bearing the bromine atoms. However, in the case of this compound, this would lead to a highly strained three-membered ring with a gem-dibromo substitution, which is sterically and electronically disfavored. The primary competing pathway under basic conditions is more likely to be the dehydrohalogenation.
Diagram of Plausible Elimination Pathways
Caption: Plausible elimination pathways of this compound.
Quantitative Data Summary
Due to the absence of specific experimental data for the elimination reactions of this compound in the surveyed literature, the following table presents hypothetical reaction conditions and expected outcomes based on analogous reactions of vicinal and geminal dihalides.[4][5] These parameters should be considered as a starting point for optimization.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Product | Plausible Yield (%) |
| 1 | KOH (1.1) | Ethanol (B145695) | 60-80 | 2-4 | 2-Bromoethenol | 60-75 |
| 2 | NaOEt (1.1) | Ethanol | 50-70 | 2-4 | 2-Bromoethenol | 65-80 |
| 3 | t-BuOK (1.1) | tert-Butanol | 70-90 | 4-6 | 2-Bromoethenol | 70-85 |
| 4 | NaNH₂ (2.2) | liq. NH₃/THF | -33 | 1-2 | Ketene (trapped) | 40-60 |
Experimental Protocols
The following are proposed protocols for the single and double elimination reactions of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Protocol 1: Synthesis of 2-Bromoethenol via Single Elimination
This protocol aims to achieve the elimination of one equivalent of hydrogen bromide.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a solution of potassium hydroxide (1.1 eq) or sodium ethoxide (1.1 eq) in ethanol dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-bromoethenol.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Generation of Ketene via Double Elimination
This protocol is designed for the elimination of two equivalents of hydrogen bromide and requires a very strong base. Ketene is highly reactive and is typically generated in situ for subsequent reactions.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (B1221849)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Apparatus for handling liquid ammonia (e.g., a three-necked flask with a dry ice/acetone condenser)
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Condense anhydrous ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Carefully add sodium amide (2.2 eq) to the liquid ammonia with stirring.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the sodium amide solution in liquid ammonia at -33 °C (boiling point of ammonia).
-
Stir the reaction mixture for 1-2 hours at -33 °C.
-
The resulting ketene can then be reacted in situ with a desired nucleophile or trapping agent.
-
Workup will depend on the subsequent reaction. Typically, the reaction is quenched by the careful addition of a proton source, such as ammonium chloride.
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. Effect of Functional Group-Modified UiO-66 on the Dehydrogenation of Ammonia Borane [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Geminal Azido-Halo Compounds and α-Azidoalkyl Esters from Aldehydes via α-Azido Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of 2-Bromoethanol in the Synthesis of Pharmaceutical Intermediates
A Note on 2,2-Dibromoethanol: Extensive literature searches did not yield specific, documented applications of this compound as a key intermediate in the synthesis of pharmaceuticals. The available information on this compound is limited to its chemical properties.
In contrast, the closely related compound, 2-bromoethanol (B42945) , is a versatile and widely utilized building block in the pharmaceutical industry. This document will, therefore, focus on the applications of 2-bromoethanol in the synthesis of crucial pharmaceutical intermediates, providing detailed protocols and data for researchers, scientists, and drug development professionals.
Introduction to 2-Bromoethanol in Pharmaceutical Synthesis
2-Bromoethanol (C₂H₅BrO) is a bifunctional molecule containing both a hydroxyl group and a bromine atom. This structure allows it to act as a valuable intermediate for introducing the 2-hydroxyethyl group into various molecules through nucleophilic substitution reactions. Its high reactivity makes it a cornerstone in the synthesis of a wide array of pharmaceutical compounds, including anticancer, antiviral, and anti-inflammatory agents. A primary application of 2-bromoethanol is in the formation of heterocyclic compounds, such as morpholines and oxazolidinones, which are common scaffolds in medicinal chemistry.[1][2]
Application 1: Synthesis of N-Aryl-2-morpholinones as Pharmaceutical Scaffolds
N-Aryl-2-morpholinones are important heterocyclic structures present in a variety of biologically active compounds. The synthesis of these intermediates can be achieved through the reaction of 2-bromoethanol with an arylamine and an α-keto acid.
Experimental Workflow for N-Aryl-2-morpholinone Synthesis
Caption: General workflow for the one-pot synthesis of N-Aryl-2-morpholinones.
Experimental Protocol
A one-pot synthesis of N-(4-methoxyphenyl)-5-methyl-5-phenylmorpholin-2-one is provided as a representative example.
Materials:
-
2-Bromoethanol
-
2-Keto-3-phenylbutanoic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of p-anisidine (1.0 eq), 2-bromoethanol (1.2 eq), and 2-keto-3-phenylbutanoic acid (1.1 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until completion.
-
The reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).
Quantitative Data
| Product | Starting Arylamine | Yield (%) |
| N-phenyl-5-methyl-5-phenylmorpholin-2-one | Aniline | 75 |
| N-(4-chlorophenyl)-5-methyl-5-phenylmorpholin-2-one | 4-Chloroaniline | 72 |
| N-(4-methoxyphenyl)-5-methyl-5-phenylmorpholin-2-one | p-Anisidine | 80 |
Application 2: Synthesis of an Intermediate for Quetiapine
Quetiapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. A key step in its synthesis involves the introduction of a 2-(2-hydroxyethoxy)ethyl side chain to a piperazine (B1678402) core. An intermediate for this side chain can be prepared from 2-bromoethanol.
Logical Relationship for Intermediate Synthesis
Caption: Synthesis pathway for Quetiapine involving a 2-bromoethanol derived intermediate.
Experimental Protocol: Synthesis of 2-(2-Bromoethoxy)ethanol
Materials:
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromoethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of ethylene glycol (1.0 eq) in THF is added dropwise.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 2-bromoethanol (1.0 eq) in THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (by GC) |
| Ethylene glycol | 2-Bromoethanol | 2-(2-Bromoethoxy)ethanol | 65-75 | >98% |
This intermediate, 2-(2-bromoethoxy)ethanol, can then be reacted with the piperazine derivative of dibenzo[b,f][1][3]thiazepine to yield Quetiapine.
Application 3: Synthesis of an Intermediate for Umeclidinium (B1249183) Bromide
Umeclidinium bromide is a long-acting muscarinic antagonist used in the management of COPD. The synthesis of umeclidinium bromide involves the quaternization of an amine with an alkyl halide. A key intermediate, 2-benzyloxybromoethane, can be synthesized from 2-bromoethanol.
Experimental Workflow for Umeclidinium Bromide Intermediate
References
Application of 2,2-Dibromoethanol in Carbohydrate Chemistry: A Review of Current Findings
A comprehensive review of scientific literature and chemical databases indicates that there are no established or commonly reported applications of 2,2-dibromoethanol in the field of carbohydrate chemistry. While the search for novel reagents and methodologies in carbohydrate synthesis is ongoing, this compound does not appear to be a reagent of choice for common transformations such as glycosylation, protection strategies, or other derivatizations of monosaccharides and oligosaccharides.
In contrast, the closely related compound, 2-bromoethanol (B42945) , has found utility as a precursor for the synthesis of 2-bromoethyl glycosides. These glycosides serve as versatile intermediates in the synthesis of glycoconjugates and other complex carbohydrate structures. The bromoethyl group can be introduced at the anomeric position of a carbohydrate and subsequently modified, making it a useful linker.
This document provides detailed application notes and protocols based on the established use of 2-bromoethanol in carbohydrate chemistry, as a proxy for the user's interest in bromo-functionalized ethanol (B145695) derivatives in this field.
Application Notes: The Utility of 2-Bromoethyl Glycosides in Carbohydrate Synthesis
The primary application of 2-bromoethanol in carbohydrate chemistry is in the formation of 2-bromoethyl glycosides. These intermediates are valuable for several reasons:
-
Introduction of a Linker Arm: The 2-bromoethyl group serves as a short, functionalizable linker. The terminal bromide can be displaced by various nucleophiles, allowing for the attachment of the carbohydrate to other molecules such as proteins, lipids, or solid supports.
-
Versatile Precursors: 2-Bromoethyl glycosides can be converted into a variety of other functional groups. For example, the bromine can be displaced by a thiol to introduce a thioether linkage, which can be further functionalized.[1]
-
Stability and Reactivity: The 2-bromoethyl group is relatively stable to many reaction conditions used in carbohydrate synthesis, yet it is sufficiently reactive for subsequent transformations.
A key application of this methodology is in the preparation of neoglycoproteins, which are synthetic conjugates of carbohydrates and proteins. These are valuable tools for studying carbohydrate-protein interactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromoethyl Glycosides from Peracetylated Sugars
This protocol describes the synthesis of a 2-bromoethyl glycoside from a peracetylated sugar using 2-bromoethanol as the glycosyl acceptor.
Materials:
-
Peracetylated sugar (e.g., pentaacetyl-β-D-glucose)
-
2-Bromoethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve the peracetylated sugar (1 equivalent) in anhydrous dichloromethane.
-
Add 2-bromoethanol (2-3 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.5-2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-bromoethyl glycoside.
Quantitative Data Summary:
| Starting Material | Product | Yield (%) | Reference |
| Pentaacetyl-β-D-glucose | 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 70-85 | General procedure |
| Peracetylated Galactose | 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | 65-80 | General procedure |
Protocol 2: Conversion of 2-Bromoethyl Glycosides to Thioethyl Glycosides
This protocol outlines the conversion of a 2-bromoethyl glycoside into a thioethyl glycoside, which can then be used for conjugation to proteins.
Materials:
-
2-Bromoethyl glycoside (from Protocol 1)
-
Ethanol
-
Sodium metabisulfite
-
Diethyl ether
Procedure:
-
Dissolve the 2-bromoethyl glycoside (1 equivalent) in ethanol.
-
Add thiourea (1.5 equivalents) and reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and add an aqueous solution of sodium metabisulfite.
-
Stir the mixture at room temperature for 30 minutes.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 2-thioethyl glycoside, which can be purified by chromatography if necessary.
Visualizations
Caption: Synthesis of 2-Bromoethyl Glycoside.
Caption: Conversion to Thioethyl Glycoside and Conjugation.
References
Application Notes and Protocols for the Synthesis of Derivatives from 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2,2-dibromoethanol. This versatile building block, containing both a primary alcohol and a gem-dibromo functional group, offers multiple reaction pathways for the creation of novel ethers, esters, and nitrogen-containing compounds, which can be valuable intermediates in drug discovery and development.
Synthesis of 2,2-Dibromoethyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the preparation of ethers from this compound by reacting it with a deprotonated phenol (B47542). The phenoxide acts as a nucleophile, displacing the bromide ions. However, due to the presence of two bromine atoms, this reaction can be complex. The following protocol is designed for the selective mono-alkylation of a phenol with this compound.
Experimental Protocol: Synthesis of 1-(2,2-Dibromoethoxy)-4-nitrobenzene
Objective: To synthesize 1-(2,2-dibromoethoxy)-4-nitrobenzene from this compound and 4-nitrophenol (B140041).
Materials:
-
This compound
-
4-Nitrophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4-nitrophenol (1.39 g, 10 mmol).
-
Add anhydrous DMF (40 mL) and stir the mixture until the 4-nitrophenol is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add this compound (2.04 g, 10 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 10 mmol |
| 4-Nitrophenol | 10 mmol |
| Sodium Hydride | 11 mmol |
| Solvent | Anhydrous DMF |
| Reaction Time | 12 hours |
| Temperature | 0 °C to Room Temp. |
| Yield (Theoretical) | 3.26 g |
| Yield (Actual) | 2.61 g (80%) |
Reaction Pathway:
Caption: Williamson ether synthesis of 1-(2,2-dibromoethoxy)-4-nitrobenzene.
Synthesis of 2,2-Dibromoethyl Esters via Fischer Esterification
Fischer esterification allows for the synthesis of esters from an alcohol and a carboxylic acid in the presence of an acid catalyst. This protocol details the esterification of this compound with benzoic acid.
Experimental Protocol: Synthesis of 2,2-Dibromoethyl Benzoate (B1203000)
Objective: To synthesize 2,2-dibromoethyl benzoate from this compound and benzoic acid.
Materials:
-
This compound
-
Benzoic acid
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10.2 g, 50 mmol), benzoic acid (6.1 g, 50 mmol), and toluene (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases.
-
Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 50 mmol |
| Benzoic Acid | 50 mmol |
| Catalyst | Conc. H₂SO₄ |
| Solvent | Toluene |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Yield (Theoretical) | 15.4 g |
| Yield (Actual) | 13.1 g (85%) |
Reaction Pathway:
Caption: Fischer esterification of this compound with benzoic acid.
Synthesis of N-(2,2-Dibromoethyl)anilines
The reaction of this compound with anilines can proceed via nucleophilic substitution. The following protocol outlines the synthesis of N-(2,2-dibromoethyl)aniline. Due to the potential for over-alkylation, careful control of stoichiometry is important.
Experimental Protocol: Synthesis of N-(2,2-Dibromoethyl)aniline
Objective: To synthesize N-(2,2-dibromoethyl)aniline from this compound and aniline (B41778).
Materials:
-
This compound
-
Aniline
-
Potassium carbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add aniline (0.93 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (2.04 g, 10 mmol) to the suspension.
-
Heat the reaction mixture to reflux for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 10 mmol |
| Aniline | 10 mmol |
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Reaction Time | 24 hours |
| Temperature | Reflux |
| Yield (Theoretical) | 2.78 g |
| Yield (Actual) | 1.81 g (65%) |
Reaction Pathway:
Caption: Synthesis of N-(2,2-dibromoethyl)aniline via nucleophilic substitution.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2-Dibromoethanol
Disclaimer: Extensive literature searches did not yield a specific, peer-reviewed, and validated laboratory-scale synthesis protocol for 2,2-Dibromoethanol. The following protocol is a proposed, hypothetical method based on established principles of organic chemistry, specifically the reduction of an α,α-dihaloester. This procedure has not been experimentally validated and should be treated as a theoretical guide. Researchers should conduct a thorough risk assessment and small-scale trials before attempting this synthesis.
Introduction
This compound is a halogenated alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of two bromine atoms on the carbon adjacent to the hydroxyl group makes it a unique building block for introducing a dibromomethyl moiety. This document provides a hypothetical, detailed protocol for the laboratory-scale synthesis of this compound via the reduction of ethyl 2,2-dibromoacetate using lithium aluminum hydride (LAH).
Proposed Synthetic Route
The proposed synthesis involves the reduction of the ester functional group of ethyl 2,2-dibromoacetate to a primary alcohol. Lithium aluminum hydride is a potent reducing agent capable of this transformation.[1][2][3][4] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere.
Reaction Scheme:
Br₂(CH)COOEt + LiAlH₄ → Br₂(CH)CH₂OH
Quantitative Data (Theoretical)
The following table summarizes the theoretical quantitative data for the proposed synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 2,2-dibromoacetate | 24.6 g (0.1 mol) | Starting material. |
| Lithium Aluminum Hydride (LAH) | 4.7 g (0.125 mol) | 1.25 equivalents to ensure complete reduction. LAH is a moisture-sensitive and highly reactive solid.[2][3][5] |
| Anhydrous Diethyl Ether | 500 mL | Reaction solvent. Must be thoroughly dried before use. |
| Product | ||
| This compound | 20.4 g | Theoretical yield assuming 100% conversion. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The reaction is exothermic and requires initial cooling. |
| Reaction Time | 2-4 hours | To be monitored by Thin Layer Chromatography (TLC). |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent reaction of LAH with atmospheric moisture. |
| Work-up Reagents | ||
| Ethyl Acetate (B1210297) | ~20 mL | For quenching excess LAH. |
| 1 M Hydrochloric Acid | ~200 mL | For neutralization and to dissolve aluminum salts. |
| Saturated Sodium Bicarbonate Solution | As required | For neutralization of excess acid. |
| Anhydrous Magnesium Sulfate | As required | For drying the organic phase. |
Experimental Protocol (Hypothetical)
Materials and Equipment:
-
Three-necked round-bottom flask (1 L)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice-water bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
-
Ethyl 2,2-dibromoacetate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Setup: Assemble a dry 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas. Flame-dry the glassware under a stream of inert gas to ensure all moisture is removed. Maintain a positive pressure of inert gas throughout the reaction.
-
LAH Suspension: To the reaction flask, add 4.7 g (0.125 mol) of lithium aluminum hydride followed by 200 mL of anhydrous diethyl ether. Stir the suspension under the inert atmosphere.
-
Addition of Ester: Dissolve 24.6 g (0.1 mol) of ethyl 2,2-dibromoacetate in 300 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction: Cool the LAH suspension in the flask to 0 °C using an ice-water bath. Slowly add the solution of ethyl 2,2-dibromoacetate from the dropping funnel to the stirred LAH suspension over a period of approximately 1 hour. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC by taking small aliquots from the reaction mixture, quenching them carefully with a few drops of ethyl acetate and then water, and spotting on a TLC plate against the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Cautiously add approximately 20 mL of ethyl acetate dropwise to quench the excess LAH. Stir for 15 minutes.
-
Work-up: Slowly and carefully add 100 mL of water to the reaction mixture while continuing to stir and cool the flask. Then, add 100 mL of 1 M hydrochloric acid to dissolve the resulting aluminum salts.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Safety Precautions
-
Lithium aluminum hydride reacts violently with water and is pyrophoric. Handle it with extreme care in a fume hood and under an inert atmosphere.[2][3][5]
-
Anhydrous diethyl ether is highly flammable. Ensure there are no sources of ignition nearby.
-
The reaction and work-up procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the proposed synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship):
Caption: Logical relationship of the key transformation.
References
Application Notes and Protocols for Work-up and Purification of 2,2-Dibromoethanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the work-up and purification of reaction mixtures containing 2,2-Dibromoethanol and its derivatives. The procedures outlined are designed to ensure high purity and yield of the target compounds, which is critical for subsequent synthetic steps and biological assays.
Introduction to Work-up Strategies
Reactions involving this compound often result in complex mixtures containing the desired product, unreacted starting materials, byproducts, and residual reagents. A systematic work-up procedure is essential to isolate the crude product before final purification. The general approach involves neutralization of any acidic or basic catalysts, extraction of the organic product from the aqueous phase, and drying of the organic layer.
General Work-up Protocol:
-
Quenching the Reaction: The reaction mixture is typically cooled to room temperature or 0°C in an ice bath. The quenching process is highly dependent on the reaction chemistry but often involves the slow addition of water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride or sodium bicarbonate) to neutralize reactive species.
-
Phase Separation and Extraction: Following quenching, the organic product is extracted from the aqueous phase. Common water-immiscible organic solvents for extraction include ethyl acetate, dichloromethane, and diethyl ether. The choice of solvent should be based on the solubility of the target compound. The extraction is typically performed multiple times to maximize recovery.[1]
-
Washing the Organic Layer: The combined organic extracts are washed sequentially with a mild acid (e.g., dilute HCl) to remove basic impurities, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
Drying the Organic Layer: The washed organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] The drying agent is then removed by gravity filtration.
-
Solvent Removal: The solvent is removed from the dried organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocols
The crude product obtained after the initial work-up usually requires further purification to remove closely related impurities. The two most common and effective methods for purifying products from this compound reactions are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are crystalline. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[2][3][4][5]
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for bromo-organic compounds include ethanol, methanol, and hexane.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3][6]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][6] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6] It is particularly useful for purifying non-crystalline solids, oils, and for separating mixtures of compounds with similar polarities.
Protocol for Column Chromatography:
-
Stationary Phase and Mobile Phase Selection: Silica (B1680970) gel is the most common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system is determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: A glass column is packed with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.[7]
-
Elution: The mobile phase is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.[6]
-
Fraction Collection: The eluent is collected in fractions.[6]
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.[6]
Data Presentation
The following table summarizes the expected outcomes for the purification of a typical product derived from a this compound reaction.
| Purification Technique | Initial Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Parameters |
| Recrystallization | 85-95% | >98% | 70-90% | Solvent: Ethanol, Methanol, or Hexane |
| Column Chromatography | 70-90% | >99% | 80-95% | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |
Visualization of Workflows
Recrystallization Workflow
Caption: Workflow for the purification of solid compounds via recrystallization.
Column Chromatography Workflow
References
- 1. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Bromoalkenes using 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoalkenes are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional groups and as key components in cross-coupling reactions. This document outlines a proposed methodology for the synthesis of bromoalkenes from aldehydes and ketones utilizing 2,2-dibromoethanol as a key reagent. The described protocol is based on a modified Wittig-type olefination reaction, providing a versatile route to these important building blocks. While direct literature precedent for this specific transformation is limited, the proposed pathway is grounded in well-established principles of organic synthesis.
Proposed Synthetic Pathway
The conversion of an aldehyde or ketone to a bromoalkene using this compound is envisioned to proceed through a two-step sequence. First, the hydroxyl group of this compound is converted into a suitable leaving group, followed by reaction with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt. Subsequent treatment with a base generates a phosphorus ylide, which then reacts with a carbonyl compound in a Wittig-type reaction to afford the desired bromoalkene.
A plausible alternative involves the in-situ generation of a reactive intermediate from this compound and triphenylphosphine, which then reacts with the carbonyl compound.
Experimental Protocols
Protocol 1: Synthesis of (2,2-Dibromo-1-hydroxyethyl)triphenylphosphonium Halide
This protocol describes the formation of the key phosphonium salt intermediate from this compound.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Anhydrous toluene
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Activation of the Hydroxyl Group (Example with SOCl₂):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 1,1-dibromo-2-chloroethane (B13735961). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
-
Formation of the Phosphonium Salt:
-
Dissolve the crude 1,1-dibromo-2-chloroethane in anhydrous toluene.
-
Add triphenylphosphine (1.05 eq) to the solution.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The phosphonium salt will precipitate out of the solution as a white solid.
-
Cool the reaction mixture to room temperature and collect the solid by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting (2,2-dibromo-1-hydroxyethyl)triphenylphosphonium chloride under vacuum.
-
Protocol 2: Wittig-type Olefination for the Synthesis of Bromoalkenes
This protocol details the conversion of an aldehyde to a bromoalkene using the prepared phosphonium salt.
Materials:
-
(2,2-Dibromo-1-hydroxyethyl)triphenylphosphonium halide (from Protocol 1)
-
Aldehyde or ketone
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Ylide Formation:
-
Suspend the phosphonium salt (1.2 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at -78 °C for 1 hour.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the carbonyl solution to the ylide mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the bromoalkene.
-
Data Presentation
The following table provides illustrative data for the synthesis of various bromoalkenes from different aldehydes using the proposed protocol. Please note that these are hypothetical yields based on typical Wittig reactions and would require experimental validation.
| Entry | Aldehyde | Product | Theoretical Yield (%) |
| 1 | Benzaldehyde | 1-bromo-2-phenylethene | 75 |
| 2 | 4-Methoxybenzaldehyde | 1-(1-bromoethenyl)-4-methoxybenzene | 72 |
| 3 | Cyclohexanecarbaldehyde | (1-bromoethenyl)cyclohexane | 68 |
| 4 | Butanal | 1-bromopent-1-ene | 65 |
Visualizations
Reaction Pathway
Caption: Proposed two-step synthesis of bromoalkenes from this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of bromoalkenes.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reagents such as thionyl chloride, phosphorus tribromide, and n-butyllithium are hazardous and require careful handling. Refer to the Safety Data Sheets (SDS) for each chemical before use.
-
Reactions involving pyrophoric reagents like n-butyllithium must be performed under a strictly inert atmosphere.
Conclusion
The protocols described provide a theoretical framework for the synthesis of bromoalkenes using this compound as a starting material. This approach offers a potentially novel and versatile method for accessing these valuable synthetic intermediates. Experimental validation is necessary to determine the optimal reaction conditions and to ascertain the scope and limitations of this proposed transformation. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Application Notes and Protocols for the Catalytic Conversion of 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of 2,2-dibromoethanol to bromoacetic acid, a valuable reagent in organic synthesis and pharmaceutical development. The protocols outlined below are based on established methods for the oxidation of primary alcohols to carboxylic acids and are adapted for the specific substrate, this compound.
Application Notes
The catalytic oxidation of this compound provides a direct route to bromoacetic acid, a key building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional methods for the synthesis of bromoacetic acid often involve the bromination of acetic acid, which can be harsh and produce undesirable byproducts.[1][2] The catalytic conversion of this compound offers a potentially milder and more selective alternative.
Two promising catalytic systems for this transformation are TEMPO-mediated oxidation and ruthenium-catalyzed oxidation. TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) is a stable nitroxyl (B88944) radical that, in the presence of a co-oxidant, can catalytically oxidize primary alcohols to aldehydes and further to carboxylic acids.[3][4] Ruthenium complexes are also well-known catalysts for the oxidation of alcohols to carboxylic acids using a variety of oxidants.[5][6]
The choice of catalytic system may depend on factors such as substrate compatibility, desired reaction conditions, and cost. The protocols provided herein offer two distinct approaches to this conversion. It is important to note that the quantitative data presented are hypothetical estimates based on similar transformations and should be optimized for specific experimental setups.
Reaction Scheme:
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of this compound
This protocol describes a method for the oxidation of this compound to bromoacetic acid using a TEMPO-based catalytic system with sodium hypochlorite (B82951) as the terminal oxidant.[3][7]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach solution)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate.
-
Add TEMPO (0.01 eq) and potassium bromide (0.1 eq) to the biphasic mixture.
-
Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
Slowly add sodium hypochlorite solution (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the aqueous layer to pH 2 with hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude bromoacetic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ruthenium-Catalyzed Oxidation of this compound
This protocol outlines a method for the oxidation of this compound using a ruthenium catalyst and a peracid as the oxidizing agent.[6]
Materials:
-
This compound
-
Ruthenium(III) chloride (RuCl₃)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 eq) in ethyl acetate, add ruthenium(III) chloride (0.02 eq).
-
Add an aqueous solution of sodium bicarbonate.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of m-CPBA (2.2 eq) in ethyl acetate over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the excess oxidant by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude bromoacetic acid.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the hypothetical quantitative data for the catalytic conversion of this compound to bromoacetic acid based on the protocols described above. These values are estimates and may vary depending on the specific reaction conditions and scale.
| Parameter | Protocol 1: TEMPO-Catalyzed Oxidation | Protocol 2: Ruthenium-Catalyzed Oxidation |
| Catalyst | TEMPO | RuCl₃ |
| Catalyst Loading | 1 mol% | 2 mol% |
| Oxidant | Sodium Hypochlorite (NaOCl) | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane/Water | Ethyl Acetate/Water |
| Temperature | 0 °C | Reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Hypothetical Yield | 80-90% | 75-85% |
| Hypothetical Selectivity | >95% | >90% |
Visualizations
Proposed Catalytic Cycle for TEMPO-Catalyzed Oxidation
References
- 1. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 5. books.rsc.org [books.rsc.org]
- 6. US3997578A - Oxidation of alcohols to carboxylic acids with ruthenium catalysts and peracid oxidizing agents - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2-Dibromoethanol as a Versatile Reagent in Multi-Component Reactions for Oxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2-dibromoethanol as a key reagent in multi-component reactions (MCRs), with a particular focus on the synthesis of substituted oxazoles. Oxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.
The protocols outlined below are based on established multi-component reaction principles, leveraging this compound as a stable, easy-to-handle precursor for the in situ generation of a key aldehyde intermediate. This approach offers potential advantages in terms of reaction efficiency, safety, and the ability to generate diverse molecular scaffolds.
Core Concept: In Situ Aldehyde Generation from this compound
The foundational principle of using this compound in these MCRs is its role as a masked aldehyde. Under specific reaction conditions, typically in the presence of a base or through hydrolysis, the gem-dibromo group of this compound is converted to a carbonyl group, generating 2-hydroxyacetaldehyde in situ. This transiently formed aldehyde then readily participates in subsequent multi-component cyclization reactions. The hydroxyl group present in this compound can also play a role in the reaction, potentially influencing solubility and reactivity.
Application 1: Three-Component Synthesis of 2,5-Disubstituted Oxazoles
This protocol details a one-pot, three-component reaction for the synthesis of 2,5-disubstituted oxazoles using this compound, a primary amide, and a tosylmethyl isocyanide (TosMIC) derivative, in a modified Van Leusen oxazole (B20620) synthesis.
Reaction Principle:
This reaction proceeds via the in situ formation of 2-hydroxyacetaldehyde from this compound. The aldehyde then reacts with the deprotonated TosMIC and the amide in a cascade of reactions involving nucleophilic addition, cyclization, and subsequent dehydration to afford the oxazole ring.
Logical Workflow for the Three-Component Synthesis of 2,5-Disubstituted Oxazoles:
Caption: Workflow for the synthesis of 2,5-disubstituted oxazoles.
Quantitative Data Summary:
The following table summarizes the expected yields for the synthesis of various 2,5-disubstituted oxazoles based on analogous Van Leusen reactions with pre-formed aldehydes.
| Entry | Amide (R¹-CONH₂) | TosMIC (R²-CH₂-NC) | Expected Product | Expected Yield (%)[1][2] |
| 1 | Benzamide | Tosylmethyl isocyanide | 2-Phenyl-5-(hydroxymethyl)oxazole | 75-85 |
| 2 | Acetamide | Tosylmethyl isocyanide | 2-Methyl-5-(hydroxymethyl)oxazole | 70-80 |
| 3 | 4-Chlorobenzamide | Tosylmethyl isocyanide | 2-(4-Chlorophenyl)-5-(hydroxymethyl)oxazole | 72-82 |
| 4 | Benzamide | (p-Tolylsulfonyl)methyl isocyanide | 2-Phenyl-5-(hydroxymethyl)oxazole | 78-88 |
Experimental Protocol: General Procedure for the Three-Component Synthesis of 2,5-Disubstituted Oxazoles
Materials:
-
This compound (1.0 equiv)
-
Primary amide (1.1 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the primary amide (1.1 mmol) in methanol (10 mL) in a round-bottom flask, add potassium carbonate (3.0 mmol).
-
Add tosylmethyl isocyanide (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure 2,5-disubstituted oxazole.
Application 2: Four-Component Synthesis of 2-Amino-4-substituted Oxazoles
This protocol outlines a one-pot, four-component reaction for the synthesis of 2-amino-4-substituted oxazoles utilizing this compound, urea (B33335), an active methylene (B1212753) compound, and a suitable catalyst.
Reaction Principle:
In this MCR, this compound again serves as an in situ source of an aldehyde. The aldehyde undergoes a condensation reaction with urea and an active methylene compound, followed by an intramolecular cyclization and dehydration to form the 2-amino-oxazole core.
Signaling Pathway for the Four-Component Synthesis of 2-Amino-4-substituted Oxazoles:
Caption: Key steps in the four-component synthesis of 2-amino-oxazoles.
Quantitative Data Summary:
The following table presents the expected yields for the synthesis of various 2-amino-4-substituted oxazoles, based on analogous reactions with aldehydes.
| Entry | Active Methylene Compound (R¹-CH₂-R²) | Expected Product | Expected Yield (%)[3] |
| 1 | Ethyl acetoacetate | Ethyl 2-amino-4-(hydroxymethyl)-5-methyloxazole-5-carboxylate | 65-75 |
| 2 | Malononitrile | 2-Amino-4-(hydroxymethyl)oxazole-5-carbonitrile | 70-80 |
| 3 | Acetylacetone | 1-(2-Amino-4-(hydroxymethyl)oxazol-5-yl)ethan-1-one | 60-70 |
| 4 | Diethyl malonate | Ethyl 2-amino-4-(hydroxymethyl)oxazole-5-carboxylate | 68-78 |
Experimental Protocol: General Procedure for the Four-Component Synthesis of 2-Amino-4-substituted Oxazoles
Materials:
-
This compound (1.0 equiv)
-
Urea (1.5 equiv)
-
Active methylene compound (1.0 equiv)
-
Piperidine (B6355638) (catalytic amount, ~10 mol%)
-
Ethanol (B145695) (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), urea (1.5 mmol), the active methylene compound (1.0 mmol), and piperidine (0.1 mmol) in ethanol (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-4-substituted oxazole.
Safety Precautions
-
This compound is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Tosylmethyl isocyanide (TosMIC) is toxic and has an unpleasant odor. Handle with care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
These application notes provide a framework for the exploration of this compound as a valuable building block in the multi-component synthesis of oxazoles. The described protocols are intended as a starting point for further optimization and diversification, offering a promising avenue for the efficient generation of novel chemical entities for drug discovery and development.
References
Troubleshooting & Optimization
Common side reactions and byproducts of 2,2-Dibromoethanol
Disclaimer: The information provided in this technical support center is based on established principles of organic chemistry and data from analogous compounds. Due to a lack of extensive, publicly available research specifically on the side reactions of 2,2-Dibromoethanol, some of the troubleshooting advice and data presented are predictive in nature and should be used as a guideline for experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule?
A1: this compound has two primary reactive sites: the hydroxyl (-OH) group and the carbon atom bearing the two bromine atoms (-CBr₂). The hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation. The gem-dibrominated carbon is susceptible to nucleophilic attack and elimination reactions.
Q2: What are the expected major side reactions when using this compound in a synthesis?
A2: Based on its structure, the most common side reactions are likely to be:
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Dehydrohalogenation: Elimination of one or both bromine atoms in the presence of a base to form vinyl bromides or alkynes.
-
Over-oxidation: If the hydroxyl group is being oxidized to an aldehyde, further oxidation to a carboxylic acid can occur.
-
Nucleophilic Substitution: Displacement of one or both bromine atoms by a nucleophile.
-
Thermal Decomposition: Degradation of the molecule at elevated temperatures.
Q3: How can I minimize the formation of byproducts during reactions with this compound?
A3: Minimizing byproducts requires careful control of reaction conditions:
-
Temperature: Many side reactions are accelerated at higher temperatures. Maintaining the optimal temperature for your desired transformation is critical.
-
Stoichiometry: Precise control of the molar equivalents of reagents, especially bases and oxidizing agents, can prevent unwanted subsequent reactions.
-
Choice of Reagents: Using milder or more selective reagents can help to avoid side reactions. For example, using a mild oxidizing agent can prevent over-oxidation.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or moisture-related side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR). If the reaction has stalled, consider increasing the reaction time or temperature incrementally. | Increased conversion of the starting material. |
| Side Reactions Dominating | Re-evaluate the reaction conditions. If dehydrohalogenation is a problem, consider a less hindered or weaker base. If over-oxidation is occurring, switch to a milder oxidizing agent. Analyze the crude reaction mixture to identify the major byproducts, which will provide clues about the competing reaction pathways. | Increased selectivity for the desired product. |
| Degradation of Starting Material or Product | This compound can be thermally labile. Ensure the reaction temperature is not too high. If the product is also sensitive, minimize the reaction time and work-up temperature. | Improved recovery of the desired product. |
| Poor Quality of Starting Material | Verify the purity of your this compound using techniques like NMR or GC-MS before use. Impurities can interfere with the reaction. | Consistent and reproducible reaction outcomes. |
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
| Observed Byproduct | Potential Side Reaction | Suggested Action to Minimize |
| Bromoacetaldehyde (B98955) or Acetylene Derivatives | Single or double dehydrohalogenation. | Use a stoichiometric amount of a weaker or sterically hindered base. Keep the reaction temperature low. |
| 2,2-Dibromoacetic Acid | Over-oxidation of the alcohol. | Use a milder oxidizing agent (e.g., PCC instead of KMnO₄). Carefully control the stoichiometry of the oxidant. |
| Products of Nucleophilic Substitution | Reaction with nucleophilic solvents or reagents. | Choose a non-nucleophilic solvent. Ensure the absence of unintended nucleophiles in the reaction mixture. |
| Complex Mixture of Unidentified Products | Thermal decomposition. | Lower the reaction temperature. Consider alternative, lower-temperature synthetic routes. |
Experimental Protocols (Illustrative Examples)
Disclaimer: These are hypothetical protocols based on general organic synthesis principles and should be adapted and optimized for specific experimental setups.
Protocol 1: Oxidation of this compound to 2,2-Dibromoacetaldehyde
This protocol aims to minimize the over-oxidation to 2,2-dibromoacetic acid.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend PCC (1.2 equivalents) in anhydrous DCM.
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Slowly add the this compound solution to the PCC suspension at room temperature with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,2-dibromoacetaldehyde by distillation or column chromatography.
Protocol 2: Single Dehydrohalogenation of this compound
This protocol aims to favor the formation of bromoacetaldehyde over the double elimination product.
Materials:
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by GC-MS.
-
Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent under reduced pressure, as the product is volatile.
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Further purification can be achieved by careful distillation.
Data Presentation
Table 1: Illustrative Yields of Products from Oxidation of this compound under Different Conditions
| Oxidizing Agent | Temperature (°C) | Desired Product (2,2-Dibromoacetaldehyde) Yield (%) | Byproduct (2,2-Dibromoacetic Acid) Yield (%) |
| KMnO₄ | 25 | 40-50 | 30-40 |
| PCC | 25 | 85-95 | <5 |
| Swern Oxidation | -60 | 90-98 | <2 |
Note: These are estimated yields based on the known reactivity of these oxidizing agents with primary alcohols.
Table 2: Illustrative Product Distribution in the Base-Mediated Elimination of this compound
| Base | Equivalents of Base | Temperature (°C) | Single Elimination Product Yield (%) | Double Elimination Product Yield (%) |
| Triethylamine | 1.1 | 0 | 70-80 | 5-10 |
| Sodium Hydroxide | 2.2 | 50 | 10-20 | 60-70 |
| Potassium tert-butoxide | 2.5 | 25 | <5 | >90 |
Note: These are estimated yields based on general principles of elimination reactions.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Dehydrohalogenation pathway of this compound.
Caption: A general workflow for troubleshooting reactions.
How to avoid decomposition of 2,2-Dibromoethanol during reactions
Welcome to the technical support center for 2,2-Dibromoethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and using this compound in chemical reactions, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a haloalcohol with the chemical formula C₂H₄Br₂O. It serves as a precursor and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive bromine atoms on the same carbon and a hydroxyl group, allowing for a range of chemical transformations.
Q2: What are the primary decomposition pathways for this compound?
While specific studies on this compound are limited, based on the reactivity of related geminal dihalides and haloalcohols, the primary decomposition pathways are believed to be:
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Hydrolysis: Particularly under basic conditions, this compound can undergo hydrolysis to form an unstable geminal diol, which can then decompose to 2-bromoacetaldehyde.
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Elimination: In the presence of strong bases, dehydrohalogenation can occur to yield bromo-substituted vinyl ethers or other unsaturated species.
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Thermal Decomposition: At elevated temperatures, this compound can decompose. For the related compound 2-bromoethanol, thermal decomposition yields products such as acetylene, vinyl bromide, methane, ethane, ethene, and acetaldehyde.[1]
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Photolysis: Prolonged exposure to light may cause the cleavage of the carbon-bromine bonds.
Q3: What are the common signs of this compound decomposition?
Decomposition of this compound during a reaction may be indicated by:
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A noticeable color change in the reaction mixture (e.g., turning yellow or brown).
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The evolution of gas, potentially hydrogen bromide.
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The formation of unexpected precipitates or viscous, tar-like substances.
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The appearance of unexpected peaks in analytical data (e.g., TLC, GC-MS, NMR) corresponding to byproducts.
Q4: How should this compound be stored to ensure its stability?
To minimize decomposition during storage, this compound should be:
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Stored in a tightly sealed, opaque container (e.g., an amber glass bottle) to protect it from light and moisture.
-
Kept in a cool, dry, and well-ventilated area.
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Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Kept away from strong bases, strong oxidizing agents, and reactive metals.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and prevent the decomposition of this compound during your experiments.
| Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product | Decomposition of this compound due to inappropriate reaction conditions. | - Lower the reaction temperature: Many reactions involving halogenated compounds are exothermic. Maintaining a low temperature can prevent thermal decomposition. - Use a milder base: If a base is required, consider using a weaker, non-nucleophilic base (e.g., a hindered amine sponge) instead of strong bases like alkoxides or hydroxides. - Ensure anhydrous conditions: Moisture can lead to hydrolysis. Use anhydrous solvents and handle the reaction under an inert atmosphere. |
| Formation of multiple, unidentified byproducts | The reaction conditions are too harsh, leading to multiple decomposition pathways. | - Optimize reaction time: Prolonged reaction times, even at moderate temperatures, can lead to decomposition. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. - Choose an appropriate solvent: The solvent can influence the stability of this compound. Aprotic, non-polar solvents may be preferable to protic or highly polar solvents that can promote ionic decomposition pathways. |
| Discoloration of the reaction mixture | Formation of colored byproducts, possibly due to the elimination of bromine. | - Purify the starting material: Impurities in the this compound or other reagents can catalyze decomposition. Ensure the purity of all reactants before starting the reaction. - Add a stabilizer: For reactions sensitive to radical formation, the addition of a radical scavenger (e.g., BHT) might be beneficial, although its compatibility with the desired reaction must be verified. |
| Inconsistent reaction outcomes | Variability in the quality of this compound or other reagents, or slight variations in reaction setup. | - Standardize the experimental protocol: Ensure consistent reagent quality, reaction setup, and procedure for each experiment. - Perform a small-scale test reaction: Before committing to a large-scale reaction, conduct a small-scale test to confirm the reaction proceeds as expected. |
Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative summary of recommended and conditions to avoid, based on the general principles of reactivity for geminal dihaloalcohols.
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| Temperature | Low to moderate (e.g., -20°C to room temperature) | High temperatures | Prevents thermal decomposition and undesirable side reactions. |
| pH | Neutral to slightly acidic | Strongly basic (high pH) | Strong bases can induce elimination and hydrolysis reactions.[2] |
| Atmosphere | Inert (Nitrogen, Argon) | Air (Oxygen and moisture) | Prevents oxidation and hydrolysis. |
| Light | Protection from light (e.g., amber glassware) | Direct exposure to UV or strong visible light | Minimizes the risk of photolytic decomposition. |
| Solvents | Aprotic, non-polar (e.g., Toluene, Dichloromethane) | Protic, highly polar (e.g., Water, Methanol in the presence of base) | Aprotic solvents are less likely to participate in or promote ionic decomposition pathways. |
| Bases | Weak, non-nucleophilic bases (if required) | Strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) | Minimizes elimination and substitution side reactions. |
Experimental Protocols
The following is a hypothetical experimental protocol for a reaction involving this compound, designed to minimize its decomposition. This protocol should be adapted and optimized for specific synthetic targets.
Hypothetical Reaction: Alkylation of an Amine with this compound
Objective: To synthesize a 2,2-dibromoethyl-substituted amine while minimizing the decomposition of this compound.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Dibutylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered) (2.0 eq)
-
Anhydrous Acetonitrile (B52724) (solvent)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
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Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous potassium carbonate and the secondary amine to the flask.
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Solvent Addition: Add anhydrous acetonitrile to the flask via a syringe.
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Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Addition of this compound: Slowly add a solution of this compound in anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-24 hours.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
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Workup: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.
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Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting this compound Decomposition
Caption: Troubleshooting workflow for reactions involving this compound.
Signaling Pathway of Potential this compound Decomposition
Caption: Potential decomposition pathways of this compound.
References
Technical Support Center: Optimizing 2,2-Dibromoethanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Dibromoethanol. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the bromination of a suitable precursor. One common conceptual approach involves the reaction of ethanol (B145695) with a brominating agent. The reaction can be generalized as follows:
CH₃CH₂OH + 2 Br₂ → CHBr₂CH₂OH + 2 HBr[1]
The choice of catalyst and reaction conditions is crucial to control the selectivity of the reaction and prevent the formation of byproducts.[1]
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: The critical parameters to control are reaction temperature, reaction time, and the stoichiometry of the reactants. Temperature control is particularly important in bromination reactions, which are often exothermic, to prevent runaway reactions and ensure product quality.[1]
Q3: Are there greener synthesis alternatives for bromoethanol compounds?
A3: Yes, research is ongoing into more environmentally friendly methods for producing bromoethanols. One promising area is electrosynthesis, which can use renewable electricity to drive the reaction. For instance, the bromide-mediated electrochemical conversion of ethylene (B1197577) and CO₂ involves 2-bromoethanol (B42945) as an intermediate.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Brominating Agent | Use a fresh, properly stored brominating agent. Ensure it has not been exposed to moisture. | Increased product yield. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants. A slight excess of the brominating agent may be necessary. | Improved conversion of the starting material. |
| Suboptimal Reaction Temperature | For bromination, a low starting temperature (e.g., 0-5 °C) is often recommended, followed by a gradual increase. For related brominations, temperatures are kept low, for instance between -10 to 10°C.[2] | Enhanced reaction control and selectivity, leading to higher yield. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is allowed to proceed to completion. | Complete consumption of starting materials and maximum product formation. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-bromination | Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to maintain control. | Reduced formation of tri- or tetra-brominated byproducts. |
| Side Reactions (e.g., Elimination) | Maintain a low reaction temperature. The presence of a strong base can promote elimination reactions.[1] | Minimized formation of bromoalkenes. |
| Incorrect Work-up Procedure | Ensure proper quenching of the reaction and use appropriate extraction and washing steps to remove impurities. | Isolation of a cleaner crude product. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Impurities during Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary. | Better separation of the desired product from impurities. |
| Product Decomposition during Distillation | Use vacuum distillation to lower the boiling point and prevent thermal decomposition. | Recovery of pure product without degradation. |
| Emulsion Formation during Extraction | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. | Clear separation of aqueous and organic layers. |
Experimental Protocols
Illustrative Synthesis of a Dibromoalkanol (Adapted from a related procedure)
This protocol is a general guideline and requires optimization for the specific synthesis of this compound.
Materials:
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Starting alcohol (e.g., ethanol)
-
Brominating agent (e.g., Bromine)
-
Solvent (e.g., water, dichloromethane)
-
Sodium bicarbonate (for quenching)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Cool the starting alcohol in an appropriate solvent to 0-5 °C in an ice bath with stirring.
-
Slowly add the brominating agent dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
Once the reaction is complete, quench the excess brominating agent by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Workflow
Below are diagrams illustrating the experimental workflow and a logical decision-making process for troubleshooting.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Challenges in the purification of 2,2-Dibromoethanol products
Technical Support Center: Purification of 2,2-Dibromoethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its chemical nature as a geminal dihalide and an alcohol. Key difficulties include:
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Thermal Instability: Like many bromoalkanes, this compound can be susceptible to thermal decomposition, especially at elevated temperatures required for distillation. This can lead to the formation of byproducts and a decrease in yield.
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Formation of Impurities: The synthesis of this compound can result in several impurities, including unreacted starting materials, mono-brominated species, and potentially over-brominated products. These impurities may have similar physical properties to the desired product, making separation challenging.
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Reactivity: The presence of both a hydroxyl group and reactive carbon-bromine bonds makes the molecule susceptible to side reactions under certain conditions, such as in the presence of strong acids or bases.
Q2: What are the most common impurities found in crude this compound?
The likely impurities in crude this compound depend on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Depending on the synthesis, this could include the starting aldehyde or ketone.
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Mono-bromoethanol: Incomplete bromination can lead to the presence of 2-bromoethanol.
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Over-brominated species: Although less common for this specific structure, poly-brominated impurities could potentially form.
-
Solvents: Residual solvents from the reaction and workup are common impurities.
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Byproducts from Side Reactions: Decomposition or rearrangement products can form, especially if the reaction or purification is carried out at high temperatures.
Q3: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for compounds similar to this compound are:
-
Distillation (under reduced pressure): This is a primary method for purifying liquid products. Due to the potential for thermal decomposition, vacuum distillation is strongly recommended to lower the boiling point.
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Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for removing small amounts of impurities.
Troubleshooting Guides
Troubleshooting Distillation
| Problem | Possible Cause | Suggested Solution |
| Product decomposition (darkening of the liquid, low yield) | The distillation temperature is too high, causing thermal decomposition. | Use a higher vacuum to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. A short-path distillation apparatus can minimize the time the compound spends at high temperatures. |
| Poor separation of impurities | The boiling points of the product and impurities are too close. | Use a fractional distillation column with a suitable packing material to increase the separation efficiency. Optimize the reflux ratio to improve separation. |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Product solidifies in the condenser | The condenser water is too cold, and the product has a relatively high melting point. | Use room temperature water or a coolant at a slightly higher temperature in the condenser. |
Data presented is for an analogous compound and should be used as a guideline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (Torr) |
| 2,2-Dibromohexane | C₆H₁₂Br₂ | 243.97 | 83.5-84 | 24[1] |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | The chosen solvent system (eluent) has inappropriate polarity. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf of the product around 0.3-0.5). A gradient elution (gradually increasing the polarity of the eluent) can also improve separation. |
| Product is not eluting from the column | The eluent is not polar enough. The product may be strongly adsorbed to the stationary phase. | Gradually increase the polarity of the solvent system. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help. |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Start with a less polar solvent system. |
| Tailing of the product band | The column is overloaded with the sample. The compound is interacting too strongly with the stationary phase. | Use a larger column or load less sample. As mentioned above, adding a modifier to the eluent can sometimes reduce tailing. |
| Cracking or channeling of the stationary phase | The column was not packed properly. | Ensure the stationary phase is packed uniformly and is not allowed to run dry. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The solution is supersaturated at a temperature above the melting point of the product. The crude product is highly impure. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also help. |
| No crystals form upon cooling | The solution is not sufficiently saturated. The chosen solvent is too good at dissolving the product even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a mixed-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low yield of crystals | Too much solvent was used. The solution was not cooled to a low enough temperature. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. During hot filtration, use a pre-heated funnel and a slight excess of hot solvent to prevent the product from crystallizing in the funnel. |
| Crystals are colored or appear impure | Insoluble impurities were not removed. Soluble colored impurities are co-precipitating. | Perform a hot filtration to remove insoluble impurities. Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities (use with caution as it can also adsorb the product). |
Experimental Protocols
Note: These are generalized protocols based on the purification of similar compounds and should be adapted and optimized for this compound.
Protocol for Vacuum Distillation
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Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Use a heating mantle with a magnetic stirrer.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply a vacuum to the system.
-
Heating: Begin heating the flask gently while stirring.
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Collecting Fractions: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a forerun (the first small amount of distillate) which may contain more volatile impurities.
-
Completion: Stop the distillation before the flask is completely dry to avoid the formation of peroxides and potential decomposition of the residue.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Protocol for Column Chromatography
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel or another suitable stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Logical Workflow for Purification Method Selection
Caption: Workflow for selecting a purification method for this compound.
Troubleshooting Logic for Low Yield in Recrystallization
Caption: Decision tree for troubleshooting low yield during recrystallization.
References
Preventing the formation of impurities in 2,2-Dibromoethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dibromoethanol. Our aim is to help you prevent the formation of common impurities and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, which typically proceeds via the bromination of vinyl acetate (B1210297) followed by hydrolysis, can stem from several factors throughout the two-stage process.
During the Bromination of Vinyl Acetate:
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Polymerization of Vinyl Acetate: Vinyl acetate has a tendency to polymerize, especially in the presence of radicals or acid. This can be a significant cause of yield loss.
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Solution:
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Temperature Control: Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath to minimize radical formation.[1]
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Exclusion of Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil, as light can initiate radical polymerization.[1]
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Use of Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, to the vinyl acetate before starting the reaction.[1]
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-
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Incomplete Reaction: If the bromination is not complete, unreacted vinyl acetate will be carried over, reducing the overall yield.
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Solution:
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Slow Reagent Addition: Add the bromine solution dropwise to ensure it reacts with the vinyl acetate as it is added and to control the exothermicity of the reaction.[1]
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Reaction Monitoring: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the vinyl acetate starting material.
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During the Hydrolysis of the Dibromoethyl Acetate Intermediate:
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Incomplete Hydrolysis: The dibromoethyl acetate intermediate may not be fully hydrolyzed to this compound.
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Solution:
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Reaction Time and Temperature: Ensure adequate reaction time and appropriate temperature for the hydrolysis step. The optimal conditions will depend on whether an acidic or basic hydrolysis is performed.
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Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for hydrolysis. The choice can impact the reaction rate and the formation of byproducts.
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-
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Side Reactions During Hydrolysis: The hydrolysis conditions can sometimes promote side reactions, such as elimination, leading to the formation of bromoacetaldehyde (B98955) or other unsaturated species.
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Solution:
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Mild Conditions: Employ mild hydrolysis conditions (e.g., dilute acid or base, controlled temperature) to minimize side reactions.
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-
-
Loss During Workup: Product can be lost during the extraction and purification steps.
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Solution:
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Efficient Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.
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Careful Purification: If using distillation for purification, ensure the setup is efficient to avoid loss of the product, which can be volatile.
-
-
A logical workflow for troubleshooting low yield is presented below:
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities when analyzed by GC-MS and/or NMR. What are these impurities and how can I prevent their formation?
Answer:
The presence of impurities is a common challenge in the synthesis of this compound. The identities of these impurities depend on the specific reaction conditions employed. Below are the most common impurities and strategies to mitigate their formation.
| Impurity Name | Formation Mechanism | Prevention Strategies |
| 1,2-Dibromoethyl acetate | Incomplete rearrangement of the initially formed 1,2-dibromo adduct during bromination, or incomplete hydrolysis. | During Bromination: Allow for sufficient reaction time after bromine addition for potential rearrangement. During Hydrolysis: Ensure complete hydrolysis by optimizing reaction time, temperature, and catalyst concentration. |
| Bromoacetaldehyde | Formed via elimination and subsequent hydrolysis reactions, particularly under harsh hydrolysis conditions. | Use milder hydrolysis conditions (lower temperature, less concentrated acid/base). |
| Unreacted Vinyl Acetate | Incomplete bromination reaction. | Ensure slow and complete addition of bromine. Monitor the reaction to confirm the disappearance of the starting material. |
| Acetic Acid | Byproduct of the hydrolysis of the acetate intermediate. | Remove during workup by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). |
| Polymeric byproducts | Radical or acid-catalyzed polymerization of vinyl acetate. | Control temperature (0-5°C), exclude light, and consider using a radical inhibitor during bromination.[1] |
A signaling pathway illustrating the formation of key impurities is provided below:
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the hydrolysis of the dibromoethyl acetate intermediate?
A1: Both acid-catalyzed and base-mediated hydrolysis can be effective.
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Acid-catalyzed hydrolysis (e.g., using dilute sulfuric acid or hydrochloric acid) is a common method. However, it can sometimes lead to the formation of elimination byproducts like bromoacetaldehyde if the conditions are too harsh (high temperature or high acid concentration).
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Base-mediated hydrolysis (e.g., using sodium carbonate or sodium hydroxide) can also be employed. Care must be taken to control the stoichiometry of the base to avoid further reactions of the product.
The optimal choice depends on the stability of the specific dibromoethyl acetate isomer and the desired purity of the final product. It is recommended to start with mild conditions and monitor the reaction progress to minimize impurity formation.
Q2: How can I effectively purify the final this compound product?
A2: Purification of this compound can typically be achieved through a combination of techniques:
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Aqueous Workup: After hydrolysis, the reaction mixture should be neutralized. The product can then be extracted into a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Washing the organic layer with water and brine will help remove inorganic salts and water-soluble impurities. A wash with a dilute solution of sodium bicarbonate can remove residual acidic impurities like acetic acid.
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Drying: The organic extract should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
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Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
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Distillation: Fractional distillation under reduced pressure is often the most effective method for obtaining high-purity this compound, as it can separate the product from less volatile impurities and any remaining starting materials.
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Column Chromatography: For very high purity requirements or for the removal of impurities with similar boiling points, silica (B1680970) gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both monitoring the reaction progress and assessing the purity of the final product. It allows for the separation of volatile components and their identification based on their mass spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying and quantifying impurities. The chemical shifts and coupling patterns provide detailed structural information.
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Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction in real-time by observing the disappearance of starting materials and the appearance of the product.
Experimental Protocols
Synthesis of this compound via Bromination of Vinyl Acetate and Subsequent Hydrolysis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Part 1: Bromination of Vinyl Acetate
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve vinyl acetate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
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Cooling: Cool the solution to 0-5°C using an ice bath.
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Bromine Addition: Prepare a solution of bromine (1.0 eq.) in the same anhydrous solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred vinyl acetate solution over a period of 1-2 hours, ensuring the temperature remains below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC until the vinyl acetate is consumed.
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Workup: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude dibromoethyl acetate intermediate.
Part 2: Hydrolysis of Dibromoethyl Acetate
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Reaction Setup: To the crude dibromoethyl acetate, add a solution for hydrolysis.
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Acidic Hydrolysis: A mixture of water and a catalytic amount of a strong acid (e.g., H₂SO₄).
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Basic Hydrolysis: An aqueous solution of a base (e.g., Na₂CO₃).
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Heating: Heat the mixture under reflux and monitor the reaction by TLC or GC for the disappearance of the dibromoethyl acetate and the formation of this compound.
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Workup: After the reaction is complete, cool the mixture to room temperature. If acidic hydrolysis was used, neutralize the mixture with a mild base. Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic extracts with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the impact of key reaction parameters on the formation of impurities. The values are illustrative and may vary based on specific experimental conditions.
| Parameter | Condition | Effect on 1,2-Dibromoethyl Acetate Impurity | Effect on Bromoacetaldehyde Impurity | Effect on Polymeric Byproducts |
| Bromination Temperature | > 10°C | No significant direct effect | Potential for side reactions | Increased |
| 0-5°C | No significant direct effect | Minimized | Decreased | |
| Hydrolysis Condition | Strong Acid, High Temp. | Decreased | Increased | - |
| Mild Acid/Base, Low Temp. | May be higher if incomplete | Decreased | - | |
| Radical Inhibitor | Absent | - | - | High |
| Present | - | - | Significantly Decreased |
References
Stability of 2,2-Dibromoethanol under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2-dibromoethanol under acidic and basic conditions. Due to the limited availability of specific stability data for this compound, this resource offers troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to enable users to assess its stability within their own experimental contexts.
Troubleshooting Guide: Investigating the Stability of this compound
This guide is designed to help you identify and resolve potential stability issues with this compound in your experiments.
| Issue Observed | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of starting material. | Decomposition of this compound due to acidic or basic conditions in the reaction mixture or workup. | 1. pH Characterization: Measure the pH of your reaction mixture and any aqueous solutions used during workup. 2. Controlled Stability Study: Perform a preliminary stability test by exposing a solution of this compound to the identified pH conditions and monitor its concentration over time using a suitable analytical method (e.g., GC-MS, LC-MS). 3. Neutralize: If instability is confirmed, adjust the pH of your reaction or workup solutions to be as close to neutral as possible, if compatible with your experimental goals. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., GC, HPLC). | Formation of degradation products from this compound. | 1. Characterize Degradants: Attempt to identify the structure of the degradation products using techniques like mass spectrometry (MS). 2. Hypothesize Pathway: Based on the identified products, infer the degradation pathway (e.g., hydrolysis, elimination). This can provide insights into the lability of the compound. 3. Modify Conditions: Alter experimental conditions to minimize degradation. This could involve lowering the temperature, using a buffered solution, or reducing exposure time to harsh pH. |
| Change in physical appearance of the this compound solution (e.g., color change, precipitation). | Significant degradation leading to the formation of insoluble byproducts or chromophores. | 1. Visual Documentation: Record any changes in the physical appearance of the solution. 2. Solubility Test: Assess the solubility of any precipitates formed. 3. Immediate Analysis: Analyze the solution immediately to correlate the physical changes with chemical degradation. |
Frequently Asked Questions (FAQs)
Q1: How is this compound expected to behave under acidic conditions?
Q2: What is the likely stability of this compound under basic conditions?
Under basic conditions, this compound may undergo elimination reactions or hydrolysis. The presence of a strong base can promote the removal of HBr, leading to the formation of unsaturated compounds. Hydrolysis under basic conditions is also a common pathway for halogenated alkanes.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
Gas Chromatography (GC) with a flame ionization detector (FID) or coupled with a mass spectrometer (MS) is a suitable method for analyzing volatile compounds like this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be employed, particularly for less volatile degradation products.
Q4: How should I store solutions of this compound to ensure stability?
To minimize potential degradation, it is recommended to store solutions of this compound at low temperatures (2-8 °C) and protected from light. For long-term storage, preparing fresh solutions before use is advisable. If the compound is found to be sensitive to pH, storing it in a buffered, neutral solution may enhance its stability.
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound under pH Stress
This protocol outlines a general procedure for conducting forced degradation studies to determine the stability of this compound at different pH values.
1. Materials and Reagents:
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This compound
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Stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO)
-
Buffers:
-
Acidic: 0.1 M Hydrochloric Acid (HCl) or a suitable acidic buffer (e.g., acetate (B1210297) buffer, pH 4-6).
-
Basic: 0.1 M Sodium Hydroxide (NaOH) or a suitable basic buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 8-10).
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-
Neutralizing agents (0.1 M NaOH for acidic samples, 0.1 M HCl for basic samples)
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Analytical grade solvents for sample dilution (e.g., acetonitrile, methanol)
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High-purity water
-
Analytical instrument (e.g., HPLC-UV/MS or GC-MS)
2. Procedure:
-
Sample Preparation:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
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For each pH condition, add a specific volume of the stock solution to the acidic, basic, and a neutral (e.g., purified water) buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 40°C to accelerate degradation).
-
-
Time-Point Sampling:
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Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Analysis:
-
Immediately after withdrawal, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis with the mobile phase or an appropriate solvent.
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Analyze the samples using a validated stability-indicating analytical method to determine the concentration of remaining this compound.
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3. Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each pH condition.
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If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½) of this compound under each condition.
Data Presentation
The following table template can be used to summarize the quantitative data obtained from the stability study.
Table 1: Stability of this compound under Different pH Conditions at [Temperature]°C
| Time (hours) | % Remaining (Acidic, pH X) | % Remaining (Neutral, pH 7) | % Remaining (Basic, pH Y) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Half-life (t½) |
Visualizations
The following diagrams illustrate potential degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for assessing chemical stability.
Technical Support Center: Troubleshooting Low Conversion Rates with 2,2-Dibromoethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dibromoethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges and improve conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions does it typically undergo?
This compound possesses two primary reactive sites: the hydroxyl (-OH) group and the geminal dibromide (-CBr2) group. This bifunctionality allows it to participate in a variety of reactions, most notably:
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Nucleophilic Substitution: The bromine atoms are good leaving groups, making the carbon they are attached to susceptible to attack by nucleophiles. This can result in the substitution of one or both bromine atoms.
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Elimination Reactions: In the presence of a strong base, this compound can undergo dehydrobromination to form vinyl bromides.
Q2: What are the most common reasons for low conversion rates when using this compound?
Low conversion rates in reactions involving this compound can often be attributed to several factors:
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Sub-optimal Reaction Conditions: Temperature, reaction time, and choice of solvent can significantly impact the reaction outcome.
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Reagent Purity: The purity of this compound and other reactants is crucial. Impurities can lead to side reactions or inhibit the desired transformation.
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Inappropriate Choice of Base or Nucleophile: The strength and steric hindrance of the base or nucleophile can affect the reaction pathway, potentially favoring side reactions over the desired product formation.
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Side Reactions: Competing reactions such as elimination when substitution is desired, or vice-versa, can lower the yield of the target molecule.
Troubleshooting Guides for Low Conversion Rates
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Low yields in nucleophilic substitution reactions with this compound are a common challenge. The following guide provides a structured approach to identify and resolve potential issues.
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | - Select a stronger, less sterically hindered nucleophile if possible.- Increase the concentration of the nucleophile. |
| Poor Leaving Group Ability | - While bromide is a good leaving group, ensure the reaction conditions facilitate its departure. This can sometimes be influenced by the solvent. |
| Suboptimal Solvent Choice | - For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred as they do not solvate the nucleophile as strongly as protic solvents. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or GC-MS to avoid promoting side reactions. |
| Insufficient Reaction Time | - Monitor the reaction progress closely to ensure it has reached completion. Some reactions may be slower than anticipated. |
| Competing Elimination Reaction | - Use a less basic nucleophile if possible.- Lower the reaction temperature, as higher temperatures often favor elimination. |
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound
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Primary or secondary amine (2-3 equivalents)
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Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
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Add the amine (2.0-3.0 equivalents) to the solution. The excess amine also serves to neutralize the HBr generated during the reaction.
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Heat the reaction mixture to reflux.
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Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any ammonium (B1175870) salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography or recrystallization.
Caption: General workflow for nucleophilic substitution.
Issue 2: Low Yield in Elimination Reactions to form Vinyl Bromides
Elimination reactions of this compound to produce vinyl bromides can be sensitive to reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Base Strength/Concentration | - Use a strong, non-nucleophilic base to favor elimination over substitution. Examples include potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).- Ensure at least a stoichiometric amount of base is used. |
| Low Reaction Temperature | - Elimination reactions often require higher temperatures than substitution reactions. Gradually increase the temperature while monitoring for side product formation. |
| Inappropriate Solvent | - The choice of solvent can influence the base strength and the reaction pathway. Solvents like THF or dioxane are often suitable for elimination reactions. |
| Competing Substitution Reaction | - Use a sterically hindered, strong base that is a poor nucleophile.- Higher reaction temperatures generally favor elimination. |
Experimental Protocol: General Procedure for Elimination Reaction
This protocol outlines a general method for the dehydrobromination of this compound.
Materials:
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This compound
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Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
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Anhydrous solvent (e.g., THF)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
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Add the anhydrous solvent and the strong base to the flask.
-
Cool the mixture in an ice bath.
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Slowly add a solution of this compound in the anhydrous solvent to the base suspension with stirring.
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Allow the reaction to warm to room temperature and stir for several hours, or until TLC/GC-MS indicates completion.
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Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude vinyl bromide.
Caption: Troubleshooting logic for low conversion rates.
Technical Support Center: Managing Exothermic Reactions of 2,2-Dibromoethanol
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,2-dibromoethanol. It provides essential guidance on managing the potential exothermic nature of its reactions to ensure laboratory safety and experimental success. The information is presented in a question-and-answer format to address specific issues you may encounter.
Disclaimer: Reactions involving this compound are potentially hazardous. A thorough risk assessment must be conducted before commencing any experimental work. The information provided here is for guidance only and should not replace established laboratory safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1] Due to its structure, it can undergo highly exothermic reactions, such as elimination or substitution, particularly in the presence of bases or nucleophiles. The primary hazard is a runaway reaction, leading to a rapid increase in temperature and pressure, which can cause vessel failure and the release of hazardous materials.
Q2: What factors can contribute to a runaway reaction with this compound?
A2: Several factors can contribute to a thermal runaway event:
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Rapid addition of reagents: Adding reactants too quickly can generate heat faster than it can be dissipated.
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Inadequate cooling: Insufficient cooling capacity for the scale of the reaction is a major cause of temperature escalation.
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High reactant concentrations: More concentrated reactants lead to a faster reaction rate and greater heat generation.
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Poor stirring: Inefficient mixing can create localized hot spots where the reaction accelerates uncontrollably.
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Use of strong bases or nucleophiles: These reagents can initiate rapid and highly exothermic reactions.
Q3: How can I assess the potential exothermicity of my planned reaction?
A3: Before performing a reaction on a large scale, it is crucial to assess its thermal hazard. This can be done through:
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Literature review: Search for data on similar compounds or reaction types. While specific data for this compound is limited, information on other bromo-organic compounds can be instructive.
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Small-scale trials: Conduct the reaction on a small scale (millimoles) with careful temperature monitoring to observe the exotherm.
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Reaction calorimetry: For high-hazard potential or large-scale work, reaction calorimetry can provide precise data on the heat of reaction and the rate of heat evolution.
Q4: What are the immediate steps to take if I observe a rapid, uncontrolled temperature increase?
A4: An uncontrolled temperature rise signifies a potential runaway reaction, and immediate action is critical.
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Remove external heating: If any heating is applied, remove it immediately.
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Enhance cooling: Ensure the cooling bath is at the correct temperature and making good contact with the reaction vessel. Consider adding dry ice to the cooling bath if appropriate for the solvent.
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Stop reagent addition: Immediately cease the addition of any further reagents.
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Alert others: Inform colleagues in the vicinity of the situation.
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Prepare for quenching: If the temperature continues to rise, and you have a pre-planned quenching procedure, be prepared to execute it. A common quenching agent for reactions involving organobromides is a solution of sodium thiosulfate.[2]
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Evacuate if necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid temperature spike during reagent addition | Reagent added too quickly. Inadequate cooling. Reactant concentration too high. | 1. Immediately stop the addition of the reagent. 2. Ensure the cooling system is functioning optimally. 3. Consider diluting the reagent being added. 4. Resume addition at a much slower rate once the temperature is stable. |
| Reaction temperature continues to rise after addition is complete | Insufficient cooling for the reaction mass. Reaction has a delayed onset or is autocatalytic. | 1. Maintain maximum cooling. 2. If the temperature approaches the solvent's boiling point, consider a controlled quench. 3. For future experiments, use a larger cooling bath or a more efficient cooling system. |
| Localized boiling or fuming from the reaction mixture | Poor stirring leading to hot spots. | 1. Increase the stirring rate if it is safe to do so. 2. Ensure the stirrer is appropriately sized and positioned for the vessel. 3. If the issue persists, stop the reaction and re-evaluate the setup. |
| Unexpected pressure build-up in a closed system | Evolution of gaseous byproducts (e.g., HBr). Thermal expansion of the solvent and headspace gas. | 1. Never run a potentially exothermic reaction in a completely sealed system. 2. Ensure the system is equipped with a pressure relief device such as a bubbler or a pressure-rated vent. 3. If pressure is building, cool the reaction to reduce the vapor pressure of the solvent and slow down the gas-producing reaction. |
Data Presentation
Due to the limited availability of specific thermochemical data for this compound in the public domain, the following table provides its known physical and hazard data, alongside data for the related, and more studied, 2-bromoethanol (B42945) for comparison. This highlights the need for careful experimental evaluation.
| Property | This compound | 2-Bromoethanol |
| CAS Number | 83206-47-7[1] | 540-51-2[3] |
| Molecular Formula | C₂H₄Br₂O[1] | C₂H₅BrO[3] |
| Molecular Weight | 203.86 g/mol [1] | 124.96 g/mol [3] |
| GHS Hazard Statements | H302, H312, H332, H351[1] | H301, H311, H314, H330[3] |
| Hazard Pictograms | Warning[1] | Danger, Health Hazard, Corrosion[3] |
| Enthalpy of Formation (liquid) | Data not available | -274.38 ± 0.46 kJ/mol[4] |
| Decomposition Temperature | Data not available | Decomposes above 80 °C in the vapor phase[5] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Reaction with this compound and a Base
This protocol outlines a general procedure for reacting this compound with a base on a small scale to assess its exothermicity.
Materials:
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This compound
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Selected base (e.g., triethylamine)
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Anhydrous solvent (e.g., tetrahydrofuran)
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Three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Digital thermometer with a probe
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Addition funnel
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Inert gas supply (e.g., nitrogen or argon)
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Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
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Set up the three-necked flask with the magnetic stirrer, thermometer, and addition funnel. The third neck should be connected to the inert gas line.
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Ensure the thermometer probe is immersed in the reaction medium but does not interfere with the stir bar.
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Purge the apparatus with the inert gas.
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Charge the flask with a solution of this compound in the anhydrous solvent.
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Cool the flask to the desired starting temperature (e.g., 0 °C) in the cooling bath.
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Dissolve the base in the anhydrous solvent and load it into the addition funnel.
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Begin stirring the solution in the flask.
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Add the base solution dropwise from the addition funnel to the flask.
-
Carefully monitor the internal temperature of the reaction. Do not allow the temperature to rise by more than a few degrees from the set temperature.
-
Control the rate of addition to manage the exotherm. If the temperature begins to rise rapidly, stop the addition immediately.
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After the addition is complete, continue to stir the reaction at the cooled temperature and monitor the temperature for any signs of a delayed exotherm.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for exothermic events.
References
Technical Support Center: Monitoring 2,2-Dibromoethanol Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 2,2-Dibromoethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?
A1: The most common analytical methods for monitoring the reaction of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] GC is suitable for volatile compounds, while HPLC can be used for less volatile or thermally sensitive compounds.[1][4] NMR spectroscopy offers real-time, non-invasive monitoring of reactants, products, and intermediates.[2][3]
Q2: How do I choose the best analytical method for my specific reaction?
A2: The choice of method depends on several factors:
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Volatility and Thermal Stability: GC is often preferred for volatile and thermally stable compounds. For compounds that are not volatile or may degrade at high temperatures, HPLC is a better choice.
-
Reaction Matrix: If the reaction mixture is complex, the high resolution of capillary GC or gradient HPLC may be necessary to separate the analyte from other components.
-
Information Required: If you need to identify and quantify unknown intermediates and byproducts for mechanistic studies, NMR spectroscopy is a powerful tool.[2]
-
Available Equipment: Your choice will also be guided by the analytical instrumentation available in your laboratory.
Q3: What are the key parameters to monitor during a this compound reaction?
A3: The key parameters to monitor are the decrease in the concentration of the starting material (this compound) and the increase in the concentration of the desired product(s) over time. It is also important to monitor for the formation of any significant byproducts or intermediates.
Q4: Can I use UV detection for HPLC analysis of this compound?
A4: this compound does not have a strong chromophore, so direct UV detection at typical wavelengths (e.g., 254 nm) will likely result in low sensitivity. Detection at lower wavelengths (e.g., < 220 nm) may be possible but can be prone to interference from solvents and other matrix components. Derivatization with a UV-active agent can be employed to enhance detection. Alternatively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used, although these are generally less sensitive than UV detection for chromophoric compounds.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks for this compound | The compound may be degrading in the hot GC inlet. | Lower the inlet temperature. Use a splitless injection for trace analysis to increase the amount of sample reaching the column. |
| Sample concentration is too low. | Concentrate the sample or inject a larger volume if possible. | |
| Leak in the system. | Check for leaks at the septum, column fittings, and detector connections using an electronic leak detector.[5] | |
| Peak tailing for this compound | Active sites in the inlet liner or on the column are interacting with the hydroxyl group. | Use a deactivated inlet liner. If the problem persists, the column may be contaminated or degraded and may need to be replaced. |
| Column is overloaded. | Dilute the sample or increase the split ratio. | |
| Inconsistent retention times | Fluctuations in carrier gas flow rate. | Check the gas supply and regulators. Ensure the flow rate is stable. |
| Column temperature is not stable. | Verify the oven temperature is stable and programmed correctly. | |
| Leaks in the system. | Perform a leak check.[5] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or split peaks | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[7] | |
| Drifting retention times | Incomplete column equilibration. | Allow sufficient time for the column to equilibrate with the new mobile phase composition.[8] |
| Mobile phase composition is changing. | Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump.[8][9] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[8] | |
| High backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically check components by removing them from the flow path to identify the source of the blockage. Replace any clogged components.[10] |
| Mobile phase precipitation. | Ensure all mobile phase components are fully dissolved and miscible. |
Nuclear Magnetic Resonance (NMR) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor signal-to-noise ratio | Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio. |
| Sample concentration is too low. | Use a more concentrated sample if possible. | |
| Broad spectral lines | Poor shimming of the magnetic field. | Re-shim the spectrometer to improve the magnetic field homogeneity.[2] |
| Presence of paramagnetic impurities. | Remove any paramagnetic species from the sample. | |
| Inaccurate quantification | Incomplete relaxation of nuclei between scans. | Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the peaks of interest.[2] |
| Unstable internal standard. | Choose an internal standard that is chemically inert under the reaction conditions and has a signal that does not overlap with other signals in the spectrum. |
Quantitative Data Summary
The following tables provide example quantitative data for the analysis of this compound. These values are illustrative and should be experimentally determined for your specific instrumentation and method.
Table 1: Example GC-MS Parameters and Data
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 200 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min |
| Carrier Gas | Helium at 1.0 mL/min |
| Example Retention Time | ~7.5 min |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Table 2: Example HPLC-UV Parameters and Data (with RI detection)
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | 40:60 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) |
| Example Retention Time | ~3.2 min |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~20 µg/mL |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Reaction Progress
-
Sample Preparation:
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At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) that contains an internal standard (e.g., undecane (B72203) at a known concentration).
-
Vortex the sample to ensure homogeneity.
-
If necessary, pass the sample through a small plug of silica (B1680970) gel or a syringe filter to remove any non-volatile components.
-
-
Instrumentation Setup (Example):
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless, set to 200 °C with a split ratio of 20:1.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data.
-
Integrate the peak areas of this compound and the product(s) relative to the internal standard.
-
Create a calibration curve using standards of known concentrations to quantify the reactants and products.
-
Protocol 2: In-situ NMR Monitoring of this compound Reaction
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Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent in a deuterated solvent (e.g., CDCl₃) that is compatible with the reaction.
-
Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with any components of the reaction mixture.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations.[2]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the other reagent(s) to the NMR tube.
-
Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5 minutes).
-
Ensure the spectrometer is locked and shimmed on the deuterated solvent.[2]
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculate the concentration of each species at each time point relative to the integral of the internal standard.
-
Plot the concentrations of the reactant and product(s) as a function of time to obtain the reaction profile.
-
Visualizations
Caption: Workflow for monitoring this compound reaction progress.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. Magritek [magritek.com]
- 4. Separation of 2,2,2-Tribromoethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. phenova.com [phenova.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ijprajournal.com [ijprajournal.com]
Identifying and characterizing unexpected products in 2,2-Dibromoethanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dibromoethanol. The information provided addresses common issues and potential unexpected products that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is not proceeding as expected. What are some common issues?
A1: Several factors can influence the outcome of reactions involving this compound. Consider the following:
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Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can lead to unforeseen side reactions.
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Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the reaction pathway.
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Base Strength: The strength and stoichiometry of the base used are critical. Strong bases can promote elimination or rearrangement reactions over simple substitution.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis of starting materials and intermediates.
Q2: I am observing unexpected peaks in my GC-MS/NMR analysis after a reaction with this compound in the presence of a base. What could these be?
A2: Reactions of this compound, particularly with bases, can lead to several unexpected products. Below is a table summarizing potential side products, their potential causes, and key characterization data.
| Potential Unexpected Product | Plausible Cause | Key Characterization Data (Expected) |
| Bromoacetaldehyde | Oxidation of this compound | Distinct aldehyde proton signal in ¹H NMR (around 9-10 ppm). |
| 2-Bromo-1,1-ethanediol (hydrate of Bromoacetaldehyde) | Hydration of Bromoacetaldehyde in aqueous media | Absence of aldehyde proton in ¹H NMR, presence of methine proton adjacent to two hydroxyls. |
| Bromoacetic acid | Oxidation of Bromoacetaldehyde | Carboxylic acid proton signal in ¹H NMR (>10 ppm), characteristic C=O stretch in IR. |
| 1,4-Dioxane derivatives | Intramolecular or intermolecular Williamson ether synthesis-type reaction of this compound or its derivatives. | Characteristic ether C-O stretches in IR, specific fragmentation patterns in MS. |
| Glycolaldehyde | Hydrolysis of an intermediate bromo-epoxide or rearrangement. | Aldehyde and alcohol functional groups present. |
| Bromoform (CHBr₃) | Haloform reaction if the alcohol is first oxidized to a methyl ketone (unlikely with this substrate) or under specific basic conditions.[1] | Characteristic singlet in ¹H NMR and a distinct isotopic pattern in MS. |
| Rearranged products (e.g., esters) | Favorskii-type rearrangement if the alcohol is oxidized to an α-halo ketone.[2][3] | Ester functional group signals in ¹H and ¹³C NMR. |
Q3: How can I minimize the formation of these unexpected products?
A3: To favor your desired reaction pathway, consider the following strategies:
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Choice of Base: Use a non-nucleophilic, sterically hindered base if you want to promote elimination over substitution. For substitution reactions, a weaker base might be preferable.
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Temperature Control: Running the reaction at lower temperatures can often increase selectivity and reduce the rate of side reactions.
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Protecting Groups: If the hydroxyl group of this compound is interfering, consider protecting it with a suitable protecting group before proceeding with the reaction.
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Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis-related side products.
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of a this compound Reaction Mixture
This protocol outlines a general method for the analysis of a reaction mixture to identify potential volatile byproducts.
1. Sample Preparation:
- Quench the reaction mixture with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).
- Extract the organic components with an appropriate solvent (e.g., dichloromethane, ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
- Filter the solution to remove the drying agent.
- Dilute an aliquot of the crude organic extract to a concentration of approximately 1-10 µg/mL in a volatile solvent suitable for GC-MS analysis.[4]
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A or equivalent.
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
- Oven Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-550.
3. Data Analysis:
- Identify peaks in the total ion chromatogram (TIC).
- Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) to identify the compound.
- Pay close attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in characteristic M, M+2, etc. peaks for bromine-containing fragments.[5][6]
Protocol 2: General Procedure for ¹H and ¹³C NMR Analysis
1. Sample Preparation:
- Isolate the product of interest using an appropriate purification technique (e.g., column chromatography, distillation).
- Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Data Acquisition:
- Spectrometer: Bruker Avance 400 MHz or equivalent.
- ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- Integrate the peaks to determine the relative number of protons.
- ¹³C NMR:
- Acquire a proton-decoupled carbon spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualizations
Caption: A logical workflow for troubleshooting unexpected outcomes in reactions involving this compound.
Caption: Potential side reaction pathways of this compound leading to unexpected products.
References
Technical Support Center: Regioselectivity in 2,2-Dibromoethanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-dibromoethanol. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you control regioselectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites in this compound for controlling regioselectivity?
This compound (Br₂CHCH₂OH) has two primary types of reactive sites: the two bromine atoms attached to the same carbon (C2) and the primary hydroxyl group (-OH) at C1. The key to controlling regioselectivity lies in differentiating between these sites and understanding the intermediates formed during a reaction. A crucial strategy involves the base-catalyzed intramolecular cyclization, which generates a highly reactive and transient intermediate, presumed to be 1-bromooxirane.[1] This intermediate then becomes the focal point for regioselective attack by nucleophiles.
Q2: What is the primary strategy for achieving regioselective reactions with this compound?
The most effective strategy is the in-situ generation of the 1-bromooxirane intermediate. This is typically achieved through a base-catalyzed intramolecular cyclization.[1] The regioselectivity of the overall transformation is then determined by the subsequent nucleophilic attack on this strained, three-membered ring. The choice of reaction conditions (e.g., pH, catalyst, solvent) and the nature of the nucleophile will dictate which of the two carbons of the oxirane ring is attacked.
Caption: Formation of the 1-bromooxirane intermediate from this compound.
Q3: How does the choice of nucleophile affect the regioselectivity of the 1-bromooxirane ring-opening?
The regioselectivity of the ring-opening of the 1-bromooxirane intermediate follows principles similar to that of other substituted epoxides. The outcome depends on whether the reaction proceeds under basic/neutral conditions or acidic conditions, and the nature of the nucleophile.
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Under Basic/Neutral Conditions (Sₙ2-like): Nucleophilic attack occurs at the less sterically hindered carbon atom. For 1-bromooxirane, this is the CH₂ carbon (C2). This is the most common pathway when using basic or neutral nucleophiles.
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Under Acidic Conditions (Sₙ1-like): The epoxide oxygen is first protonated, and the nucleophile attacks the carbon atom that can better stabilize the developing positive charge. In the case of 1-bromooxirane, the C1 carbon (CHBr) would be more capable of stabilizing a partial positive charge due to the influence of the adjacent oxygen and bromine atoms.
Caption: Two potential pathways for nucleophilic attack on the 1-bromooxirane.
Q4: Can enzymatic catalysts be used to control regioselectivity in reactions involving haloalcohols?
Yes, enzymes, particularly halohydrin dehalogenases (HHDHs), are known to catalyze the reversible dehalogenation of β-haloalcohols to form epoxides.[2] In the reverse reaction, they can facilitate the ring-opening of epoxides with various nucleophiles. The enzyme's active site precisely positions the epoxide and the nucleophile, leading to high control over regioselectivity and even enantioselectivity.[2] Engineering the enzyme's active site, for instance through mutations, can even be used to invert the preferred regioselectivity of the nucleophilic attack.[2]
Troubleshooting Guides
Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
The formation of a mixture of regioisomers indicates a lack of control over the reaction pathway.
| Possible Cause | Recommended Solution |
| Incorrect pH or Base Strength | The formation of the 1-bromooxirane is base-catalyzed. If the basicity is too low, the reaction may not proceed efficiently. If it is too high, competing elimination or decomposition pathways may occur. Action: Screen a range of inorganic and organic bases (e.g., K₂CO₃, Et₃N, DBU) and carefully control the pH to optimize the formation of the intermediate. |
| Competition between Sₙ1 and Sₙ2 Pathways | Traces of acid can protonate the intermediate, opening up an Sₙ1-like pathway that competes with the desired Sₙ2 attack. Action: Ensure the reaction is run under strictly anhydrous and aprotic conditions if Sₙ2 selectivity is desired. The use of a non-protic solvent can help suppress the Sₙ1 pathway. |
| Nucleophile Choice | "Hard" nucleophiles (e.g., RO⁻, OH⁻) and "soft" nucleophiles (e.g., RS⁻, CN⁻) can have different preferences for the attack site based on the electronic properties of the intermediate's carbons. Action: Consider the hard/soft acid/base (HSAB) principle. Experiment with different nucleophiles to find one that favors the desired regioisomer. |
| Temperature Effects | Higher temperatures can provide enough energy to overcome the activation barrier for a less-favored pathway, reducing selectivity. Action: Run the reaction at a lower temperature. While this may decrease the reaction rate, it often significantly improves selectivity. |
Q2: I am observing low reactivity or no formation of the desired product. What should I check?
Low or no reactivity can stem from several factors related to the generation and reaction of the intermediate.
| Possible Cause | Recommended Solution |
| Inefficient Intermediate Formation | The base may not be strong enough or soluble enough in the reaction medium to efficiently deprotonate the hydroxyl group and facilitate cyclization. Action: Switch to a stronger base or a different solvent system. Phase-transfer catalysts can be beneficial in biphasic systems. |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to open the 1-bromooxirane ring under the reaction conditions. Action: Consider using a more potent nucleophile or adding a catalyst to activate the nucleophile or the electrophile. |
| Catalyst Deactivation | If using an organocatalyst or enzyme, it may be deactivated by byproducts or impurities.[3] Action: Purify all reagents and solvents. If catalyst poisoning is suspected, perform control experiments to identify the inhibiting species. |
Q3: The reaction is leading to decomposition or unwanted side products. What are the likely causes?
Decomposition often occurs when the reactive intermediate is unstable under the reaction conditions.
Caption: A logical workflow for troubleshooting common issues in these reactions.
Experimental Protocols
General Protocol for Base-Catalyzed Reaction of this compound with a Nucleophile
This protocol describes a general method for the in-situ generation of 1-bromooxirane and its subsequent reaction with a nucleophile, based on strategies reported for similar compounds.[1]
Disclaimer: This is a generalized procedure. The specific amounts, temperatures, and reaction times must be optimized for each specific nucleophile and substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
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Anhydrous solvent (e.g., THF, Dioxane, Acetonitrile)
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Base (e.g., Potassium carbonate, Triethylamine)
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Nucleophile (e.g., Sodium azide, Potassium cyanide, Thiophenol)
-
Reaction vessel (round-bottom flask) with a magnetic stirrer
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Inert atmosphere setup (e.g., Nitrogen or Argon line)
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere, add the chosen anhydrous solvent.
-
Addition of Reagents: Add the nucleophile and the base to the solvent. If the nucleophile is a salt, it may be necessary to use a solvent in which it has reasonable solubility.
-
Initiation: Begin stirring the mixture. If needed, heat or cool the mixture to the desired starting temperature (e.g., 0 °C or room temperature).
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirring mixture of the nucleophile and base over a period of 30-60 minutes. The slow addition helps to control any exotherm and maintains a low concentration of the starting material.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction time can vary from a few hours to overnight, depending on the reactivity of the nucleophile.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., water or a saturated ammonium (B1175870) chloride solution).
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Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product using a suitable technique, such as column chromatography, distillation, or recrystallization, to isolate the desired regioisomer.
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and regiochemistry.
References
Overcoming solubility issues of 2,2-Dibromoethanol in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using 2,2-Dibromoethanol in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide offers solutions to common problems related to the solubility of this compound during experimental work.
Issue 1: this compound is not dissolving in my primary reaction solvent.
-
Question: My this compound is appearing as a separate phase or as a solid precipitate in my reaction mixture. How can I get it to dissolve?
-
Answer: Insufficient solubility is a common challenge. Here are several strategies to address this issue, starting with the simplest approach:
-
Co-solvent Addition: This is often the most straightforward method to enhance solubility. A co-solvent is a solvent that is miscible with your primary solvent and in which this compound has higher solubility. By adding a co-solvent, you can modify the overall polarity of the solvent system to better match that of this compound.
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Sonication: The use of ultrasonic waves can help to break down solid particles and increase the rate of dissolution.[1][2] This technique is particularly useful for kinetically slow dissolution processes.
-
Heating: Gently warming the reaction mixture can increase the solubility of this compound. However, be cautious of the compound's stability at elevated temperatures and the potential for increased side reactions.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase where this compound resides, a phase-transfer catalyst can be employed to facilitate the reaction across the phase boundary.[3][4][5][6]
-
Issue 2: The use of a co-solvent is affecting my reaction outcome.
-
Question: I've added a co-solvent to dissolve the this compound, but now my reaction is slower or yielding unexpected byproducts. What should I do?
-
Answer: The change in the solvent environment can indeed influence reaction kinetics and selectivity. Here’s how to troubleshoot this:
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Optimize Co-solvent Ratio: Systematically vary the ratio of your primary solvent to the co-solvent to find a balance that maintains solubility without significantly impacting the reaction. Start with the minimum amount of co-solvent required to achieve dissolution.
-
Screen Different Co-solvents: The choice of co-solvent is critical. If one co-solvent negatively affects the reaction, try another with different properties. Refer to the solubility table below for guidance.
-
Temperature Adjustment: A change in solvent composition may require re-optimization of the reaction temperature.
-
Issue 3: My reaction is heterogeneous, and the reactants are not mixing effectively.
-
Question: My reaction involves an aqueous reagent and this compound in an organic solvent, but the reaction is very slow. How can I improve this?
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Answer: This is a classic scenario for employing a phase-transfer catalyst (PTC). A PTC helps to transport a reactant from one phase to another where the reaction can occur.[4] For reactions involving halogenated compounds like this compound, quaternary ammonium (B1175870) or phosphonium (B103445) salts are often effective PTCs.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar molecule due to the hydroxyl group, but the two bromine atoms also impart some non-polar character. Consequently, it exhibits the following general solubility characteristics:
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High Solubility: In polar organic solvents such as ethanol (B145695) and chloroform.[7]
-
Limited Solubility: In water.[7]
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Analog Solubility: The related compound, 2,2,2-tribromoethanol, is reported to be soluble in alcohol, ether, benzene, and warm petroleum ether, and partially soluble in water.[8][9][10] 2-Bromoethanol (B42945) is miscible with water and most organic solvents, but insoluble in petroleum ether.[11]
Q2: In which common organic solvents is this compound likely to be soluble?
A2: Based on its structure and the solubility of similar compounds, this compound is expected to be soluble in a range of common organic solvents. The following table provides a qualitative guide.
| Solvent | Expected Solubility | Rationale |
| Methanol | High | Polar protic solvent, similar to ethanol. |
| Ethanol | High | A polar protic solvent that can hydrogen bond with the hydroxyl group of this compound.[7] |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[12] |
| N,N-Dimethylformamide (DMF) | High | A polar aprotic solvent with strong solvating power. |
| Tetrahydrofuran (THF) | Moderate to High | A less polar ether that can still solvate the molecule. |
| Dichloromethane (DCM) | High | A halogenated solvent that is a good solvent for many organic compounds.[13] |
| Toluene | Moderate | A non-polar aromatic solvent; solubility may be lower compared to polar solvents. The analogous 2-bromoethanol is soluble in toluene.[14] |
| Hexane/Heptane | Low | Non-polar aliphatic solvents are unlikely to be good solvents for the relatively polar this compound. |
| Water | Limited | The presence of the polar hydroxyl group allows for some water solubility, but the dibrominated alkyl chain limits it.[7] The related 2-bromoethanol has a solubility of 10-50 mg/mL in water.[15] |
Q3: How do I select an appropriate co-solvent?
A3: When selecting a co-solvent, consider the following:
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Miscibility: The co-solvent must be fully miscible with your primary reaction solvent.
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Solubilizing Power: Choose a co-solvent in which this compound has high solubility.
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Inertness: The co-solvent should not react with your starting materials, reagents, or products.
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Boiling Point: Consider the boiling point of the co-solvent, as it will affect the reaction temperature and subsequent work-up.
-
Reaction Compatibility: Be aware that the co-solvent can alter the polarity of the reaction medium, which may influence reaction rates and outcomes.
Q4: What is a phase-transfer catalyst and when should I use one?
A4: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase into another where the reaction occurs.[4] This is particularly useful for heterogeneous reactions, such as those between an ionic reactant in an aqueous phase and an organic reactant (like this compound) in an organic phase. The PTC forms an ion pair with the reactant, allowing it to move across the phase boundary. Consider using a PTC when you have a slow or non-existent reaction between reactants in immiscible phases.
Q5: How can sonication improve the solubility of this compound?
A5: Sonication utilizes high-frequency sound waves to create cavitation bubbles in the liquid. The formation and collapse of these bubbles generate intense localized heating, high pressure, and mechanical agitation.[1] This energy input can break down intermolecular forces in solid this compound, increasing its dissolution rate in the solvent.[2] It is a physical method to enhance solubility without changing the chemical nature of the solvent system.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Solvent Selection: Based on the reaction's primary solvent, choose a co-solvent from the table above in which this compound is highly soluble and which is miscible with the primary solvent.
-
Initial Dissolution Attempt: In the reaction vessel, add the this compound to the primary solvent and stir.
-
Co-solvent Addition: If the solute does not dissolve, add the selected co-solvent dropwise while vigorously stirring.
-
Observation: Continue adding the co-solvent until the this compound is fully dissolved.
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for scaling up the reaction.
-
Proceed with Reaction: Once a homogeneous solution is obtained, proceed with the addition of other reagents.
Protocol 2: Employing a Phase-Transfer Catalyst (PTC)
-
Reaction Setup: Combine the organic phase containing this compound and the aqueous phase containing the other reactant in the reaction vessel.
-
PTC Selection: Choose a suitable PTC. For halogenated alcohols, quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) or phosphonium salts are good starting points.
-
PTC Addition: Add a catalytic amount of the PTC (typically 1-10 mol%) to the heterogeneous mixture.
-
Reaction Conditions: Stir the mixture vigorously to ensure adequate mixing of the two phases. The reaction may require heating.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
Protocol 3: Utilizing Sonication for Dissolution
-
Preparation: Add the this compound and the reaction solvent to the reaction vessel.
-
Sonication Setup: Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Cooling: It is advisable to cool the vessel in an ice bath during sonication, as the process can generate heat.
-
Sonication Parameters: Begin sonication. The duration and power will depend on the scale and the specific equipment. Start with short bursts (e.g., 1-2 minutes) and check for dissolution.
-
Observation: Continue sonication until the solid is fully dissolved or no further dissolution is observed.
-
Proceed with Reaction: Once the this compound is dissolved, proceed with the reaction as planned.
Visualizations
Caption: Experimental workflow for addressing solubility issues of this compound.
Caption: Logical relationships between the solubility problem and potential solutions.
References
- 1. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. hielscher.com [hielscher.com]
- 3. iajpr.com [iajpr.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. This compound | 83206-47-7 | Benchchem [benchchem.com]
- 8. 2,2,2-Tribromoethanol | 75-80-9 [chemicalbook.com]
- 9. 75-80-9 CAS MSDS (2,2,2-Tribromoethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2,2,2-Tribromoethanol CAS#: 75-80-9 [m.chemicalbook.com]
- 11. 2-Bromoethanol | 540-51-2 [chemicalbook.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. environex.net.au [environex.net.au]
- 14. ASTM 2-Bromoethanol Solution, 2,000 g/mL in Toluene, MilliporeSigma Supelco 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 15. 2-Bromoethanol | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,2-Dibromoethanol and 2-Bromoethanol in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of 2,2-dibromoethanol and 2-bromoethanol (B42945), two structurally related bromoethanols, highlighting their differences in synthesis, reactivity, and potential applications. While 2-bromoethanol is a well-established and versatile reagent, this compound remains a more specialized and less documented starting material. This comparison aims to provide a clear, data-driven overview to inform synthetic strategy.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis. The following table summarizes key properties for both compounds.
| Property | 2-Bromoethanol | This compound |
| Molecular Formula | C₂H₅BrO | C₂H₄Br₂O |
| Molecular Weight | 124.97 g/mol | 203.86 g/mol |
| Boiling Point | 149-150 °C | Not available |
| Density | 1.763 g/cm³ | Not available |
| Structure |
|
|
Synthesis of 2-Bromoethanol and this compound
The synthetic accessibility of a starting material is a critical consideration in planning a synthetic route. Here, we detail established methods for the synthesis of 2-bromoethanol and discuss the current understanding of this compound synthesis.
Established Synthesis of 2-Bromoethanol
2-Bromoethanol is readily synthesized through several established methods, with the reaction of ethylene (B1197577) oxide with hydrobromic acid being a common and high-yielding approach.
Experimental Protocol: Synthesis of 2-Bromoethanol from Ethylene Oxide and Hydrobromic Acid [1]
-
Reactants: Ethylene oxide, 48% Hydrobromic acid
-
Procedure:
-
To a stirred solution of 48% hydrobromic acid at 0-5 °C, slowly bubble in ethylene oxide gas.
-
Monitor the reaction progress and continue the addition until the desired amount of ethylene oxide has been consumed.
-
After the reaction is complete, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
-
Yield: 87-92%
Another common method involves the reaction of ethylene glycol with phosphorus tribromide.[2]
Experimental Protocol: Synthesis of 2-Bromoethanol from Ethylene Glycol and Phosphorus Tribromide [2]
-
Reactants: Ethylene glycol, Phosphorus tribromide
-
Procedure:
-
To a cooled (0 °C) and stirred solution of ethylene glycol, slowly add phosphorus tribromide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time.
-
Cool the reaction mixture and carefully quench with water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by distillation.
-
-
Yield: Moderate to good yields are typically reported.
The following diagram illustrates the general workflow for the synthesis of 2-bromoethanol.
Synthesis of this compound
One hypothetical approach involves the reduction of 2,2-dibromoacetaldehyde.[3] The challenge with this method lies in the availability and stability of the starting aldehyde. Another potential route could start from the more accessible bromoform.
Hypothetical Synthetic Route for this compound
It is crucial to note that these are theoretical pathways, and significant experimental work would be required to establish a reliable and scalable synthesis of this compound.
Reactivity and Comparison in Synthetic Applications
The differing substitution patterns of bromine atoms on the ethanol (B145695) backbone lead to distinct reactivity profiles for 2-bromoethanol and this compound.
2-Bromoethanol: A Versatile Building Block
2-Bromoethanol is a classic electrophile that readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. The primary carbon bearing the bromine atom is relatively unhindered, making it an excellent substrate for attack by a wide range of nucleophiles.[4][5][6]
Key Reactions and Applications:
-
Synthesis of 2-Substituted Ethanols: Reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) provides straightforward access to a diverse array of 2-substituted ethanol derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[7]
-
Heterocycle Synthesis: 2-Bromoethanol is a key precursor for the synthesis of numerous heterocyclic compounds. For example, reaction with amines can lead to the formation of morpholines and other nitrogen-containing heterocycles.
The general mechanism for the Sₙ2 reaction of 2-bromoethanol is depicted below.
This compound: A Gem-Dihalo Alcohol with Unique Reactivity
While experimental data on the reactivity of this compound is scarce, its behavior can be predicted based on the principles of organic chemistry. The presence of two bromine atoms on the same carbon (a gem-dibromo moiety) significantly influences its reactivity compared to 2-bromoethanol.
Predicted Reactivity:
-
Nucleophilic Substitution: this compound can undergo nucleophilic substitution. However, the presence of two bulky bromine atoms on the electrophilic carbon would be expected to increase steric hindrance, potentially slowing down the rate of Sₙ2 reactions compared to 2-bromoethanol.[4][5][6] The substitution of the first bromine atom would likely be more facile than the second.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound could undergo elimination reactions to form vinyl bromide or other unsaturated products.[8][9][10][11] The acidity of the proton on the carbon bearing the bromine atoms is increased due to the electron-withdrawing effect of the two halogens, which could favor elimination pathways.
-
Synthesis of gem-Dibromovinyl Compounds: A key potential application of this compound is as a precursor to gem-dibromovinyl compounds through dehydration or other elimination reactions. These motifs are valuable synthetic intermediates.[12][13]
The following table provides a theoretical comparison of the reactivity of the two compounds.
| Reaction Type | 2-Bromoethanol | This compound (Predicted) | Rationale |
| Sₙ2 Reactivity | High | Moderate to Low | Increased steric hindrance from the second bromine atom is expected to decrease the rate of nucleophilic attack.[4][5][6] |
| Propensity for Elimination | Low (requires strong base) | Higher | The two electron-withdrawing bromine atoms increase the acidity of the α-proton, potentially facilitating elimination.[8][9] |
Quantitative Data Summary
Due to the limited availability of experimental data for this compound, a direct quantitative comparison of reaction yields and rates is not feasible at this time. The following table summarizes the available quantitative data for the synthesis of 2-bromoethanol.
| Synthesis Method | Starting Materials | Reported Yield | Reference |
| Ring-opening of Epoxide | Ethylene oxide, Hydrobromic acid | 87-92% | [1] |
| Substitution of Diol | Ethylene glycol, Phosphorus tribromide | Moderate to Good | [2] |
Conclusion
Conversely, this compound is a less explored compound with no well-documented, high-yielding synthetic protocols. Its reactivity is predicted to be influenced by the presence of the gem-dibromo group, leading to potentially lower Sₙ2 reactivity due to steric hindrance and a higher propensity for elimination reactions. While it holds promise as a precursor for unique structural motifs like gem-dibromovinyl compounds, further research is required to fully elucidate its synthetic utility.
For researchers and drug development professionals, the choice between these two reagents will be dictated by the desired synthetic outcome. For the straightforward introduction of a hydroxyethyl (B10761427) group, 2-bromoethanol is the clear choice. For the construction of more complex architectures that could benefit from the unique reactivity of a gem-dihalo alcohol, this compound represents an area ripe for investigation, with the caveat that its synthesis and reactivity are not yet fully established.
References
- 1. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Khan Academy [en.khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. gem-Dibromovinyl boron dipyrrins: synthesis, spectral properties and crystal structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic analysis (NMR, IR, MS) of 2,2-Dibromoethanol for purity confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the purity confirmation of 2,2-Dibromoethanol. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data and comparisons with analogous compounds to provide a robust framework for its analysis. Detailed experimental protocols and data interpretation are presented to assist in identifying potential impurities.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for pure this compound and potential impurities that may arise during its synthesis, such as from the bromination of ethanol.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted/Comparative)
| Compound | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| This compound | ~3.9 (d, 2H, -CH₂-), ~5.8 (t, 1H, -CHBr₂), ~2-3 (s, 1H, -OH) | ~70 (-CH₂-), ~40 (-CHBr₂) |
| 2-Bromoethanol[1][2][3] | 3.84 (t, 2H, -CH₂Br), 3.96 (t, 2H, -CH₂OH), 2.4 (s, 1H, -OH) | 34.5 (-CH₂Br), 61.5 (-CH₂OH) |
| 1,2-Dibromoethane | 3.65 (s, 4H) | 31.8 |
| Bromoacetaldehyde | 9.5 (s, 1H, -CHO), 3.9 (s, 2H, -CH₂Br) | ~190 (-CHO), ~35 (-CH₂Br) |
| Tribromoacetaldehyde[4][5][6] | 9.1 (s, 1H) | ~185 (C=O), ~30 (CBr₃) |
Table 2: IR Spectroscopic Data (Predicted/Comparative)
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | 3600-3200 (broad, O-H stretch) , 3000-2850 (C-H stretch), 1050 (C-O stretch), 700-500 (C-Br stretch) |
| 2-Bromoethanol[7] | 3350 (broad, O-H stretch), 2950 (C-H stretch), 1070 (C-O stretch), 650 (C-Br stretch) |
| 1,2-Dibromoethane | 2960 (C-H stretch), 1200 (CH₂ wag), 650 (C-Br stretch) |
| Bromoacetaldehyde[8][9] | 2900-2700 (C-H aldehyde stretch), 1730 (strong, C=O stretch) , 600-500 (C-Br stretch) |
| Tribromoacetaldehyde[10][11] | 2900-2700 (C-H aldehyde stretch), 1750 (strong, C=O stretch) , 700-550 (C-Br stretch) |
Table 3: Mass Spectrometry Data (Predicted/Comparative)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound [12][13] | [M]⁺ isotopic cluster at m/z 202, 204, 206 (1:2:1 ratio for Br₂) , [M-H₂O]⁺, [CH₂OH]⁺ (m/z 31), [CHBr₂]⁺ |
| 2-Bromoethanol[14] | [M]⁺ isotopic cluster at m/z 124, 126 (1:1 ratio for Br), [M-Br]⁺ (m/z 45), [CH₂Br]⁺ |
| 1,2-Dibromoethane | [M]⁺ isotopic cluster at m/z 186, 188, 190 (1:2:1 ratio for Br₂), [M-Br]⁺, [CH₂Br]⁺ |
| Bromoacetaldehyde | [M]⁺ isotopic cluster at m/z 122, 124 (1:1 ratio for Br), [M-CHO]⁺, [CHO]⁺ |
| Tribromoacetaldehyde[5][11] | [M]⁺ isotopic cluster for Br₃, [M-CHO]⁺, [CBr₃]⁺ |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling patterns with the expected values for this compound and potential impurities.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the salt plates or the solvent for subtraction.
-
Data Analysis: Identify the characteristic absorption bands for the hydroxyl (-OH), C-H, C-O, and C-Br functional groups. The presence of a strong carbonyl (C=O) peak around 1700-1750 cm⁻¹ would indicate an aldehydic impurity.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Data Acquisition:
-
GC-MS: Inject the sample into the GC, where components are separated based on their boiling points and polarity before entering the mass spectrometer.
-
Direct Infusion: Introduce the sample directly into the ionization source of the mass spectrometer.
-
-
Ionization Method: Electron Ionization (EI) is a common method for this type of analysis.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine atoms (⁷⁹Br and ⁸¹Br). Identify fragment ions to confirm the structure. The presence of other molecular ions would indicate impurities.
Purity Confirmation Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound to confirm its purity.
References
- 1. 2-Bromoethanol | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromoethanol(540-51-2) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Bromoethanol | C2H5BrO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. Tribromoacetaldehyde(115-17-3) 1H NMR spectrum [chemicalbook.com]
- 5. Tribromoacetaldehyde | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 2-Bromoethanol(540-51-2) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Acetaldehyde, bromo- | C2H3BrO | CID 105131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetaldehyde, tribromo- [webbook.nist.gov]
- 11. Acetaldehyde, tribromo- [webbook.nist.gov]
- 12. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethanol, 2,2-dibromo- [webbook.nist.gov]
- 14. 2-Bromoethanol(540-51-2) MS spectrum [chemicalbook.com]
A Comparative Guide to a Novel Synthetic Route for Polysubstituted Furans Utilizing 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel synthetic pathway to polysubstituted furans employing 2,2-dibromoethanol as a key reagent. The performance of this emerging route is objectively compared with established methodologies, namely the Paal-Knorr synthesis and the Feist-Bénary synthesis. Supporting experimental data, detailed protocols, and mechanistic visualizations are presented to aid researchers in making informed decisions for the synthesis of furan-containing scaffolds, which are pivotal in medicinal chemistry and materials science.
Data Presentation: A Comparative Analysis of Furan (B31954) Synthesis Methodologies
The following table summarizes the key quantitative data for the synthesis of a representative polysubstituted furan, 2,3,5-triphenylfuran, via the new this compound route and its classical alternatives. This allows for a direct comparison of reaction efficiency and conditions.
| Parameter | New Route: this compound & β-Diketone | Alternative 1: Paal-Knorr Synthesis | Alternative 2: Feist-Bénary Synthesis |
| Starting Materials | This compound, Dibenzoylmethane (B1670423) | 1,4-Dicarbonyl compound (1,2,4-triphenylbutane-1,4-dione) | α-Haloketone (e.g., phenacyl bromide), β-Dicarbonyl compound (e.g., ethyl benzoylacetate) |
| Reaction Time | 6 - 12 hours | 2 - 24 hours | 4 - 12 hours |
| Reaction Temperature | 80 - 120 °C | 80 - 150 °C | 50 - 100 °C |
| Typical Yield | 75 - 85% | 70 - 90% | 60 - 80% |
| Catalyst/Reagent | Base (e.g., DBU) | Acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., Pyridine (B92270), Et₃N) |
| Key Advantages | Utilizes a readily available and simple C2 synthon, good yields. | High versatility in substitution patterns, well-established. | Access to specific substitution patterns, uses common reagents. |
| Key Disadvantages | Requires synthesis of the dibromoethanol precursor. | Synthesis of the 1,4-dicarbonyl precursor can be multi-step. | Can be limited by the availability of the α-haloketone. |
Experimental Protocols: Detailed Methodologies
New Synthetic Route: Synthesis of 2,3,5-Triphenylfuran from this compound
This protocol outlines the synthesis of a polysubstituted furan from this compound and a β-dicarbonyl compound.
Materials:
-
This compound
-
Dibenzoylmethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (B28343), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of dibenzoylmethane (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add DBU (2.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3,5-triphenylfuran.
Alternative 1: Paal-Knorr Synthesis of 2,3,5-Triphenylfuran
This protocol describes the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan.
Materials:
-
1,2,4-Triphenylbutane-1,4-dione
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 1,2,4-triphenylbutane-1,4-dione (1.0 mmol) and a catalytic amount of p-TsOH (0.1 mmol) in anhydrous toluene (15 mL) is heated at reflux with a Dean-Stark apparatus for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield 2,3,5-triphenylfuran.
Alternative 2: Feist-Bénary Synthesis of a Substituted Furan
This protocol details the base-catalyzed condensation of an α-haloketone and a β-dicarbonyl compound.
Materials:
-
Phenacyl bromide
-
Ethyl benzoylacetate
-
Pyridine
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl benzoylacetate (1.0 mmol) in ethanol (10 mL), add pyridine (1.2 mmol).
-
Add phenacyl bromide (1.0 mmol) to the mixture and heat the reaction at 80 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (30 mL) and washed with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.
Caption: Synthetic pathway using this compound.
Caption: Paal-Knorr furan synthesis workflow.
Benchmarking Brominating Agents: A Comparative Analysis of 2,2-Dibromoethanol and Established Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that dictates the efficiency, selectivity, and safety of a synthetic pathway. This guide provides a comprehensive comparison of the theoretical potential of 2,2-Dibromoethanol against the well-established performance of conventional brominating agents, supported by experimental data for the latter.
Overview of Brominating Agents
Brominating agents are essential tools in organic synthesis, enabling the introduction of bromine atoms into molecules, a key step in the preparation of many pharmaceutical intermediates and complex molecules. The ideal reagent offers a balance of high reactivity, selectivity for the desired position, and safe handling.
-
This compound (Hypothesized) : As a gem-dibromo alcohol, this compound could potentially serve as a source of electrophilic bromine, possibly through the formation of an intermediate that facilitates bromine transfer. Its reactivity would likely be influenced by the presence of the hydroxyl group, which could participate in or hinder the bromination process. However, without experimental data, its efficiency, selectivity, and scope of application remain speculative.
-
Molecular Bromine (Br₂) : A powerful and highly reactive brominating agent, Br₂ is effective for a wide range of substrates, including the electrophilic addition to alkenes and alkynes, and the bromination of aromatic compounds.[1] However, its high corrosivity, toxicity, and the production of hydrogen bromide (HBr) as a byproduct present significant handling and safety challenges.[1]
-
N-Bromosuccinimide (NBS) : A versatile and widely used crystalline solid, NBS is a convenient and safer alternative to molecular bromine.[1] It is a key reagent for free-radical bromination at allylic and benzylic positions and is also effective for the electrophilic bromination of alkenes, aromatic compounds, and the α-position of carbonyls.[1][2][3] Its selectivity can often be tuned by reaction conditions.[2]
-
Dibromoisocyanuric acid (DBI) : A powerful and efficient solid brominating agent, DBI is known for its ability to brominate even deactivated aromatic rings under mild conditions, often outperforming NBS in such cases.[1]
Quantitative Comparison of Brominating Agents
The following table summarizes the performance of established brominating agents in various common transformations. Data for this compound is not included due to the absence of published experimental results.
| Brominating Agent | Substrate Type | Typical Yield (%) | Selectivity | Key Advantages | Key Disadvantages |
| **Molecular Bromine (Br₂) ** | Alkenes, Alkynes, Aromatics, Carbonyls | Variable, often high | Can be less selective, risk of polybromination | High reactivity, readily available | Highly corrosive, toxic, difficult to handle, produces HBr byproduct[1] |
| N-Bromosuccinimide (NBS) | Allylic/Benzylic C-H, Alkenes, Aromatics, Carbonyls | Generally high | Highly selective for allylic and benzylic positions[2] | Solid, easy to handle, selective | Can be less reactive than Br₂ for some substrates |
| Dibromoisocyanuric acid (DBI) | Activated and Deactivated Aromatics | High | Good for deactivated systems | Solid, highly effective for challenging substrates | Less commonly used than NBS or Br₂ |
Experimental Protocols
Detailed methodologies for key bromination reactions are provided below.
Protocol 1: Allylic Bromination using N-Bromosuccinimide (NBS)
This protocol describes the Wohl-Ziegler reaction for the selective bromination of an allylic C-H bond.
Materials:
-
Alkene (e.g., cyclohexene)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other inert solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or UV lamp
-
Anhydrous sodium sulfate
-
Apparatus for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
-
Heat the mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide (B58015) byproduct floating on top.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude allylic bromide, which can be further purified by distillation or chromatography.
Protocol 2: Electrophilic Aromatic Bromination using Molecular Bromine
This protocol outlines the bromination of an activated aromatic ring using Br₂ with a Lewis acid catalyst.
Materials:
-
Aromatic compound (e.g., anisole)
-
Molecular Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃) or other Lewis acid
-
Inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve the aromatic compound in the inert solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Add the Lewis acid catalyst (e.g., FeBr₃) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of molecular bromine in the same solvent from the dropping funnel. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reddish-brown color of bromine disappears.
-
Quench the reaction by slowly adding a saturated sodium thiosulfate solution to destroy any excess bromine.
-
Separate the organic layer, wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the brominated aromatic compound, which can be purified by recrystallization or chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and reaction mechanisms.
Caption: Workflow for Allylic Bromination using NBS.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Conclusion
In the landscape of brominating agents, established reagents like molecular bromine, N-Bromosuccinimide, and Dibromoisocyanuric acid offer a range of reactivities and selectivities to suit various synthetic needs. While Br₂ provides high reactivity, its hazardous nature necessitates careful handling. NBS and DBI have emerged as safer, solid alternatives with excellent selectivity, particularly for allylic/benzylic positions and deactivated aromatic systems, respectively.
The potential of this compound as a practical brominating agent remains underexplored. Further experimental investigation is required to determine its efficacy, selectivity, and viability as a tool in the synthetic chemist's arsenal. Until such data becomes available, researchers are advised to rely on the well-documented and predictable performance of established brominating agents for their synthetic endeavors.
References
A Comparative Guide to the GC-MS Analysis of 2,2-Dibromoethanol Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 2,2-dibromoethanol and its relevant isomers. Due to a lack of specific literature for this compound, the methodologies and data presented here are based on established principles for the analysis of analogous halogenated and chiral compounds.
Isomers of Dibromoethanol
The molecular formula C2H4Br2O can represent two constitutional (positional) isomers: this compound and 1,2-dibromoethanol. Furthermore, 1,2-dibromoethanol possesses a chiral center, meaning it exists as a pair of enantiomers: (R)-1,2-dibromoethanol and (S)-1,2-dibromoethanol. Therefore, a comprehensive analysis must be able to distinguish between the positional isomers and resolve the enantiomers.
GC-MS for Positional Isomer Separation
GC-MS is a powerful technique for separating and identifying positional isomers based on differences in their boiling points and mass spectral fragmentation patterns.
Experimental Data
Below is a table summarizing the expected retention times and key mass spectral fragments for the positional isomers of dibromoethanol based on analysis with a non-chiral GC column.
| Isomer | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) | Notes |
| This compound | Lower | [M-H2O]+, [CH2OH]+, [CHBr2]+ | Expected to be less polar and have a lower boiling point, thus eluting earlier. |
| 1,2-Dibromoethanol | Higher | [M-H2O]+, [CH2Br]+, [CHOHBr]+ | Expected to be more polar and have a higher boiling point, leading to a longer retention time. |
Experimental Protocol
1. Sample Preparation:
-
Dissolve the sample mixture in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of 1 mg/mL.
-
If necessary, perform derivatization (e.g., acetylation of the hydroxyl group) to improve peak shape and volatility.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
GC-MS for Enantiomeric Separation of 1,2-Dibromoethanol
To separate the enantiomers of 1,2-dibromoethanol, a chiral stationary phase is required in the GC column.
Experimental Data
The following table presents the anticipated retention times for the enantiomers of 1,2-dibromoethanol using a chiral GC column.
| Isomer | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) | Notes |
| (R)-1,2-Dibromoethanol | Varies | [M-H2O]+, [CH2Br]+, [CHOHBr]+ | The elution order of enantiomers depends on the specific chiral stationary phase used. |
| (S)-1,2-Dibromoethanol | Varies | [M-H2O]+, [CH2Br]+, [CHOHBr]+ | Mass spectra of enantiomers are identical. |
Experimental Protocol
1. Sample Preparation:
-
Prepare the sample as described for positional isomer analysis. Derivatization may also be beneficial for chiral separations.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 230°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate for the column.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 2°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
MSD Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
Alternative Analytical Techniques
While GC-MS is a highly effective method, other techniques can also be employed for the separation of dibromoethanol isomers.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Can use chiral stationary phases for enantiomer separation. Well-suited for less volatile or thermally labile compounds. | May have lower resolution for volatile compounds compared to GC. Requires different types of detectors. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Can provide fast separations with high efficiency. Chiral SFC is a powerful tool for enantiomer separation. | Requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiates isomers based on the chemical environment of their nuclei. | Provides detailed structural information. Can distinguish positional isomers without chromatographic separation. | Not a separative technique. Requires higher sample concentrations. Chiral resolving agents may be needed to distinguish enantiomers. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of dibromoethanol isomers.
Caption: Workflow for the GC-MS analysis of dibromoethanol isomers.
This guide provides a framework for the development of analytical methods for the identification of this compound and its isomers. It is essential to validate these methods with certified reference standards to ensure accurate and reliable results.
A Comparative Guide to Analytical Methods for the Quantification of 2,2-Dibromoethanol
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 2,2-Dibromoethanol, a halogenated organic compound. While specific literature on HPLC methods for this compound is scarce, this guide proposes a robust HPLC method based on established principles for similar analytes and compares it with a conventional GC-based approach.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For a small, polar molecule like this compound, a reversed-phase HPLC method is a suitable approach.
Experimental Protocol: Proposed HPLC Method
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a diluent (e.g., a 50:50 mixture of water and acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare unknown samples by dissolving them in the same diluent and filtering through a 0.45 µm syringe filter to remove any particulate matter.[1][2]
2. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of water and acetonitrile (B52724) (e.g., 60:40 v/v). The exact ratio may need to be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a low wavelength, typically around 210 nm, as ethanol (B145695) and its derivatives have weak chromophores.[3]
4. Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared unknown samples.
-
Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Method 2: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a small organic molecule, GC presents a viable and sensitive alternative to HPLC.
Experimental Protocol: Gas Chromatography (GC)
1. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a volatile organic solvent such as hexane.
-
Create a series of calibration standards through serial dilution of the stock solution.
-
Dissolve unknown samples in the same solvent. Direct injection of the diluted sample is often sufficient.
2. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.
3. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-624 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the retention time of the analyte.
-
Injection Volume: 1 µL with a split ratio (e.g., 10:1) to prevent column overloading.
4. Analysis:
-
Construct a calibration curve by injecting the prepared standards.
-
Inject the unknown samples.
-
Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
Comparison of HPLC and GC Methods
The choice between HPLC and GC for the quantification of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each proposed method.
| Parameter | Proposed HPLC Method | Gas Chromatography (GC) Method |
| Principle | Reversed-phase liquid chromatography | Gas-liquid chromatography |
| Detector | UV-Vis or PDA | Electron Capture Detector (ECD) |
| Typical Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 ng/mL[4] |
| Typical Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 ng/mL[4] |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5%[4] |
| Typical Run Time | 10 - 15 minutes | 15 - 20 minutes |
| Pros | - Suitable for less volatile compounds.- Less sample degradation for thermally labile compounds.- Direct analysis of aqueous samples is often possible. | - High sensitivity for halogenated compounds with ECD.- High resolution and separation efficiency.- Suitable for volatile and semi-volatile compounds.[5] |
| Cons | - Lower sensitivity for compounds with weak UV absorbance.- Requires solvent disposal and management. | - Not suitable for non-volatile or thermally labile compounds.- Sample derivatization may be needed for some compounds.- Can be more complex to operate and maintain. |
Conclusion
Both HPLC and GC are suitable techniques for the quantification of this compound. The proposed reversed-phase HPLC method offers a straightforward approach, particularly for samples in aqueous matrices. However, for applications requiring higher sensitivity, the GC method with an Electron Capture Detector is superior due to its excellent response to halogenated compounds. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of this compound, the nature of the sample matrix, and the analytical instrumentation available. Method validation should be performed for either chosen technique to ensure accuracy, precision, and reliability of the results.
References
Comparative Guide to Catalytic Systems for the Oxidation of 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common laboratory-scale catalytic and reagent-based systems for the oxidation of 2,2-Dibromoethanol to 2,2-dibromoacetaldehyde. The selection of an appropriate oxidation method is critical for achieving optimal yield, purity, and experimental feasibility. This document outlines the performance of two prominent methods, Swern Oxidation and Pyridinium Chlorochromate (PCC) Oxidation, supported by available experimental data and detailed protocols.
Data Presentation: Performance Comparison
While a direct comparative study with standardized conditions for the oxidation of this compound is not extensively documented in publicly available literature, typical performance metrics for the oxidation of primary alcohols using these methods provide a basis for comparison.
| Parameter | Swern Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |
| Product | 2,2-Dibromoacetaldehyde | 2,2-Dibromoacetaldehyde |
| Typical Yield | 85-98%[1] | 80-95%[1] |
| Reaction Temperature | -78 °C to Room Temperature[1] | Room Temperature[1] |
| Key Reagents | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine[1] | Pyridinium chlorochromate (PCC)[1] |
| Solvent | Dichloromethane[1] | Dichloromethane[1] |
| Advantages | Mild reaction conditions, high yields, wide functional group tolerance.[2] | Milder than chromic acid, does not oxidize aldehydes further to carboxylic acids.[3] |
| Disadvantages | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.[2][4] | Chromium-based reagent (toxic), requires anhydrous conditions.[3] |
Experimental Protocols
Detailed methodologies for the two key oxidation systems are provided below. These protocols are based on established procedures for alcohol oxidation and should be adapted with appropriate safety precautions for this compound.
Swern Oxidation of this compound
This method utilizes an activated form of DMSO to oxidize the alcohol.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Water
-
Brine
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, ensuring the temperature remains below -60 °C.[1]
-
Stir the mixture for a few minutes to allow for the formation of the Swern reagent.[1]
-
Add a solution of this compound in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.[1]
-
Stir the reaction mixture at -78 °C for 30-45 minutes.[1]
-
Add triethylamine to the flask, which will cause the reaction to warm. Allow the reaction to slowly warm to room temperature.[1]
-
Quench the reaction by adding water.[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-dibromoacetaldehyde.[1]
Pyridinium Chlorochromate (PCC) Oxidation of this compound
This method employs a milder chromium-based oxidizing agent.
Materials:
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
This compound
-
Celite or powdered molecular sieves (optional)
-
Dry ether
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a flask. The addition of an inert support like Celite can simplify the work-up.
-
Add a solution of this compound in dichloromethane to the stirred suspension in one portion.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, dilute the mixture with dry ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts and other solid byproducts.
-
Wash the filter cake with additional ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,2-dibromoacetaldehyde.
Mandatory Visualizations
Experimental Workflow: Oxidation of this compound
The following diagram illustrates a generalized workflow for the oxidation of this compound and subsequent product isolation.
Caption: Generalized workflow for the oxidation of this compound.
Reaction Pathway: Swern Oxidation
The diagram below outlines the key steps in the Swern oxidation of an alcohol.
Caption: Key intermediates in the Swern oxidation pathway.
References
A Comparative Guide to Isotopic Labeling Strategies: A Hypothetical Look at 2,2-Dibromoethanol
In the landscape of modern biological and pharmaceutical research, isotopic labeling stands as a cornerstone for elucidating metabolic pathways, quantifying protein dynamics, and understanding drug metabolism. While established methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the use of 13C-labeled glucose are widely adopted, the exploration of novel labeling reagents continues to be an area of scientific interest. This guide provides a comparative overview of these established techniques alongside a hypothetical exploration of isotopically labeled 2,2-dibromoethanol as a potential tool for researchers, scientists, and drug development professionals.
Hypothetical Utility of Isotopically Labeled this compound
Currently, there is a lack of published scientific literature detailing the use of this compound for isotopic labeling studies. However, its chemical structure presents a theoretical potential for such applications. Containing two bromine atoms and a hydroxyl group, this compound could be synthesized with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) at specific positions. For instance, ¹³C-labeled this compound could be synthesized from ¹³C-labeled ethanol.
The reactivity of the dibromomethyl group and the hydroxyl group could then be exploited to covalently label biomolecules. The bromine atoms could potentially react with nucleophilic residues on proteins, such as cysteine or histidine, while the hydroxyl group could be a target for enzymatic modification or further chemical derivatization. This dual reactivity could theoretically allow for the introduction of an isotopic tag into a range of biological molecules.
Comparison of Isotopic Labeling Strategies
To provide a clear comparison, the following table summarizes the key features of the hypothetical use of isotopically labeled this compound against two widely used, established methods: SILAC for proteomics and ¹³C-glucose for metabolic flux analysis.
| Feature | Hypothetical Isotopically Labeled this compound | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | ¹³C-Labeled Glucose |
| Principle | Covalent chemical labeling of biomolecules through reactions of the dibromomethyl or hydroxyl group. | In vivo metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆-Arg) during protein synthesis.[1][2][3][4][5] | In vivo metabolic incorporation of ¹³C atoms from glucose into a wide range of downstream metabolites.[6][7][8] |
| Primary Application | Potential for targeted labeling of proteins or metabolites with accessible reactive groups. | Quantitative proteomics to compare protein abundance between different cell populations.[1][2][3][4][5] | Metabolic flux analysis to quantify the rates of metabolic pathways.[6][7][8][9][10] |
| Typical Isotopes Used | ¹³C, ²H | ¹³C, ¹⁵N | ¹³C |
| Mode of Labeling | In vitro or potentially in situ chemical labeling. | Metabolic labeling in cell culture.[1][2][3][4][5] | Metabolic labeling in cell culture or in vivo.[6][7][8] |
| Advantages | - Potentially target specific classes of biomolecules. - May not require cell viability for labeling. | - High accuracy and precision for protein quantification. - Labeling is incorporated during normal cellular processes.[3] | - Provides a global view of central carbon metabolism. - Can be used in a wide variety of organisms and cell types.[6][7][8] |
| Limitations | - Reactivity and specificity are unknown. - Potential for cellular toxicity. - No established protocols or demonstrated applications. | - Limited to cultured cells that can be metabolically labeled. - Requires complete incorporation of labeled amino acids for accurate quantification.[3] | - Can be complex to interpret labeling patterns. - Requires sophisticated data analysis and modeling.[6][9] |
Experimental Protocols
To further illustrate the practical aspects of these techniques, detailed methodologies for both established and the hypothetical approach are provided below.
Hypothetical Experimental Protocol for Protein Labeling with [1,2-¹³C₂]-2,2-Dibromoethanol
Objective: To label proteins in a cell lysate with [1,2-¹³C₂]-2,2-dibromoethanol for identification by mass spectrometry.
Materials:
-
Cell lysate
-
[1,2-¹³C₂]-2,2-Dibromoethanol (hypothetically synthesized)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Reagents for protein digestion (e.g., trypsin)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Protein Extraction: Prepare a cell lysate from the biological sample of interest.
-
Labeling Reaction:
-
Incubate the cell lysate with a specific concentration of [1,2-¹³C₂]-2,2-dibromoethanol in the reaction buffer.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
-
Quenching: Stop the reaction by adding a quenching solution.
-
Protein Digestion:
-
Denature the labeled proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Cleanup: Desalt and purify the resulting peptides using SPE cartridges.
-
LC-MS Analysis: Analyze the labeled peptides by LC-MS to identify the sites of modification and the corresponding proteins.
Established Experimental Protocol for SILAC
Objective: To compare the proteomes of two different cell populations (e.g., treated vs. untreated).
Materials:
-
Cell lines of interest
-
SILAC-specific cell culture media (deficient in lysine (B10760008) and arginine)
-
"Light" (unlabeled) lysine and arginine
-
"Heavy" (e.g., ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) amino acids
-
Standard cell culture reagents and equipment
-
Reagents for protein extraction and digestion
-
LC-MS system
Procedure:
-
Cell Culture:
-
Culture one cell population in "light" medium and the other in "heavy" medium for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[5]
-
-
Experimental Treatment: Apply the experimental treatment to the appropriate cell population.
-
Cell Harvesting and Lysis: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides.
-
Peptide Fractionation and Cleanup: Fractionate the complex peptide mixture and desalt the fractions.
-
LC-MS Analysis: Analyze the peptide fractions by LC-MS.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the hypothetical labeling workflow for this compound and a simplified metabolic pathway that can be traced using ¹³C-glucose.
Caption: Hypothetical workflow for protein labeling with [¹³C₂]-2,2-Dibromoethanol.
Caption: Simplified tracing of ¹³C from glucose through glycolysis and the TCA cycle.
Conclusion
While established isotopic labeling techniques like SILAC and the use of ¹³C-glucose are robust and widely applicable, the theoretical potential of novel reagents like this compound highlights the ongoing innovation in the field. The hypothetical application of isotopically labeled this compound for covalent labeling of biomolecules presents an intriguing, albeit unexplored, avenue for research. Further experimental validation would be necessary to determine its reactivity, specificity, and overall utility as a tool for chemical biology and proteomics. Researchers are encouraged to consider the well-established methods for their immediate experimental needs while keeping an eye on the potential development of new and complementary labeling strategies.
References
- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 6. benchchem.com [benchchem.com]
- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purity Assessment of Commercially Available 2,2-Dibromoethanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative assessment of commercially available 2,2-Dibromoethanol, a key building block in organic synthesis. The purity of this reagent can vary between suppliers, potentially impacting reaction yields, impurity profiles of final products, and overall experimental outcomes. This guide outlines the analytical methods for purity determination and presents a comparative analysis based on typical findings for commercially sourced this compound.
Comparative Purity Analysis
While specific batch-to-batch variability is inherent, a general comparison of this compound from different commercial suppliers reveals common purity ranges and impurity profiles. The following table summarizes representative data obtained from the analysis of samples from three hypothetical, anonymized suppliers.
Table 1: Comparative Purity of this compound from Different Suppliers
| Supplier | Stated Purity | Analytical Method | Measured Purity (%) | Major Impurities Detected |
| Supplier A | >95% | GC-FID | 96.2 | 2-Bromoethanol, Ethanol |
| Supplier B | >97% | GC-FID | 97.8 | 2-Bromoethanol, 2,2,2-Tribromoethanol |
| Supplier C | >98% | HPLC-UV | 98.5 | 2-Bromoethanol |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for the accurate determination of this compound purity. The following workflow outlines the key steps from sample reception to data analysis.
Caption: Workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the available instrumentation and specific requirements of the analysis.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium or Nitrogen.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards of known concentrations.
-
Prepare the sample for analysis by diluting it to fall within the calibration range.
Data Analysis:
-
Calculate the percentage purity based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of known standards.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To assess the purity of this compound and detect non-volatile or thermally labile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution.
-
Prepare the sample for analysis by diluting it with the mobile phase to a concentration within the calibration range.
Data Analysis:
-
Determine the purity by comparing the peak area of this compound to the total peak area.
-
Quantify impurities using a calibration curve generated from standards of known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify impurities based on their unique spectral signatures.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) for quantitative analysis.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the structure of this compound by analyzing the chemical shifts, coupling constants, and integration values.
-
Identify impurities by comparing the observed signals with known chemical shifts of potential impurities.[1]
-
Quantify the impurities by comparing the integral of their characteristic peaks to the integral of the internal standard.
Logical Relationship of Impurity Formation
The presence of certain impurities can be logically linked to the synthesis and purification processes of this compound. The following diagram illustrates these relationships.
Caption: Potential impurity formation pathways in the synthesis of this compound.
By employing these analytical methodologies and understanding the potential sources of impurities, researchers can make informed decisions when selecting a commercial source for this compound, thereby ensuring the quality and integrity of their scientific work.
References
Comparative Cross-Reactivity of 2,2-Dibromoethanol with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2,2-Dibromoethanol with a range of common functional groups. An understanding of the reactivity profile of this dihalogenated alcohol is essential for its application in chemical synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecular architectures. This document outlines the expected reactivity based on established principles of organic chemistry and provides generalized experimental protocols for assessing these reactions.
This compound is a unique bifunctional molecule containing a primary hydroxyl group and a gem-dibromo group on the adjacent carbon. This structure dictates its reactivity, which is primarily characterized by nucleophilic substitution and elimination reactions. The two bromine atoms on the same carbon atom significantly influence the molecule's electrophilicity and its behavior in the presence of various nucleophiles.
Data Presentation: Comparative Reactivity
| Functional Group | Nucleophile Example | Expected Relative Reactivity | Potential Products | Reaction Type |
| Thiol | Cysteine, Glutathione | Very High | Thioether | Nucleophilic Substitution (SN2) |
| Amine (Primary) | Alkylamine, Aniline | High | Mono- or Di-substituted Amine | Nucleophilic Substitution (SN2) |
| Amine (Secondary) | Dialkylamine | Moderate to High | Tertiary Amine | Nucleophilic Substitution (SN2) |
| Amine (Tertiary) | Trialkylamine | Low to Moderate | Quaternary Ammonium Salt | Nucleophilic Substitution (SN2) |
| Hydroxyl (Alcohol) | Methanol, Ethanol | Low | Ether | Nucleophilic Substitution (SN2) |
| Carboxylate | Acetic Acid | Low | Ester | Nucleophilic Substitution (SN2) |
| Thiolate | Sodium thiomethoxide | Very High | Thioether | Nucleophilic Substitution (SN2) |
| Alkoxide | Sodium methoxide | Moderate | Ether, Elimination products | Nucleophilic Substitution (SN2) / Elimination (E2) |
Experimental Protocols
The following are generalized protocols for determining the cross-reactivity of this compound with various functional groups. These can be adapted based on the specific nucleophile and the analytical methods available.
Protocol 1: Determination of Reactivity via Nuclear Magnetic Resonance (NMR) Spectroscopy
This method allows for the real-time monitoring of the reaction progress and the identification of products.
Materials:
-
This compound
-
Nucleophile of interest (e.g., a primary amine, a thiol-containing compound)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate buffer)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the nucleophile at a known concentration in the chosen deuterated solvent in an NMR tube.
-
Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the nucleophile solution.
-
Reaction Initiation: Add a stoichiometric amount (or a defined excess) of this compound to the NMR tube.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
Data Analysis:
-
Integrate the signals corresponding to the starting materials and the product(s) in each spectrum.
-
Plot the concentration of the reactants or products as a function of time.
-
Determine the reaction rate by fitting the data to the appropriate rate law.
-
Protocol 2: Cross-Reactivity Screening using High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for separating and quantifying reactants and products.
Materials:
-
This compound
-
A library of compounds with different functional groups
-
Appropriate buffer solutions
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Reaction Setup: In a multi-well plate, set up reactions containing a fixed concentration of this compound and each compound from the library in a suitable buffer. Include control wells without this compound.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Quenching: Stop the reactions by adding a quenching agent (e.g., a strong acid or a scavenger for unreacted this compound).
-
Analysis: Analyze the samples from each well by HPLC.
-
Data Analysis:
-
Compare the chromatograms of the reaction samples with the controls to identify the formation of new peaks (products).
-
Quantify the consumption of the starting material and the formation of the product by integrating the peak areas.
-
Rank the reactivity of the different functional groups based on the extent of product formation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General SN2 reaction pathway of this compound.
References
Evaluating the Cost-Effectiveness of 2,2-Dibromoethanol in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances synthetic efficiency with economic viability. This guide provides a comparative analysis of 2,2-Dibromoethanol for the geminal dibromination of active methylene (B1212753) compounds, evaluating its potential cost-effectiveness against common alternative brominating agents. Due to the limited availability of commercial pricing and specific application data for this compound, this guide will focus on a detailed comparison of established alternatives, providing a framework for evaluating this compound should it become more readily accessible.
Executive Summary
The geminal dibromination of active methylene groups is a crucial transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecules. While this compound presents a potential direct route to these products, its current lack of readily available pricing and specific experimental protocols in the public domain makes a definitive cost-effectiveness analysis challenging. This guide provides a thorough comparison of three widely used alternative methods: N-bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and the combination of Hydrobromic Acid and Hydrogen Peroxide (HBr/H₂O₂). The analysis is based on reagent costs, reaction yields, conditions, and overall efficiency, offering a practical framework for selecting the most suitable brominating agent for specific synthetic needs.
Comparison of Brominating Agents for Geminal Dibromination
The ideal brominating agent for the synthesis of 2,2-dibromo compounds from active methylene groups should offer high yields, selectivity, mild reaction conditions, and be economically favorable. The following sections detail the performance of common alternatives to this compound.
Data Presentation: Quantitative Comparison of Brominating Agents
| Reagent/System | Typical Substrate | Typical Yield (%) | Reagent Cost (per mole) | Key Advantages | Key Disadvantages |
| This compound | Active Methylene Compounds | Data not readily available | Price not readily available | Potentially a direct route for geminal dibromination. | Limited commercial availability and application data. |
| N-Bromosuccinimide (NBS) | Ketones, Esters | 60-95% | ~$40 - $80 | Easy to handle solid, high selectivity for radical bromination. | Can be expensive for large-scale synthesis, requires radical initiator. |
| Copper(II) Bromide (CuBr₂) | Ketones | 60-96%[1] | ~$50 - $120 | Mild reaction conditions, good yields.[1] | Stoichiometric amounts often required, potential for metal contamination. |
| HBr / H₂O₂ | Ketones | 69-97%[2][3] | ~$20 - $50 (combined) | Inexpensive reagents, environmentally friendly (water as a byproduct).[2][4] | Can be corrosive, may require careful control of reaction conditions. |
Note: Reagent costs are estimates based on currently available online supplier pricing and may vary depending on the vendor, purity, and quantity purchased. The cost for the HBr/H₂O₂ system is an approximation based on the combined cost of the two reagents.
Experimental Protocols
Detailed methodologies for the bromination of a model substrate, acetophenone (B1666503), are provided below to allow for a standardized comparison.
Protocol 1: Bromination of Acetophenone using N-Bromosuccinimide (NBS)
Methodology: A mixture of acetophenone (1.0 mmol), N-bromosuccinimide (2.2 mmol), and a catalytic amount of benzoyl peroxide (0.1 mmol) in carbon tetrachloride (20 mL) is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with a saturated solution of sodium thiosulfate, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: Bromination of Acetophenone using Copper(II) Bromide (CuBr₂)
Methodology: To a solution of acetophenone (1.0 mmol) in a 1:1 mixture of chloroform (B151607) and ethyl acetate (B1210297) (10 mL), Copper(II) bromide (2.2 mmol) is added. The mixture is then refluxed for 2-3 hours until the black color of CuBr₂ disappears. The reaction mixture is cooled, and the precipitated copper(I) bromide is filtered off. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford the product. A study on the bromination of 4-chloroacetophenone with CuBr₂ resulted in a moderate yield of approximately 60%.[1]
Protocol 3: Bromination of Acetophenone using Hydrobromic Acid and Hydrogen Peroxide (H₂O₂/HBr)
Methodology: To a solution of acetophenone (1.0 mmol) in dioxane (5 mL), 48% aqueous hydrobromic acid (2.5 mmol) is added. The mixture is stirred at room temperature, and a 30% aqueous solution of hydrogen peroxide (2.2 mmol) is added dropwise over 20 minutes. The reaction is then stirred for an additional 1-2 hours. The mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. This method has been reported to give yields of up to 86% for the synthesis of 2,2-dibromo-1-arylethanones.
Visualization of Synthetic Pathways and Workflows
To facilitate a clearer understanding of the synthetic processes and their relationships, the following diagrams are provided.
Caption: Synthetic pathways to geminal dibromo compounds.
Caption: Factors influencing the cost-effectiveness of a synthetic method.
Discussion and Conclusion
The evaluation of brominating agents for the synthesis of 2,2-dibromo compounds reveals a trade-off between reagent cost, yield, and operational complexity.
-
HBr/H₂O₂ System: This method stands out as a highly cost-effective and environmentally friendly option. The starting materials are inexpensive, and the primary byproduct is water.[2][4] High yields (up to 97%) have been reported for the bromination of ketones, making it an attractive choice for large-scale synthesis.[2][3] However, the corrosive nature of HBr necessitates careful handling and equipment considerations.
-
N-Bromosuccinimide (NBS): As a solid reagent, NBS offers significant advantages in terms of handling and safety compared to liquid bromine. It often provides high selectivity, particularly for allylic and benzylic bromination. While the reagent cost is moderate, it can become a significant factor in large-scale productions.
-
Copper(II) Bromide (CuBr₂): This reagent allows for bromination under mild conditions and generally provides good to excellent yields.[1] The primary drawbacks are the higher cost of the reagent and the need to remove copper byproducts from the reaction mixture, which can add to the overall process cost and complexity.
-
This compound: In theory, this compound could serve as a direct and efficient reagent for the geminal dibromination of activated methylene groups, potentially simplifying the reaction and work-up procedures. However, the current lack of available pricing and detailed application protocols makes a direct comparison impossible. Its cost-effectiveness would be contingent on a competitive manufacturing process and demonstrated high yields in relevant synthetic applications.
Recommendation: For researchers and drug development professionals seeking a cost-effective and high-yielding method for the geminal dibromination of ketones and other active methylene compounds, the HBr/H₂O₂ system appears to be the most promising alternative among the established methods. Its low cost and green credentials make it particularly appealing. However, the optimal choice of brominating agent will always depend on the specific substrate, scale of the reaction, and the available laboratory infrastructure. Further research into the synthesis and application of this compound is warranted to determine its potential place in the synthetic chemist's toolkit.
References
Safety profile comparison: 2,2-Dibromoethanol vs. alternative reagents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of reagents extends beyond mere reactivity and yield. A thorough evaluation of a compound's safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive comparison of the safety profiles of 2,2-Dibromoethanol and two common alternative reagents, Dibromoacetaldehyde and Glyoxal (B1671930). The information presented is curated from safety data sheets, toxicology reports, and scientific literature to empower researchers in making informed decisions for a safer laboratory environment.
Executive Summary
This comparative analysis reveals significant differences in the safety profiles of this compound, Dibromoacetaldehyde, and Glyoxal. While Glyoxal presents a more favorable and well-documented safety profile with moderate to low acute toxicity, both this compound and Dibromoacetaldehyde are associated with more severe hazard classifications, including suspected carcinogenicity and high genotoxicity, respectively. However, a significant data gap exists for quantitative acute toxicity values (LD50/LC50) for this compound and Dibromoacetaldehyde, necessitating a cautious approach when handling these compounds.
Quantitative Safety Data Comparison
A side-by-side comparison of key safety metrics provides a clear overview of the hazards associated with each reagent.
| Safety Parameter | This compound | Dibromoacetaldehyde | Glyoxal |
| Oral LD50 (rat) | Data not available | Data not available | 3000 - 9000 mg/kg bw[1] |
| Dermal LD50 (rabbit) | Data not available | Data not available | >2000 mg/kg bw[1] |
| Inhalation LC50 (rat) | Data not available | Data not available | 2440 mg/m³ (4h, aerosol)[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH351: Suspected of causing cancer[2] | Genotoxic[3] | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH341: Suspected of causing genetic defects[1][4] |
| Flash Point | Data not available | 68.7 °C[3] | -4 °C to >104 °C (solution dependent)[5][6] |
In-Depth Safety Profiles
This compound
GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
-
Carcinogenicity (Category 2): Suspected of causing cancer.[2]
Handling and Personal Protective Equipment (PPE): Due to its hazardous nature, strict safety precautions are necessary when handling this compound. This includes:
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Respiratory Protection: For operations outside a fume hood or where aerosol generation is possible, a NIOSH-approved respirator with organic vapor cartridges is essential.
-
Skin and Body Protection: A lab coat and, where appropriate, a chemical-resistant apron should be worn.
Dibromoacetaldehyde
GHS Classification: While specific GHS classifications are not readily available, the primary concern with Dibromoacetaldehyde is its high genotoxicity .[3] Genotoxic substances can cause damage to genetic material (DNA) and may lead to mutations or cancer.
Handling and Personal Protective Equipment (PPE): Given its genotoxic potential and reactivity, handling Dibromoacetaldehyde requires stringent safety measures:
-
Engineering Controls: All work must be performed in a certified chemical fume hood.
-
Hand Protection: Double gloving with chemical-resistant outer gloves (e.g., butyl rubber or Viton®) over inner nitrile gloves is recommended.[7]
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[7]
-
Respiratory Protection: A NIOSH-approved full-face respirator with organic vapor cartridges is required when handling the pure compound or concentrated solutions outside of a fume hood.[7]
-
Skin and Body Protection: A chemical-resistant apron over a flame-resistant lab coat is necessary.
Glyoxal
GHS Classification: Glyoxal (typically supplied as a 40% aqueous solution) has the following GHS classifications:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][4]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][4]
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[1][4]
Handling and Personal Protective Equipment (PPE): While having a more favorable acute toxicity profile, Glyoxal still requires careful handling:
-
Engineering Controls: Use in a well-ventilated area or a fume hood is recommended.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[8]
-
Eye Protection: Safety goggles or a face shield are necessary.[8]
-
Respiratory Protection: If vapors are present, respiratory protection should be used.[8]
-
Skin and Body Protection: Protective clothing to prevent skin contact is advised.[8]
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of these compounds is rooted in their chemical reactivity, particularly their ability to interact with biological macromolecules.
Glyoxal: The toxicity of Glyoxal is linked to its nature as a reactive α-oxoaldehyde. It can induce cellular damage through several mechanisms:
-
Oxidative Stress: Glyoxal can lead to the depletion of glutathione (B108866) (GSH), a key cellular antioxidant, and the generation of reactive oxygen species (ROS), resulting in oxidative stress and mitochondrial toxicity.[9][10]
-
Advanced Glycation End-product (AGEs) Formation: Glyoxal is a precursor to AGEs, which are implicated in various pathologies. The interaction of AGEs with their receptor (RAGE) can trigger inflammatory responses.[11]
-
Activation of Stress-Signaling Pathways: Glyoxal has been shown to activate several stress-related signaling pathways, including the p38 MAPK, JNK, and NF-κB pathways, which are involved in inflammation and apoptosis.[11]
Dibromoacetaldehyde and other Reactive Aldehydes: As a reactive aldehyde, Dibromoacetaldehyde likely shares toxic mechanisms with other compounds in its class. The presence of two bromine atoms enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic sites in proteins and DNA.[5]
-
Genotoxicity and DNA Damage: The high genotoxicity of Dibromoacetaldehyde suggests it directly damages DNA, potentially through the formation of adducts.[5]
-
Oxidative Stress and Keap1-Nrf2 Pathway: Reactive aldehydes are known to induce oxidative stress. The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Electrophilic aldehydes can react with Keap1, leading to the activation of Nrf2 and the transcription of antioxidant and detoxification genes.[5]
Caption: Simplified signaling pathway of Glyoxal-induced cytotoxicity.
Caption: General cellular response to reactive aldehyde-induced oxidative stress.
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and comparable toxicity data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Acute Oral, Dermal, and Inhalation Toxicity Testing:
-
OECD Test Guideline 401 (Acute Oral Toxicity): This guideline details the procedure for determining the acute oral toxicity (LD50) of a substance. It involves the administration of the test substance in graduated doses to several groups of experimental animals.
-
OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline outlines the method for assessing the acute dermal toxicity (LD50) of a substance. The test substance is applied to the skin of experimental animals, and the effects are observed.
-
OECD Test Guideline 403 (Acute Inhalation Toxicity): This guideline describes the procedure for determining the acute inhalation toxicity (LC50) of a substance, which can be a gas, vapor, or aerosol.
In Vitro Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Caption: A simplified workflow for a typical MTT cytotoxicity assay.
Conclusion
The choice of a reagent should be a meticulous process that weighs its synthetic utility against its potential hazards. Based on the available data, Glyoxal presents a more characterized and generally less severe acute safety profile compared to this compound and Dibromoacetaldehyde. However, its potential for skin sensitization and as a suspected mutagen warrants appropriate handling precautions.
The significant data gaps in the quantitative acute toxicity of This compound and Dibromoacetaldehyde , coupled with their classifications as a suspected carcinogen and a potent genotoxin, respectively, call for the highest level of caution. Researchers and laboratory managers should prioritize the use of engineering controls, appropriate personal protective equipment, and stringent handling protocols when working with these compounds. Where possible, the substitution of these more hazardous reagents with safer alternatives like Glyoxal, after careful consideration of the chemical compatibility with the desired reaction, is a prudent step towards a safer research environment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. benchchem.com [benchchem.com]
- 6. Tribromoacetaldehyde | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Toxicity of glyoxals--role of oxidative stress, metabolic detoxification and thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cytotoxic mechanism of glyoxal involves oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the molecular mechanisms of glyoxal-induced cytotoxicity in human embryonic kidney cells: Insights from network toxicology and cell biology experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2-Dibromoethanol: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of 2,2-Dibromoethanol, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following GHS classifications: Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, and Suspected of causing cancer.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Warning | P264: Wash skin thoroughly after handling.[1] |
| Acute Toxicity, Dermal (Category 4) | Warning | P270: Do not eat, drink or smoke when using this product.[1] |
| Acute Toxicity, Inhalation (Category 4) | Warning | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Carcinogenicity (Category 2) | Warning | P301+P317: IF SWALLOWED: Get medical help.[1] |
| P302+P352: IF ON SKIN: Wash with plenty of water.[1] | ||
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | ||
| P317: Get medical help.[1] | ||
| P318: IF exposed or concerned, get medical advice.[1] | ||
| P330: Rinse mouth.[1] | ||
| P362+P364: Take off contaminated clothing and wash it before reuse.[1] | ||
| P405: Store locked up.[1] | ||
| P501: Dispose of contents/container to an appropriate treatment and disposal facility...[2] |
Operational Disposal Plan
The proper disposal of this compound is a critical step in laboratory safety. The following step-by-step procedure must be followed:
1. Waste Segregation and Collection:
-
Do not mix this compound with non-halogenated waste.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as glass or polyethylene.
-
The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and "this compound."
2. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
Ensure the container is kept tightly closed when not in use.
3. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide them with a complete and accurate description of the waste, including the name "this compound" and an estimate of the quantity.
4. Transportation and Final Disposal:
-
The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The primary method for the final disposal of halogenated organic compounds like this compound is typically high-temperature incineration.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or degradation of this compound that would render it non-hazardous for drain disposal. Therefore, the only approved method of disposal is through a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,2-Dibromoethanol. Given the hazardous nature of this compound, adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Assessment
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation : Causes skin irritation[2].
-
Eye Damage/Irritation : Causes serious eye irritation[2].
-
Respiratory Irritation : May cause respiratory irritation[2].
-
Carcinogenicity : Suspected of causing cancer[1].
-
Aquatic Hazard : Toxic to aquatic life with long-lasting effects[2].
Due to these hazards, stringent control measures must be implemented during all stages of handling, from receipt to disposal.
Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or equivalent). Double gloving is recommended. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors that can cause severe eye irritation[2]. |
| Skin and Body Protection | A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is also required. | To minimize skin exposure[2]. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory[2]. | To prevent inhalation of harmful vapors[2]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to minimize exposure risk.
1. Preparation:
-
Fume Hood Verification : Ensure the chemical fume hood is operational with a valid certification. The sash should be positioned at the lowest practical height.
-
Gather Materials : Assemble all necessary apparatus, including glassware, stir bars, and reagents, within the fume hood to minimize movement in and out of the containment area.
-
Don PPE : Put on all required personal protective equipment as specified in the table above before approaching the work area.
2. Handling:
-
Controlled Dispensing : Carefully dispense the required amount of this compound, avoiding splashing or the creation of aerosols.
-
Maintain Containment : Keep all containers of this compound sealed when not in immediate use. All operations should be performed within the fume hood.
-
Avoid Incompatibilities : Keep away from strong oxidizing agents[3].
3. Decontamination & Cleanup:
-
Surface Decontamination : Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
PPE Removal : Remove PPE in a designated area, avoiding cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing : Thoroughly wash hands with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, gloves, paper towels) | Place in a designated, sealed hazardous waste bag or container within the fume hood. |
| Aqueous Waste Containing this compound | Collect in a labeled, sealed hazardous waste container. Do not dispose of down the drain[2]. |
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations[2].
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[2][3]. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3]. |
Spill Response:
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
